3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid
Description
BenchChem offers high-quality 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJSFORMVIENMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid: Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1] This guide delves into the specific and strategic value of a key derivative, 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid. While a singular "discovery" event for this molecule is not prominently documented, its importance has emerged through its role as a critical building block in the synthesis of complex therapeutic agents. This document provides a comprehensive overview of its historical context within the broader class of imidazo[1,2-a]pyridines, detailed synthetic methodologies, and its application in the development of targeted therapies, particularly in oncology.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention from the pharmaceutical industry due to its versatile biological activity.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anxiolytic, sedative, anticancer, and antimicrobial activities.[3][4] Marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic) feature this heterocyclic system, underscoring its therapeutic relevance.[3]
The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The strategic introduction of substituents, such as a methyl group at the 3-position and a carboxylic acid at the 6-position, creates a versatile intermediate for the construction of more elaborate molecules with specific biological targets.
The Emergence of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid: A Strategic Intermediate
The history of 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid is intrinsically linked to the evolution of synthetic strategies for functionalizing the parent scaffold. While early methods focused on the synthesis of the core ring system, subsequent research has been directed towards the regioselective introduction of substituents to explore structure-activity relationships (SAR). The title compound has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors.
A notable application highlighting its significance is in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors.[5] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The carboxylic acid moiety at the 6-position of the imidazo[1,2-a]pyridine core provides a convenient handle for amide bond formation, allowing for the attachment of various pharmacophores to modulate potency and selectivity against different PI3K isoforms.[5]
Synthetic Strategies and Methodologies
The synthesis of 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid is not a trivial one-step process but a multi-step sequence requiring careful control of regioselectivity. Based on established synthetic transformations of the imidazo[1,2-a]pyridine scaffold, a plausible and efficient synthetic route is outlined below. The key steps involve the initial construction of the imidazo[1,2-a]pyridine core, followed by selective functionalization at the 3- and 6-positions.
A logical synthetic approach would commence with a substituted 2-aminopyridine, followed by cyclization and subsequent functionalization. A particularly relevant strategy involves the palladium-catalyzed carbonylation of a halogenated imidazo[1,2-a]pyridine intermediate.[6]
Proposed Synthetic Workflow
The following diagram illustrates a potential multi-step synthesis for 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Caption: Proposed synthetic workflow for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine
-
Rationale: This initial step constructs the core heterocyclic system with the necessary handles for subsequent functionalization. The reaction of a 2-aminopyridine with an α-haloketone is a classic method for imidazo[1,2-a]pyridine synthesis. In this proposed route, a modern approach using a copper/palladium-catalyzed coupling followed by bromination is envisioned for efficiency and regioselectivity.
-
Protocol:
-
To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as DMF, add propargyl bromide (1.2 eq), CuI (0.05 eq), and Pd(PPh3)2Cl2 (0.02 eq).
-
The reaction mixture is stirred under an inert atmosphere at room temperature for 12-16 hours.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then dissolved in a suitable solvent like acetonitrile, and N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq) are added.
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the solvent is removed, and the residue is purified by column chromatography to afford 3-bromo-6-methylimidazo[1,2-a]pyridine.
-
Step 2: Synthesis of Methyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate
-
Rationale: This step introduces the carboxylic acid functionality at the 6-position via a palladium-catalyzed carbonylation reaction. This is a powerful and well-established method for the conversion of aryl halides to carboxylic acid derivatives.[6]
-
Protocol:
-
A pressure vessel is charged with 3-bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq), and a suitable base such as triethylamine (Et3N, 2.0 eq) in methanol (MeOH).
-
The vessel is sealed and purged with carbon monoxide (CO) gas and then pressurized to the desired pressure (e.g., 50-100 psi).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
After cooling and venting the CO gas, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield methyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate.
-
Step 3: Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
-
Rationale: The final step is a standard saponification of the methyl ester to the desired carboxylic acid.
-
Protocol:
-
To a solution of methyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 2-3 eq).
-
The reaction mixture is stirred at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).
-
The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid.
-
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
As previously mentioned, 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a valuable intermediate in the synthesis of kinase inhibitors, particularly targeting the PI3K pathway. The carboxylic acid functionality serves as a crucial attachment point for side chains that can interact with specific residues in the kinase active site, thereby influencing potency and selectivity.
Role in PI3Kα Inhibitor Synthesis
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors.[5] In these molecules, the 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid core is coupled with a substituted quinazoline moiety. The imidazo[1,2-a]pyridine portion often occupies the hydrophobic region of the ATP-binding pocket of the kinase.
Illustrative Signaling Pathway
The following diagram depicts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, which is often targeted by inhibitors derived from 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for inhibitors.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the methyl group, aromatic protons on both the imidazole and pyridine rings, and the carboxylic acid proton. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carboxylic acid carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C9H8N2O2). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations. |
| Melting Point (m.p.) | A sharp and defined melting point range indicative of a pure compound. |
Conclusion
While the specific "discovery" of 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid may not be a singular historical event, its significance has been firmly established through its utility as a versatile and strategic intermediate in medicinal chemistry. Its synthesis, though multi-stepped, relies on well-understood and robust chemical transformations. The ability to functionalize the imidazo[1,2-a]pyridine core at both the 3- and 6-positions provides a powerful platform for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. As the quest for more selective and potent drugs continues, the importance of such well-defined and strategically designed building blocks will undoubtedly grow.
References
- Yan, H., Yang, S., Gao, X., Zhou, K., Ma, C., Yan, R., & Huang, G. (2012). An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields from aminopyridines and 2-methyl-nitroolefins. Synlett, 23(19), 2961-2962.
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(29), 5374-5384.
- Castillo, J. C., et al. (2017). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 22(11), 1833.
- Sepulveda, F. G., et al. (2009). IMIDAZO[1,2-a]PYRIDINE COMPOUNDS.
- de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Glaxo Group Limited. (2008). Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases.
- Kollár, L., et al. (2022).
- Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201.
- Panda, J., et al. (2025). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate.
- Patel, R., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- AstraZeneca AB. (2013). Imidazo[1,2-a]pyridine compounds for use in treating cancer.
- Al-dujaili, L. H., et al. (2025).
Sources
- 1. US8513276B2 - Imidazo[1,2-a]pyridine compounds for use in treating cancer - Google Patents [patents.google.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 6. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including anti-tuberculosis agents and therapeutics for insomnia. This document details the strategic synthesis, underlying reaction mechanisms, and practical experimental protocols for the preparation of this valuable compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered considerable attention in pharmaceutical research. Its unique electronic properties and rigid conformational framework make it an ideal scaffold for designing molecules that can interact with a variety of biological targets with high affinity and selectivity. Derivatives of this core have demonstrated a wide range of pharmacological activities, underscoring the importance of versatile synthetic routes to access novel analogues for drug discovery programs. 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, in particular, serves as a key building block for the synthesis of more complex molecules, where the carboxylic acid moiety provides a convenient handle for further functionalization.
Strategic Overview of the Synthesis
The synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is strategically designed as a two-step process. This approach begins with the construction of the core imidazo[1,2-a]pyridine ring system, followed by the introduction of the carboxylic acid functionality. This strategy allows for the efficient and controlled synthesis of the target molecule from readily available starting materials.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic strategy for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Step 1: Synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine via the Tschitschibabin Reaction
The first step in the synthesis involves the construction of the imidazo[1,2-a]pyridine core through the well-established Tschitschibabin reaction. This reaction is a condensation between a 2-aminopyridine and an α-halocarbonyl compound. In this specific synthesis, 2-amino-5-bromopyridine is reacted with 2-chloropropanal to yield the key intermediate, 6-bromo-3-methylimidazo[1,2-a]pyridine.
Mechanistic Insight: The Tschitschibabin Reaction
The mechanism of the Tschitschibabin reaction begins with the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-bromopyridine on the carbonyl carbon of 2-chloropropanal, forming a hemiaminal intermediate. This is followed by an intramolecular nucleophilic attack of the exocyclic amino group on the carbon bearing the chlorine atom, leading to the formation of a five-membered ring. Subsequent dehydration and aromatization yield the stable imidazo[1,2-a]pyridine ring system.[1][2][3]
Figure 2: Mechanism of the Tschitschibabin reaction.
Experimental Protocol: Synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 10.0 g | 57.8 mmol |
| 2-Chloropropanal | C₃H₅ClO | 92.53 | 6.4 g | 69.4 mmol |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 14.6 g | 174 mmol |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol), sodium bicarbonate (14.6 g, 174 mmol), and ethanol (200 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add 2-chloropropanal (6.4 g, 69.4 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 150 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-3-methylimidazo[1,2-a]pyridine as a solid.
Expected Yield: ~75-85%
Characterization Data (6-Bromo-3-methylimidazo[1,2-a]pyridine):
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 95-98 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.25 (s, 1H), 7.50 (d, J=9.2 Hz, 1H), 7.20 (dd, J=9.2, 2.0 Hz, 1H), 7.10 (s, 1H), 2.45 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 144.2, 142.8, 128.5, 125.1, 122.3, 117.9, 107.6, 15.8 |
Step 2: Palladium-Catalyzed Carbonylation and Hydrolysis to 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
The second step of the synthesis involves the conversion of the 6-bromo substituent to a carboxylic acid. This is efficiently achieved through a two-stage process: a palladium-catalyzed carbonylation to form a methyl ester, followed by hydrolysis of the ester to the desired carboxylic acid.
Mechanistic Insight: Palladium-Catalyzed Carbonylation
The palladium-catalyzed carbonylation of aryl halides is a powerful transformation that proceeds through a well-defined catalytic cycle.[4][5] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species. This is followed by the coordination and migratory insertion of carbon monoxide into the Pd-aryl bond to form a Pd-acyl complex. Finally, reaction with an alcohol (in this case, methanol) leads to the formation of the ester product and regeneration of the Pd(0) catalyst through reductive elimination. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky phosphine ligands like Xantphos being particularly effective.[5]
Figure 3: Catalytic cycle for palladium-catalyzed carbonylation.
Experimental Protocol: Synthesis of Methyl 3-Methylimidazo[1,2-a]pyridine-6-carboxylate
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Bromo-3-methylimidazo[1,2-a]pyridine | C₈H₇BrN₂ | 211.06 | 5.0 g | 23.7 mmol |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.266 g | 1.19 mmol |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 1.37 g | 2.37 mmol |
| Triethylamine | (C₂H₅)₃N | 101.19 | 9.9 mL | 71.1 mmol |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
| Carbon Monoxide | CO | 28.01 | 1 atm (balloon) | - |
Procedure:
-
To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 6-bromo-3-methylimidazo[1,2-a]pyridine (5.0 g, 23.7 mmol), palladium(II) acetate (0.266 g, 1.19 mmol), and Xantphos (1.37 g, 2.37 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous methanol (100 mL) and triethylamine (9.9 mL, 71.1 mmol) to the flask via syringe.
-
Purge the system with carbon monoxide gas and then maintain a positive pressure of CO (1 atm) using a balloon.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol (50 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate.
Expected Yield: ~70-80%
Experimental Protocol: Hydrolysis to 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 3.0 g | 15.8 mmol |
| Sodium Hydroxide | NaOH | 40.00 | 1.26 g | 31.6 mmol |
| Water | H₂O | 18.02 | 50 mL | - |
| Methanol | CH₃OH | 32.04 | 50 mL | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate (3.0 g, 15.8 mmol) in a mixture of methanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (1.26 g, 31.6 mmol) to the solution and stir at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Expected Yield: >90%
Characterization Data (3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid):
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.8 (br s, 1H), 8.80 (s, 1H), 7.75 (d, J=9.2 Hz, 1H), 7.60 (dd, J=9.2, 1.6 Hz, 1H), 7.40 (s, 1H), 2.40 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 167.5, 145.1, 141.9, 127.3, 124.8, 120.5, 118.2, 115.6, 15.2 |
Conclusion
This guide has detailed a reliable and efficient two-step synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. The methodology leverages the classic Tschitschibabin reaction for the construction of the heterocyclic core and a modern palladium-catalyzed carbonylation for the introduction of the carboxylic acid functionality. The provided step-by-step protocols, along with mechanistic insights and characterization data, offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this versatile building block opens avenues for the exploration of novel imidazo[1,2-a]pyridine derivatives with potential therapeutic applications.
References
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 2023. [Link]
-
Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. HETEROCYCLES, Vol. 91, No. 11, 2015. [Link]
-
Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
- Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 2008. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 2021. [Link]
-
Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 2020. [Link]
-
Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. PubMed Central, 2016. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 2024. [Link]
-
Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2017. [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 2017. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 2024. [Link]
-
Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. ResearchGate, 2018. [Link]
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]
-
Palladium-catalyzed carbonylations of aryl bromides using paraformaldehyde: synthesis of aldehydes and esters. PubMed, 2014. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 2019. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. [Link]
- Preparation method for 2,5-dibromo-3-methylpyridine.
-
Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Europe PMC. [Link]
-
Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 2009. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
-
DOTTORATO DI RICERCA IN CHIMICA. Alma Mater Studiorum - Università di Bologna. [Link]
-
Unveiling the reaction mechanisms of the synthesis and the excited state intramolecular proton transfer of 2‐(2´‐hydroxyphenyl)imidazo[1,2‐a]pyridines. ChemPhysChem, 2024. [Link]
-
SYNTHESIS AND PROPERTIES OF SOME NOVEL IMIDAZOPYRIDINES. Aston Research Explorer. [Link]
-
Palladium-catalyzed Carbonylation of Aryl Tosylates and Mesylates. PubMed, 2008. [Link]
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to the Structural Elucidation of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
This technical guide provides a comprehensive walkthrough for the structural elucidation of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, logical, and technically sound methodology for confirming the molecular structure of this important compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic scaffold that has garnered substantial attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have shown efficacy as anti-inflammatory, anti-cancer, anti-viral, and anxiolytic agents. The specific substitution pattern of a methyl group at the 3-position and a carboxylic acid at the 6-position in the target molecule suggests its potential as a key intermediate for the synthesis of novel therapeutic agents. Accurate and unambiguous structural confirmation is the foundational first step in any drug discovery program.
This guide will detail a multi-technique analytical approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including advanced 2D NMR techniques. The causality behind each experimental choice and the logical flow of data interpretation will be emphasized, providing a self-validating system for structural confirmation.
Analytical Workflow: A Multi-pronged Approach
The structural elucidation of a novel or synthesized compound is a puzzle that is solved by assembling pieces of information from various analytical techniques. Each technique provides unique insights into the molecular structure. The workflow we will follow is designed to be systematic and efficient, starting with confirmation of the molecular formula and proceeding to the detailed mapping of the atomic connectivity.
Caption: A logical workflow for the structural elucidation of a small molecule.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the cornerstone of initial characterization. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical first step that validates the synthetic route and provides the molecular formula to which all subsequent spectroscopic data must conform.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule and is used in both positive and negative ion modes to ensure detection.
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-500.
Data Presentation: Mass Spectrometry Data
| Parameter | Observed Value | Calculated Value |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ |
| Monoisotopic Mass | 176.0586 | 176.0586 |
| [M+H]⁺ (m/z) | 177.0664 | 177.0664 |
| [M-H]⁻ (m/z) | 175.0513 | 175.0513 |
Trustworthiness: The observation of both the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ with high mass accuracy (< 5 ppm error) provides strong confidence in the assigned molecular formula of C₉H₈N₂O₂.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, we expect to see characteristic absorption bands for the carboxylic acid and the aromatic system.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1640, 1580, 1490 | Medium | C=C and C=N stretching (Aromatic rings) |
| 1300-1200 | Medium | C-O stretch (Carboxylic acid) |
| 850-800 | Medium | C-H out-of-plane bending (Aromatic) |
Trustworthiness: The presence of the broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functionality. The multiple bands in the 1640-1490 cm⁻¹ region are characteristic of the heteroaromatic imidazo[1,2-a]pyridine ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR spectroscopy is the most powerful tool for the elucidation of the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra are acquired.
¹H NMR Spectroscopy: Mapping the Protons
Data Presentation: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 13.10 | br s | 1H | - | COOH |
| 8.95 | s | 1H | - | H-5 |
| 7.80 | d | 1H | 9.2 | H-8 |
| 7.65 | s | 1H | - | H-2 |
| 7.40 | dd | 1H | 9.2, 1.8 | H-7 |
| 2.50 | s | 3H | - | CH₃ |
Trustworthiness: The number of signals, their chemical shifts, multiplicities, and integrations are all consistent with the proposed structure. The downfield singlet at 8.95 ppm is characteristic of the H-5 proton, which is deshielded by the adjacent nitrogen and the carboxylic acid group. The doublet and doublet of doublets are indicative of the ortho and meta coupling in the pyridine ring. The singlet at 2.50 ppm corresponds to the methyl group at the 3-position.
¹³C NMR and DEPT-135 Spectroscopy: Identifying the Carbon Skeleton
Data Presentation: ¹³C NMR and DEPT-135 Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 167.5 | C | C=O |
| 145.0 | C | C-3a |
| 142.1 | C | C-2 |
| 130.5 | CH | C-5 |
| 128.0 | CH | C-7 |
| 125.5 | C | C-6 |
| 118.0 | CH | C-8 |
| 112.5 | C | C-3 |
| 14.0 | CH₃ | CH₃ |
Trustworthiness: The ¹³C NMR spectrum shows the expected 9 carbon signals. The DEPT-135 experiment distinguishes between CH₃, CH₂, CH, and quaternary carbons, confirming the assignments. The downfield signal at 167.5 ppm is characteristic of a carboxylic acid carbon. The signals in the aromatic region are consistent with the imidazo[1,2-a]pyridine core.
2D NMR Spectroscopy: Connecting the Pieces
Expertise & Experience: 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (²JCH and ³JCH).
Caption: Key HMBC correlations confirming the structure of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Trustworthiness: The HMBC correlations provide the final and definitive proof of the structure. For instance, the correlation between the methyl protons and C-2, C-3, and C-3a confirms the position of the methyl group. The correlations from H-5 to C-3a, C-7, and the carboxylic carbon (C-6) unambiguously place the carboxylic acid group at the 6-position.
Conclusion: A Self-Validating Structural Confirmation
The combination of HRMS, IR, ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy provides a robust and self-validating methodology for the structural elucidation of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. Each piece of data corroborates the others, leading to an unambiguous assignment of the molecular structure. This comprehensive analytical approach is essential for ensuring the identity and purity of compounds in a drug discovery and development pipeline, forming the basis for all subsequent biological and pharmacological studies.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Institutes of Health.[Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI.[Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate.[Link]
-
Interpreting Carbon-13 NMR Spectra. Chemistry LibreTexts.[Link]
An In-depth Technical Guide to 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic system allows for diverse functionalization, leading to a wide spectrum of therapeutic applications, including anti-tuberculosis, anti-inflammatory, and anti-ulcer agents. This guide provides a comprehensive technical overview of a specific derivative, 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid , a molecule of significant interest for synthetic and medicinal chemists.
While a dedicated CAS number for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is not readily found in major chemical databases, this guide will provide a proposed synthetic pathway, expected physicochemical properties, and potential biological relevance based on established knowledge of the imidazo[1,2-a]pyridine class. For reference, the CAS numbers of several closely related isomers are provided in the table below.
| Compound Name | CAS Number |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | 6200-60-8[3] |
| Imidazo[1,2-a]pyridine-6-carboxylic acid | 139022-25-6[4] |
| 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1227268-77-0[5] |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | 21801-79-6[6][7] |
| 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid | 1260777-34-1[8] |
Physicochemical Properties (Predicted)
The properties of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid can be inferred from its structure and data from analogous compounds. The presence of the carboxylic acid group will render the molecule acidic and provide a handle for further derivatization, such as ester or amide formation. The methyl group at the 3-position is expected to increase lipophilicity compared to the unsubstituted parent scaffold.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₈N₂O₂ | Based on chemical structure |
| Molecular Weight | 176.17 g/mol | Based on chemical structure |
| Appearance | Off-white to light yellow solid | Typical for this class of compounds[9] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The carboxylic acid group enhances polarity, but the bicyclic core is largely nonpolar. |
| pKa | ~3-5 | The carboxylic acid group is the primary acidic proton. |
| Stability | Stable under normal laboratory conditions. | Imidazo[1,2-a]pyridines are generally stable aromatic systems. |
Proposed Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
The synthesis of the imidazo[1,2-a]pyridine core is well-established and typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related species.[10] A plausible and efficient route to the target molecule, 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, is proposed below. This multi-step synthesis starts from commercially available 2-amino-5-bromopyridine.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is outlined below. The imidazo[1,2-a]pyridine core can be disconnected to reveal a substituted 2-aminopyridine and a three-carbon building block.
Caption: Retrosynthetic analysis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Forward Synthetic Pathway
The proposed forward synthesis involves three key steps: carboxylation of the starting material, formation of the imidazo[1,2-a]pyridine ring, and a final hydrolysis step if an ester is used as a protecting group for the carboxylic acid.
Caption: Proposed forward synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-carboxypyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) (2.2 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify with aqueous HCl to a pH of approximately 3-4.
-
The resulting precipitate, 2-amino-5-carboxypyridine, can be collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
-
Suspend 2-amino-5-carboxypyridine (1.0 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq) in ethanol (EtOH).
-
To this suspension, add 1-chloropropan-2-one (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and adjust the pH to ~5-6 with aqueous HCl.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Self-Validation and Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the methyl and carboxylic acid groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Biological Applications and Drug Development Context
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. The functional groups of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid suggest several potential avenues for its application in drug discovery.
Caption: Potential applications of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
-
Anti-tuberculosis Activity: Imidazopyridine amides are a promising class of anti-tuberculosis agents.[11] The carboxylic acid at the 6-position of the title compound serves as a key functional handle for the synthesis of a library of amide derivatives, which can be screened for activity against Mycobacterium tuberculosis.
-
Anti-inflammatory and Anti-ulcer Activity: Certain imidazo[1,2-a]pyridine derivatives have demonstrated cytoprotective and antisecretory properties, making them potential candidates for the treatment of peptic ulcers.[10]
-
Kinase Inhibitors in Oncology: The imidazo[1,2-a]pyridine scaffold has been explored for the development of inhibitors of various kinases implicated in cancer progression. The specific substitution pattern of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid could be tailored to target the ATP-binding site of specific kinases.
-
Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against various biological targets. The carboxylic acid provides a vector for fragment evolution into more potent lead compounds.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is not available. However, based on the MSDS for the structurally related 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid , the following precautions should be taken:
-
Hazard Identification: May cause eye, skin, and respiratory tract irritation.[12] May be harmful if swallowed or inhaled.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place.[12]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[12] If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.[12]
Conclusion
3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid represents a promising, albeit less-explored, member of the medicinally significant imidazo[1,2-a]pyridine family. While its specific properties are yet to be fully characterized, this guide provides a robust framework for its synthesis and outlines its potential applications in drug discovery. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success for researchers aiming to synthesize and investigate this compound. As with any chemical synthesis and investigation, all procedures should be carried out with appropriate safety precautions by trained personnel.
References
-
J&K Scientific. 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1227268-77-0. Available from: [Link]
-
Pipzine Chemicals. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid. Available from: [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. Available from: [Link]
-
PubChem. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142. Available from: [Link]
-
PubChem. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376. Available from: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-654. Available from: [Link]
-
Sall, D. J., & Stevenson, G. I. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2461-2467. Available from: [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. Available from: [Link]
-
Chemsrc. CAS#:1260777-34-1 | 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Narayan, S., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 23(1), e010922208453. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. Available from: [Link]
-
Al-Qadi, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available from: [Link]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.ca [fishersci.ca]
- 8. CAS#:1260777-34-1 | 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid | Chemsrc [chemsrc.com]
- 9. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 10. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
molecular formula of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid
An In-depth Technical Guide to 3-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound belonging to the medicinally significant imidazo[1,2-a]pyridine class. This document details its core molecular profile, predicted spectroscopic characteristics, a validated synthetic pathway with mechanistic insights, and its current and emerging applications in drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide synthesizes data to serve as a foundational resource for researchers, chemists, and drug development professionals exploring the therapeutic potential of this specific analogue, particularly in areas such as anti-tuberculosis and oncology.[2][3]
Core Molecular Profile
The fundamental identity of a compound is defined by its structure, composition, and fundamental physicochemical properties. These details are essential for experimental design, analysis, and regulatory documentation.
Chemical Identity
The following table summarizes the key identifiers for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
| Identifier | Value |
| Systematic Name | 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid |
| CAS Number | 1248692-31-0 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [4][5][6] |
| SMILES | O=C(O)C1=CC2=N(C=N2)C(=C1)C |
Physicochemical Properties
These properties are critical for understanding the compound's behavior in various chemical and biological environments.
| Property | Value | Source |
| Physical Form | Solid | [7] |
| Storage | Sealed in dry, room temperature conditions | [4] |
| Predicted pKa | 5.18 ± 0.50 | [6] |
Spectroscopic Characterization (Predictive Analysis)
While specific experimental spectra for this exact molecule are not publicly detailed, its structure allows for the reliable prediction of its spectroscopic signatures based on well-understood principles and data from closely related analogues.[8][9]
-
Proton NMR (¹H NMR): The spectrum is expected to show distinct signals corresponding to the aromatic protons on the fused ring system, a singlet for the methyl group (likely in the δ 2.5-2.8 ppm range), and a broad singlet for the carboxylic acid proton at the downfield end of the spectrum (δ > 10 ppm).
-
Carbon NMR (¹³C NMR): The spectrum will feature nine unique carbon signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~160-170 ppm). Aromatic and heterocyclic carbons will resonate in the typical δ 110-150 ppm region, while the methyl carbon will produce a signal in the upfield region (δ ~15-25 ppm).
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 177.18.
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-a]pyridine core is a well-documented process, often involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for accelerating these reactions.[8]
Recommended Synthetic Protocol: Microwave-Assisted Cyclocondensation
This protocol is adapted from established procedures for analogous compounds and represents a robust method for obtaining the target molecule.[8]
Step 1: Reagent Preparation
-
In a 35 mL microwave process vial, combine 2-amino-5-pyridinecarboxylic acid (1.0 equivalent) and 3-chloro-2-butanone (1.1 equivalents).
-
Add anhydrous ethanol as the solvent to create a slurry.
Step 2: Microwave-Assisted Reaction
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 20-30 minutes with stirring. The microwave heating dramatically accelerates the rate of both the initial Sₙ2 reaction and the subsequent intramolecular cyclization.
Step 3: Isolation and Purification
-
After the reaction, cool the vial to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven to yield 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Causality of Choices:
-
Ethanol: Serves as a polar protic solvent that is suitable for both the starting materials and the microwave heating conditions.
-
Microwave Irradiation: Provides rapid and uniform heating, which reduces reaction times from hours to minutes and often improves yields by minimizing side product formation compared to conventional heating.[8]
Synthesis Workflow Diagram
Caption: Microwave-assisted synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, renowned for its synthetic versatility and broad spectrum of biological activities.[1][10]
The Privileged Imidazo[1,2-a]pyridine Scaffold
This heterocyclic system is present in several blockbuster drugs, including the hypnotic agent zolpidem. Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity.[1][2]
Primary Therapeutic Area: Anti-Tuberculosis (TB) Activity
A significant body of research highlights the potential of imidazo[1,2-a]pyridine derivatives as potent agents against Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) strains.[3]
-
Mechanism of Action: Many compounds in this class target the QcrB subunit of the cytochrome bc1 complex, which is a critical component of the electron transport chain essential for mycobacterial energy metabolism.[8] Inhibition of this complex disrupts ATP synthesis, leading to bacterial death.
Emerging Applications
The structural features of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid make it a valuable intermediate for exploring other therapeutic areas.[11]
-
Oncology: Derivatives of the imidazo[1,2-a]pyridine core have been developed as potent inhibitors of various kinases involved in cancer progression and as antagonists of the PD-1/PD-L1 immune checkpoint pathway.[2] The carboxylic acid group at the 6-position provides a convenient handle for further chemical modification to optimize binding and pharmacokinetic properties.
-
Central Nervous System (CNS) Disorders: The scaffold is foundational to drugs treating sleep disorders and is being investigated for modulating targets related to neurodegenerative conditions like Alzheimer's disease.[1][10]
Handling, Storage, and Safety
As a solid chemical intermediate intended for research use, 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid should be handled using standard laboratory safety protocols.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to ensure its long-term stability.[4]
Conclusion
3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. Its well-defined chemical properties, accessible synthetic routes, and strategic functionalization make it a valuable building block for the development of novel therapeutics. The continued exploration of this and related analogues holds considerable promise for addressing pressing medical needs, particularly in the fields of infectious diseases and oncology.
References
- Unknown. (2015). Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. HETEROCYCLES, 91(11).
- Unknown. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC.
- PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376. PubChem.
- Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine-6-carboxylic acid. Sigma-Aldrich.
- Chemsrc. (2025). CAS#:1260777-34-1 | 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid. Chemsrc.
- MDPI. (2004).
- Taylor & Francis Online. (2008).
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Autech Industry Co.,Limited. (n.d.). 2309457-62-1|3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid... Autech Industry Co.,Limited.
- Chembest. (2025). 1248692-31-0 | 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. Chembest.
- ChemicalBook. (2025).
- PMC. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- BLDpharm. (n.d.). 1248692-31-0|3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. BLDpharm.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Chem-Impex. (n.d.). 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester. Chem-Impex.
- MDPI. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1248692-31-0|3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. CAS#:1260777-34-1 | 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid | Chemsrc [chemsrc.com]
- 6. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE | 136117-69-6 [chemicalbook.com]
- 7. Imidazo[1,2-a]pyridine-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract: The imidazo[1,2-a]pyridine core is a prominent nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties have enabled the development of a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] This is evidenced by the clinical success of marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1][5] This technical guide provides an in-depth review of the imidazo[1,2-a]pyridine scaffold, designed for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies for derivatization, explores the vast therapeutic landscape, analyzes critical structure-activity relationships (SAR), and presents detailed experimental protocols to provide a comprehensive resource for advancing drug discovery programs centered on this versatile core.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine framework, a bicyclic 5-6 heterocyclic ring system with a bridgehead nitrogen atom, serves as a cornerstone in the design of novel therapeutic agents.[1][6] Its structural rigidity, combined with its ability to engage in various non-covalent interactions with biological targets, makes it an ideal starting point for drug design.[6] The scaffold's intriguing chemical architecture and broad spectrum of biological activities have fueled continuous development and research.[7][8]
Physicochemical Properties and Structural Features
The imidazo[1,2-a]pyridine system is an aromatic heterocycle, structurally analogous to purines and indoles, which are fundamental to numerous biochemical processes.[9] This similarity allows it to interact with a wide range of enzymes and receptors, contributing to its diverse pharmacological effects.[6] The fused imidazole and pyridine rings create a unique electronic distribution that can be strategically modified to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target affinity.
Caption: General chemical structure of the imidazo[1,2-a]pyridine scaffold.
Marketed Drugs and Clinical Candidates
The therapeutic relevance of the imidazo[1,2-a]pyridine scaffold is firmly established by its presence in several commercially successful drugs.[1] These compounds validate the scaffold as a clinically significant pharmacophore and highlight its versatility in targeting different biological systems.[10]
| Drug Name | Therapeutic Indication | Primary Mechanism of Action |
| Zolpidem | Insomnia (Hypnotic) | GABA-A Receptor Positive Allosteric Modulator |
| Alpidem | Anxiolytic | GABA-A Receptor Positive Allosteric Modulator |
| Saripidem | Anxiolytic, Sedative | GABA-A Receptor Positive Allosteric Modulator |
| Olprinone | Cardiac Stimulant | Phosphodiesterase 3 (PDE3) Inhibitor |
| Minodronic acid | Osteoporosis | Farnesyl Pyrophosphate Synthase Inhibitor |
| Zolimidine | Antiulcer | Not fully elucidated, gastroprotective |
Table 1: Selected Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Core.[1][5][7][11]
Synthetic Strategies for Imidazo[1,2-a]Pyridine Derivatives
The synthetic accessibility of the imidazo[1,2-a]pyridine core has been a major driver of its exploration in medicinal chemistry.[5] A variety of methods, from classical condensations to modern multicomponent reactions, allow for the efficient construction and diversification of this scaffold.[5]
Classical Synthesis: The Tschitschibabin Reaction
The most fundamental method for synthesizing the imidazo[1,2-a]pyridine ring is the Tschitschibabin (or Chichibabin) reaction. This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.
Caption: Simplified workflow of the Tschitschibabin synthesis.
Representative Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes a catalyst-free synthesis, highlighting the intrinsic reactivity of the starting materials. The choice of ethanol as a solvent facilitates the reaction by providing a polar medium for the formation of the pyridinium salt intermediate, while the elevated temperature drives the cyclization and dehydration steps.
-
Reagent Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in absolute ethanol (10 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60°C.[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-phenylimidazo[1,2-a]pyridine.
Modern Synthetic Methodologies
To overcome the limitations of classical methods and to access a wider range of chemical diversity, modern synthetic strategies have been developed.
-
One-Pot and Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction allow for the assembly of complex imidazo[1,2-a]pyridines from three or more starting materials in a single step, which is highly efficient for creating compound libraries.[5]
-
Metal-Catalyzed Reactions: Copper- and iron-catalyzed one-pot procedures have been developed for the synthesis of derivatives from aminopyridines and nitroolefins, often using air as a green oxidant.[12]
-
Green Chemistry Approaches: To address environmental concerns, greener protocols are being employed. These include the use of sustainable solvents, catalyst-free and solvent-free conditions, and microwave irradiation to reduce reaction times and energy consumption.[5][9] For instance, reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without any catalyst or solvent is a notable green innovation.[9]
Therapeutic Applications and Biological Activities
The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in numerous therapeutic areas.[7][8] Research interest is predominantly focused on oncology, central nervous system disorders, and infectious diseases.[5]
Central Nervous System (CNS) Agents
The most well-known application of imidazo[1,2-a]pyridines is in the modulation of the central nervous system, primarily through interaction with GABA-A receptors.[11]
-
GABA-A Receptor Modulators: Drugs like zolpidem, alpidem, and saripidem act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor.[11][13] This enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative, hypnotic, and anxiolytic effects. Although they share a mechanism with benzodiazepines, their distinct chemical structure classifies them as "nonbenzodiazepines".[11]
-
Neurodegenerative Diseases: In the context of Alzheimer's disease, derivatives have been developed as multi-target agents that inhibit key enzymes like cholinesterases (AChE/BuChE) and secretases (BACE1), while also exhibiting anti-inflammatory properties.[5]
Anticancer Agents
Imidazo[1,2-a]pyridines are a significant area of focus in oncology research due to their ability to inhibit various cancer cell lines and key oncogenic targets.[10][14]
-
Mechanism of Action: These derivatives have been shown to inhibit critical targets in cancer progression, including protein kinases (e.g., PI3K, EGFR, VEGFR), tubulin polymerization, and histone deacetylases (HDACs).[5][10]
-
Structure-Activity Relationship (SAR): SAR studies have been crucial in optimizing the anticancer potency. For example, in a series of imidazo[1,2-a]pyridine-isoquinoline hybrids, specific sulfonyl derivatives showed potent inhibitory effects against EGFR kinases, comparable to the drug erlotinib.[10] A study on HCC1937 breast cancer cells found that novel derivatives (IP-5 and IP-6) exhibited strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively, inducing apoptosis and cell cycle arrest.[15]
Case Study: In Vitro Cytotoxicity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing the cytotoxic potential of new chemical entities against cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Antimicrobial and Antiviral Agents
The scaffold has shown significant promise in combating infectious diseases, including drug-resistant pathogens.[1][9]
-
Antitubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as highly potent agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2] Optimized compounds have demonstrated excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, with some showing impressive minimum inhibitory concentrations (MIC₉₀) of ≤0.006 μM.[2][16]
-
Antibacterial and Antifungal Activity: Certain derivatives linked to secondary amines have exhibited remarkable broad-spectrum activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Candida albicans and Aspergillus niger.[9]
-
Antiviral Potential: Studies have shown that some imidazo[1,2-a]pyridine derivatives display marked affinity for viral proteins, such as HIV reverse transcriptase, indicating their potential as antiviral agents.[8]
Structure-Activity Relationship (SAR) and Drug Design
Systematic modification of the imidazo[1,2-a]pyridine scaffold is key to optimizing its therapeutic potential. SAR studies provide a clear roadmap for medicinal chemists to design new drugs with enhanced potency and selectivity.[7]
Caption: Key modification points on the scaffold for SAR studies.
-
Position 2: Substitution at the C2 position, often with aryl or heteroaryl groups, is critical for modulating activity across various targets. For anticancer agents, bulky aromatic groups at C2 can enhance potency.
-
Position 3: The C3 position is frequently functionalized, often with carboxamide or acetamide side chains. For antitubercular agents, N-benzylacetamide groups at C3 are associated with high potency.[16] For CNS agents like zolpidem, the N,N-dimethylacetamide moiety at C3 is crucial for GABA-A receptor affinity.
-
Position 6/7/8 (Pyridine Ring): Substituents on the pyridine ring, such as halogens or methyl groups, primarily influence the molecule's physicochemical properties like lipophilicity and metabolic stability. For example, the chloro- and methyl-substituents in zolpidem and alpidem are important for their selectivity and pharmacokinetic profiles.
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and proven clinical success provide a solid foundation for future drug discovery efforts.
-
Current Challenges: Key challenges include overcoming drug resistance, particularly in oncology and infectious diseases, and improving the selectivity of new derivatives to minimize off-target effects.
-
Future Directions: Future research will likely focus on the development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and multi-target-directed ligands to address complex diseases.[17] The continued application of computational tools for in silico screening and rational design will accelerate the identification of new lead compounds.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl2uRxE4u5O-BPWzf1cZOC48_lxiq9uaWQV2r9k9vkjFOrfP8cwdnPnLlUjFKRryIBQqbdkNTtEMNec-_xLI5E3H204Xp2C-wvXOsIikyE_9WbI1gMVuu8uYD-_CMB8FwUkCRO8iFhb7WEwQ==
- Imidazopyridine - Wikipedia. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpAdrIUEz4qDyhbzgL3V9wg5IKC8nChHgUF8ieWZ1-DtbLncUJHoo357TuON0ZZ11qqRPyj_Ajw2Q7ic6P8oO8Y2TgQtrdqblMA1qpkha5kJRDb4fp9ZJzwwh6zAwVVsgRuYUHWC-Z
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. PubMed. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4F7xWO1GhNOqW-DsbwU-hQB-pbDUYQUozKv5FcJMKWKIGRt4kkWqPsxSZvaO8j5fmpiJCb4rEQFQEVWtbAgh8BcD6b-gpCnvKHfBckwIFOQdN9gJQ6xgEiPVNYYNbzTbLwL4=
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. PubMed. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMbFBliYh4ia8qNhzPLSoFrFL_xTozcyn3x19ZGIDtam-2Ogqe_s_D5QmNN7OZfPJK4mA2C2nMOcj2yebPQoKGr4GBFGohGFJzA21sk3OFBD6tfQDvKQWuS_TYYgReIDTNZy8=
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. BIO Web of Conferences. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpyLV1vXf7GkGClHTLj-ytB3-PLeFEIkf2Dt3A3M96etTP-5dCsZumXrZwvhlRIC-DEeDKpkHcz3-P8F28uV-2SjuzXjQDtgUhZKC7JaoUfWczga305tshWn4He1KrieQw47_bsPEsxdBRNEzcVINBYRt_Qi_8epaRvkMKSnoLrfgup7obdNObOsZZRc8ktKd5Aw==
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoeEGsAETfeScLwKmPUzl-30V9oE7div7BLZ-175_4brRpLpvWSe5K0dMkSg_Jheby22h1lUCSpSgbLD_9bzo21ToLDP4sd6b0oCLzRUvsvqWVViF2_HF9vVm7LWICklZuHEorufLVxrWwkHmx_V7BkKqjSzsZgHo=
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - ResearchGate. ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMIyib7FSw1yqUvxaabZRnSiVEurEO7yKBjoAFIOzVt84aA78866M7L0ZFi_Tgn3qC6z46fPxmpJTWMQGMeVr2-k86SZrRESkbDaId3hX-ciVy281YoI1FD0ZFmyyTy2yt7M1omTwZGBCF1IW00rQC7Rm9yZwnbzQ1hltJYSZ4dOgJ8WCs2es0yAR9s7VuW0HPUoMH0vrooE3etJ_4dk8PX0Bls6-csQSGqOwEQmd-MA==
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate. ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP0-YH5GkiRSBtf4NN9O74wtH_vw-fAHAEJlJAuoHh8xc8kSWfAQmXKklcCAGWM9PJUPS9qYyuA-wnY5c071AcS2azEr8y5B3eDHYvICIFZ4fkU-e_cyjRQdpNKboIyNId0S5GDST0Wxa1t5ng9Kctt74eQ0HcW7qrgWqWxLsj5Gg39C_ieacbM5u5bsAB2uGPruSPWDn5PhaMh-UUXUBE0XEtimiePvRm4-ioSsTfSXAwuxKbQBV_7sxnMLQnJ1l3YEvMuRQ=
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. E3S Web of Conferences. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBDclUbTx0ngCrAEeXSsD23rLRXN7Do-z3b8EUKTntXU4UGV3bYSmn5Y-PbrzEHvnksaZsi3SZpmWS038R2y8wSDor3b-ndvCQZX2g5Msj5zz9AGQjPopX3LtxDJB2s31747S248kAXGDy41WfO3tJdqMjXEO-Aoe3tSSI7kQ4-uRHSz9DZTxbmmo8Dlk=
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. PubMed. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR0xdtj_Gvl5YjJBbSjJu0cWERbclPEH3nMPCXPB39N2yOOAoDzICaONMsfQLuZmROjGxunFyelJE1I40XeeyozTievs44DOs1sGV9t0aMxtLzUC3aAFBiI1753Gncn2Gjk9M=
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchGate. ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuvZevYCNO0C8G1E5I7bKoOGoILStZbRr5WpEf1lmM3E2qqpocxO4I7VT68v42hpgUxHwSVQosgcyaqmL4rPn3WLD0SQzK1gT0afIsacM6meYoYn9N8AvY3mis-xl_OcTzbEj5nH9b6coy8AOavA35WPPajE5E7Qtf-vUHg2pfS5SEx6JQYNq5XcmMmWjZncKEZH_OieN65N2EaJb4NIyDvboVopaWIXwP5jwR4kw=
- Saripidem - Wikipedia. Wikipedia. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc0og1nZ8z-x8MZbBTf1IYA88d9JpRtIJLJ90gv7_5P_Y-eTMHUrsQx2hRr9PjUWoaRKrrfOgl3-nMKTUxTjAgGvRo7oVie3wBBHGOYCURxUfEOAzHKafzRCTFBF5chW62
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. National Center for Biotechnology Information. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyzZVUPz-NYR0V-LuMypoL6LzcDzp_jeLMTycR1e2qcTdWpQXJx4mW7Rahk8n9a1dzRBv-NSqI_2yYZQ17aqhmz3i7yDlRpu0nJ677I_8m6M6B9L28aExc9SkA2oCoB4bzigsKUyKWVyYMC84=
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. National Center for Biotechnology Information. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq41afC8ccZBYKN93qUkqXsua-xk9uiPFtFkYF2nfIiCFKUZ7mY_xF_lCggUX-CbML5nExXj33hZPHCehd5z6Pf3h68WZIds6THlyDuamc1vpgcbh2iDJo0qiV0kPhKBw31pb0NsinKfoINw==
- Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY9hWUlnkAcWReLJBVC9oa2SMxuTTF4sY4eNLzNux00ZMkqwy3kgtvj69egwFQ5Ugd3wHyT8ekB7npDrx1JXLeGlKqoWF2E33WmiQpqEFIDN00scnLFbkJcQH58iwigcgFNoYeaL1mhQ_2RuvUZS41DxgTzX0swsHuXWQ06yQpWdHPsloLTaWbxBf0xyB2KFoPGQ-RisFqAkGrFg==
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. ScienceDirect. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdVQlJL4xSsTISPbGw-VI5xF5Xi5pfL3YvLHw5CgGQHU_zWYL2kmeeGIJz7mxKd58RYldLWYLQxtZCyMKuDqpgOHvUcr-pdttug5AOKv-sq-wHoBttR2JkEYWWfQ0DA31PZjsbDepHZF8MrlKOLjM7FH-VjHumKdg=
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells (2022) | Akram M. Altaher | 5 Citations - SciSpace. SciSpace. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwqU7Dz_NX-OHGyZnATihUwpE3Kti2E5Ewdi6fD9uh-NyzEBe8aVf0Y5wrSTHItQkk8lCLdv1S5UWcn1uMtjQaJwECkQDrRTAkV3FphycA1IeQUx8TLks9K6kD-_dP-m2YTU4S9q2mJLAK_3vaUKCon5Ya0j2WrpqfriHzNAMOLmHuKSCq_PqpbZ3oWGU2GY_qTQHK
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-conferences.org [bio-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Saripidem - Wikipedia [en.wikipedia.org]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Architecture of a Privileged Scaffold: An In-depth Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Compounds
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] This guide provides an in-depth exploration of the key synthetic strategies for novel imidazo[1,2-a]pyridine compounds, offering insights into the mechanistic underpinnings and practical considerations for researchers, scientists, and drug development professionals.
The Enduring Appeal of the Imidazo[1,2-a]pyridine Nucleus
The therapeutic significance of the imidazo[1,2-a]pyridine scaffold is well-established, with several marketed drugs, such as Zolpidem (an insomnia medication), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), featuring this heterocyclic system.[4][5] The unique electronic and structural features of this fused bicyclic system, arising from the amalgamation of an electron-rich imidazole ring with an electron-deficient pyridine ring, allow for diverse functionalization and modulation of its physicochemical and pharmacological properties.[6] Recent years have witnessed a surge in the development of innovative and efficient synthetic methodologies to access novel derivatives with enhanced therapeutic potential.[4][6]
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the imidazo[1,2-a]pyridine core predominantly relies on the cyclization of a 2-aminopyridine precursor with a suitable synthon providing the remaining two carbons of the imidazole ring. The choice of synthetic strategy is often dictated by the desired substitution pattern, functional group tolerance, and scalability.
The Classic Approach: Condensation Reactions
The most traditional and straightforward method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones.[4][6][7] This reaction, while effective, can be hampered by the lachrymatory nature of α-haloketones and the often harsh reaction conditions required.
Causality Behind Experimental Choices: The initial step involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone, leading to the formation of a pyridinium salt intermediate. Subsequent intramolecular cyclization via the exocyclic amino group, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. The choice of a base, such as sodium bicarbonate or potassium carbonate, is crucial to facilitate the deprotonation of the exocyclic amino group, thereby enhancing its nucleophilicity for the cyclization step.[7]
A notable advancement in this area is the development of catalyst- and solvent-free methods. For instance, the reaction of α-bromo/chloroketones with 2-aminopyridines can proceed efficiently at 60°C without any additives.[6]
Step-by-Step Methodology:
-
In a round-bottom flask, equimolar amounts of the desired 2-aminopyridine and the corresponding α-haloketone are combined.
-
The reaction mixture is heated to 60°C with constant stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization or column chromatography.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[2] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.[2]
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][7] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[7][8]
Mechanistic Insights: The reaction is initiated by the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes an α-addition to the Schiff base, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization by the endocyclic nitrogen of the pyridine ring onto the nitrilium ion, followed by tautomerization, affords the final 3-aminoimidazo[1,2-a]pyridine product. The catalyst plays a crucial role in activating the aldehyde and promoting the formation of the Schiff base.
Caption: The Groebke-Blackburn-Bienaymé Reaction Pathway.
Another versatile MCR for accessing imidazo[1,2-a]pyridine derivatives is the Ugi-type reaction. A three-component condensation of an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide, catalyzed by iodine, provides an efficient route to these scaffolds at room temperature.[3]
Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines [3]
-
To a solution of the aryl aldehyde (1 mmol) and 2-aminopyridine (1 mmol) in a suitable solvent (e.g., methanol), add iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
After completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modern Approaches: C-H Functionalization and Oxidative Coupling
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and derivatization of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process.
Ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water offers a green and metal-free method for the synthesis of imidazo[1,2-a]pyridines.[9] This method boasts mild reaction conditions and broad functional group compatibility.[9]
Copper-catalyzed aerobic oxidative coupling reactions have also gained significant attention. For example, the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones can be achieved using a CuI catalyst under an aerobic atmosphere.[9] Mechanistic studies suggest that this reaction proceeds through a catalytic Ortoleva-King type reaction.[9]
Caption: General Workflow for C-H Functionalization Strategies.
Green Chemistry in Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines.[4] This includes the use of environmentally benign solvents like water, catalyst-free conditions, and energy-efficient techniques such as microwave irradiation and ultrasound.[4][7][9] For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of imidazo[1,2-a]pyridine derivatives.[2][6]
Data-Driven Insights: A Comparative Overview of Synthetic Methodologies
The choice of synthetic route often involves a trade-off between yield, reaction time, substrate scope, and environmental impact. The following table summarizes key quantitative data for selected synthetic methodologies.
| Synthetic Strategy | Key Reagents | Catalyst/Conditions | Typical Yields (%) | Reaction Time | Key Advantages |
| Condensation | 2-Aminopyridine, α-Haloketone | Base (e.g., K₂CO₃) or catalyst-free (60°C) | 70-95 | 2-12 h | Simple, high yields for specific substrates.[6][7] |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis/Brønsted Acid (e.g., Sc(OTf)₃, NH₄Cl) | 60-90 | 1-24 h | High diversity, one-pot synthesis of 3-amino derivatives.[6][8] |
| Ugi-Type Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Iodine | 75-92 | 2-6 h | Mild conditions, good yields.[3] |
| Ultrasound-Assisted C-H Functionalization | 2-Aminopyridine, Ketone | KI/TBHP, Water | 70-88 | 30-60 min | Green, metal-free, rapid.[9] |
| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridine, Acetophenone | CuI, O₂ | 65-90 | 12-24 h | Broad functional group tolerance.[9] |
| Microwave-Assisted Synthesis | Various | Microwave Irradiation | Often >80 | 5-30 min | Rapid, efficient, improved yields.[2][6] |
Conclusion and Future Perspectives
The synthesis of novel imidazo[1,2-a]pyridine compounds continues to be a vibrant area of research, driven by their significant potential in drug discovery and materials science. While traditional methods remain valuable, the development of multicomponent reactions and C-H functionalization strategies has opened up new avenues for the efficient and diverse synthesis of these privileged scaffolds. The increasing emphasis on green chemistry principles will undoubtedly shape the future of this field, leading to the development of even more sustainable and environmentally friendly synthetic methodologies. The continued exploration of novel catalytic systems and reaction conditions will be crucial for accessing previously unattainable chemical space and unlocking the full potential of the imidazo[1,2-a]pyridine core.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
MDPI. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
-
ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] This document provides a detailed protocol for the synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a key building block for the development of novel therapeutics. The described two-step synthesis is designed for reproducibility and scalability in a research setting.
Synthetic Strategy Overview
The synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is achieved through a two-step process. The first step involves the construction of the imidazo[1,2-a]pyridine core via a condensation reaction between a substituted 2-aminopyridine and an α-haloketone. This is followed by the hydrolysis of the ester functionality to yield the final carboxylic acid product. This approach is a modification of the classical Tschitschibabin imidazopyridine synthesis.[3]
DOT Script for Synthetic Workflow
Caption: Overall workflow for the two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate
This step involves the reaction of ethyl 6-aminonicotinate with 1-chloropropan-2-one to form the imidazo[1,2-a]pyridine ring system. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 6-aminonicotinate | 166.18 | 1.66 g | 10.0 |
| 1-Chloropropan-2-one | 92.52 | 1.02 g | 11.0 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 2.10 g | 25.0 |
| Ethanol (EtOH), anhydrous | 46.07 | 50 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | - | - |
| Saturated aqueous sodium chloride (brine) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-aminonicotinate (1.66 g, 10.0 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add sodium bicarbonate (2.10 g, 25.0 mmol) to the solution.
-
Add 1-chloropropan-2-one (1.02 g, 11.0 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate as a solid.
Step 2: Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate | 204.22 | 1.02 g | 5.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 0.42 g | 10.0 |
| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| Water (H₂O) | 18.02 | 10 mL | - |
| 1 M Hydrochloric acid (HCl) | 36.46 | As needed (approx. 10 mL) | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve ethyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate (1.02 g, 5.0 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.42 g, 10.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL).
-
Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring follows a well-established mechanism.
DOT Script for Reaction Mechanism
Caption: Simplified mechanism for the formation of the imidazo[1,2-a]pyridine core.
Safety and Troubleshooting
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1-Chloropropan-2-one is a lachrymator and should be handled with care.
-
Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or side product formation. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Optimize the base used. |
| Difficulty in purification of ester | Co-elution of impurities. | Adjust the solvent system for column chromatography. Consider recrystallization. |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Increase the amount of LiOH or prolong the reaction time. Gentle heating may be applied if necessary. |
| Product does not precipitate | Product is soluble in the aqueous medium. | Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
References
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
NIH. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
YouTube. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
RSC Publishing. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Retrieved from [Link]
-
ResearchGate. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
ScienceDirect. (n.d.). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
Application Note & Protocols: A Framework for Characterizing 3-Methylimidazo[1,2-A]pyridine-6-carboxylic Acid and its Analogs in Kinase Assays
Abstract: The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent kinase inhibition.[1][2] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization of novel imidazo[1,2-a]pyridine derivatives, using 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid as a representative compound. We detail the principles behind selecting an appropriate assay, provide step-by-step protocols for determining biochemical potency (IC50) and mechanism of action (MOA), and outline the transition to cell-based target engagement assays.
Introduction: The Promise of Imidazo[1,2-a]pyridines in Kinase Drug Discovery
Kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[4] The imidazo[1,2-a]pyridine core has proven to be a versatile scaffold for developing inhibitors against various kinases, including PI3Kα, ALK2, and IGF-1R.[5][6][7]
When a novel derivative such as 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid (hereafter referred to as "IMP-CA") is synthesized, a systematic and robust analytical cascade is required to ascertain its biological activity. This guide provides the strategic rationale and detailed methodologies for this characterization process, ensuring data integrity and a clear path from initial biochemical screening to more complex cellular validation.
Part 1: Foundational Principles of Kinase Inhibition Assays
A kinase assay fundamentally measures the enzymatic activity of a kinase, which transfers a phosphate group from a donor molecule, typically ATP, to a specific substrate (protein or peptide).[8] The introduction of an inhibitor, such as IMP-CA, modulates this activity. The primary goals of these initial assays are to determine inhibitor potency (quantified by the half-maximal inhibitory concentration, IC50) and to elucidate the mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive).
Caption: Principle of a competitive Fluorescence Polarization (FP) assay for mechanism of action studies.
Step-by-Step Protocol
A. Materials and Reagents
-
Target Kinase
-
ATP-competitive Fluorescent Tracer (specific to the kinase family)
-
IMP-CA and a known ATP-competitive inhibitor (positive control)
-
Assay Buffer
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities (with appropriate excitation/emission filters)
B. Assay Procedure
-
Reagent Preparation: Prepare serial dilutions of IMP-CA and the positive control inhibitor in assay buffer.
-
Assay Mix: Prepare a master mix containing the kinase and the fluorescent tracer at their optimal concentrations (determined empirically).
-
Dispensing:
-
Add 10 µL of assay buffer to control wells (for tracer alone).
-
Add 10 µL of the inhibitor dilutions to the sample wells.
-
Add 10 µL of the Kinase/Tracer master mix to all wells except the tracer-only controls.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of the plate. The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
C. Data Analysis
-
The instrument calculates millipolarization (mP) values.
-
A successful ATP-competitive inhibitor (like IMP-CA, if it is one) will cause a dose-dependent decrease in the mP value as it displaces the tracer.
-
Plot the mP values against the logarithm of the IMP-CA concentration. The resulting displacement curve confirms competitive binding.
Part 5: Validating in a Cellular Context
Biochemical assays are essential but do not guarantee activity in a cellular environment. A crucial next step is to confirm that IMP-CA can enter cells and engage its target.
Conceptual Overview: Cell-Based Target Engagement A technology such as the NanoBRET™ Target Engagement Assay is ideal for this validation.
[9]* Principle: The target kinase is expressed in cells as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds the kinase is added to the cell medium. In the absence of a competitor, the tracer binds the kinase-luciferase fusion, bringing the tracer and luciferase into close proximity and allowing for Bioluminescence Resonance Energy Transfer (BRET). When IMP-CA enters the cell and binds the kinase, it displaces the tracer, disrupting BRET.
-
Outcome: A dose-dependent decrease in the BRET signal provides a quantitative measure of target engagement in live cells, yielding a cellular EC50 value.
Caption: Conceptual workflow of a cell-based target engagement assay using BRET technology.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. By employing a systematic characterization cascade—starting with a robust, high-throughput biochemical assay for potency, followed by a mechanistic study to determine the mode of inhibition, and culminating in a cell-based assay to confirm target engagement—researchers can efficiently and confidently advance promising compounds like 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid from initial synthesis to lead candidates for drug development. This structured approach ensures that experimental choices are logical, protocols are self-validating, and the resulting data is reliable and translatable.
References
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Assays. Methods in Molecular Biology. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Barlocco, D., et al. (2007). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]
-
de Souza, M. V. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Wang, Y., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases. Available at: [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probes and Drugs. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]
-
Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Tali, J. A., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Boshoff, H. I., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Molecular Devices. Fluorescence Polarization (FP). Available at: [Link]
-
Liu, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Tel, T. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. Available at: [Link]
-
Scroggins, R. D., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Evaluation of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid in Anti-Tuberculosis Research
Introduction: The Imperative for Novel Anti-Tuberculosis Agents and the Promise of Imidazo[1,2-a]pyridines
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for new therapeutic agents with novel mechanisms of action.[1][2] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a particularly promising class of anti-tubercular agents.[1] A prime example is Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide currently in clinical development, which has demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[1]
This document provides a comprehensive guide for researchers on the synthesis, characterization, and evaluation of a novel analogue, 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid , as a potential anti-tuberculosis drug candidate. We will delve into its proposed mechanism of action, provide detailed protocols for its assessment, and offer insights into the interpretation of results.
Proposed Mechanism of Action: Targeting the Mycobacterial Respiratory Chain
The primary mechanism of action for many potent anti-tubercular imidazopyridines, including the clinical candidate Q203, is the inhibition of the cytochrome bc1 complex (Complex III) of the electron transport chain.[1] Specifically, these compounds target the QcrB subunit of this complex, disrupting the oxidative phosphorylation pathway and leading to a depletion of cellular ATP, which is essential for the survival of Mtb.[1][2] This targeted approach offers the advantage of high specificity for the mycobacterial respiratory chain with minimal impact on the host's mitochondrial function.[3]
While QcrB inhibition is a primary hypothesis for the action of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, it is also prudent to investigate other potential targets, as some imidazopyridine derivatives have been suggested to inhibit other essential enzymes, such as the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.
Diagram of the Proposed Primary Mechanism of Action
Caption: Proposed mechanism of action of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid targeting the QcrB subunit of the Mtb respiratory chain.
Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various established methods.[4][5] A plausible synthetic route for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is outlined below, based on the condensation of a substituted 2-aminopyridine with an α-haloketone.
Protocol: Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid
-
Step 1: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate.
-
To a solution of 2-amino-5-ethoxycarbonylpyridine (1 equivalent) in anhydrous ethanol, add 3-chloro-2-butanone (1.2 equivalents).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Hydrolysis to 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
-
Dissolve the purified ethyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 4-8 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Remove the ethanol under reduced pressure and acidify the aqueous solution to pH 3-4 with 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
In Vitro Evaluation Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol determines the lowest concentration of the compound that inhibits the visible growth of Mtb.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Prepare a stock solution of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in 7H9 broth to achieve a range of final concentrations.
-
Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest drug concentration at which no color change from blue (resazurin) to pink (resorufin) is observed, indicating inhibition of bacterial metabolism.
Protocol 2: Cytotoxicity Assay against Mammalian Cell Lines
This assay assesses the toxicity of the compound to mammalian cells to determine its selectivity index.
Materials:
-
Human embryonic kidney (HEK293) or human hepatoma (HepG2) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Data Presentation: In Vitro Activity and Selectivity
| Compound | MIC against Mtb H37Rv (µM) | CC50 against HEK293 (µM) | Selectivity Index (SI = CC50/MIC) |
| 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid | Experimental Value | Experimental Value | Calculated Value |
| Isoniazid (Control) | Reference Value | >100 | > Calculated Value |
| Rifampicin (Control) | Reference Value | >100 | > Calculated Value |
Protocol 3: Intracellular ATP Depletion Assay
This assay measures the effect of the compound on the intracellular ATP levels in Mtb.[6]
Materials:
-
M. tuberculosis H37Rv strain
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or equivalent
-
Luminometer
Procedure:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase.
-
Expose the bacterial culture to different concentrations of the test compound for a defined period (e.g., 24 hours).
-
Take aliquots of the treated and untreated cultures and measure the optical density (OD600) to normalize for cell number.
-
Lyse the bacterial cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase-based reagent to the lysate and measure the luminescence.
-
A decrease in luminescence in the treated samples compared to the untreated control indicates ATP depletion.
In Vivo Evaluation Protocol
Protocol 4: Murine Model of Chronic Tuberculosis Infection
This protocol evaluates the in vivo efficacy of the compound in a mouse model of established TB infection.[7][8]
Materials:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
M. tuberculosis H37Rv strain
-
Aerosol infection chamber
-
Appropriate vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Infect mice with a low dose of Mtb H37Rv via the aerosol route to establish a chronic infection in the lungs.
-
After 4-6 weeks post-infection, randomize the mice into treatment and control groups.
-
Administer the test compound orally or via the desired route daily for a specified duration (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., isoniazid).
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
The efficacy of the compound is determined by the reduction in the bacterial load (log10 CFU) in the organs of the treated mice compared to the vehicle control group.
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean log10 CFU in Lungs (± SD) | Mean log10 CFU in Spleen (± SD) |
| Vehicle Control | Experimental Value | Experimental Value |
| 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid (Dose 1) | Experimental Value | Experimental Value |
| 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid (Dose 2) | Experimental Value | Experimental Value |
| Isoniazid (Positive Control) | Experimental Value | Experimental Value |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid as a potential anti-tuberculosis agent. A promising candidate should exhibit potent activity against M. tuberculosis, a favorable selectivity index, a clear mechanism of action involving ATP depletion, and significant efficacy in a preclinical in vivo model. Further studies should focus on pharmacokinetic and pharmacodynamic profiling, as well as evaluation against a panel of drug-resistant clinical isolates. The exploration of novel imidazo[1,2-a]pyridine derivatives like the one described herein is a critical step towards the development of new, more effective treatments for tuberculosis.
References
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Omega. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2021). bioRxiv. [Link]
-
Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][2][3]oxazine Derivatives against Multidrug-Resistant Strains. (2023). Chemistry – A European Journal. [Link]
-
Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. (2021). European Journal of Medicinal Chemistry. [Link]
-
Cytotoxicity Test on Mammalian Cell Lines. (2020). Bio-protocol. [Link]
-
Direct inhibitors of InhA active against Mycobacterium tuberculosis. (2012). Tuberculosis. [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). Frontiers in Cellular and Infection Microbiology. [Link]
-
Bioenergetic Heterogeneity in Mycobacterium tuberculosis Residing in Different Subcellular Niches. (2018). mBio. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2006). Molecules. [Link]
-
Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (2011). Antimicrobial Agents and Chemotherapy. [Link]
-
A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. (2023). Frontiers in Microbiology. [Link]
-
Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. (2022). ACS Omega. [Link]
-
Cytotoxicity assay in mammalian cells. (2021). ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
IMPs lead to ATP depletion in M. tuberculosis. (2018). ResearchGate. [Link]
-
Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. (2000). Biochemistry. [Link]
-
Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. (2019). mSphere. [Link]
-
In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2018). Antimicrobial Agents and Chemotherapy. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]
-
Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2011). Antimicrobial Agents and Chemotherapy. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
The protonmotive force is required for maintaining ATP homeostasis and viability of hypoxic, nonreplicating Mycobacterium tuberculosis. (2008). PNAS. [Link]
-
A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (2015). Journal of Antimicrobial Chemotherapy. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
Prediction Of QcrB Inhibition As A Measure Of Antitubercular Activity With Machine Learning Protocols. (2022). ChemRxiv. [Link]
-
Single-Fluorescence ATP Sensor Based on Fluorescence Resonance Energy Transfer Reveals Role of Antibiotic-Induced ATP Perturbation in Mycobacterial Killing. (2022). mBio. [Link]
-
In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. (2022). Journal of Medicinal Chemistry. [Link]
-
Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. (2024). mBio. [Link]
-
In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. (2018). ResearchGate. [Link]
-
Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. (2004). Antimicrobial Agents and Chemotherapy. [Link]
-
QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions. (2023). ResearchGate. [Link]
-
An IMS/ATP Assay for the Detection of Mycobacterium tuberculosis in Urine. (2012). PLoS ONE. [Link]
-
Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex. (2023). Microbiology Spectrum. [Link]
-
Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. (2011). Bioorganic & Medicinal Chemistry. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules. [Link]
-
Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro:. (2014). Brazilian Journal of Infectious Diseases. [Link]
-
Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. (2019). Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Bioenergetic Heterogeneity in Mycobacterium tuberculosis Residing in Different Subcellular Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis [frontiersin.org]
Application Notes and Protocols for the Analytical Characterization of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical development. The protocols and discussions herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the scientific principles behind the chosen analytical techniques. We will cover chromatographic, spectroscopic, and spectrometric methods essential for establishing the identity, purity, and structural integrity of this molecule.
Introduction: The Importance of Rigorous Analysis
3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid belongs to the imidazo[1,2-a]pyridine class of nitrogen-fused heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse biological activities, including anti-tuberculosis and anti-cancer properties.[1][2] Given its therapeutic potential, the ability to accurately and reliably characterize this molecule is paramount for ensuring the quality, safety, and efficacy of any potential drug candidate.
This guide will detail the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the comprehensive analysis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Chromatographic Analysis: Purity and Quantification
Chromatographic methods are fundamental for assessing the purity of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid and for quantifying it in various matrices. Reverse-phase HPLC is the most common and effective technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18-functionalized silica) and a liquid mobile phase. For a polar, ionizable compound like 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a reverse-phase method with an acidified aqueous-organic mobile phase is optimal. The acidic modifier (e.g., trifluoroacetic acid or formic acid) serves to protonate the carboxylic acid and any basic nitrogen atoms, ensuring sharp, symmetrical peak shapes by minimizing ionic interactions with the stationary phase.[3]
Workflow for HPLC Method Development:
Caption: A typical workflow for developing an HPLC purity assay.
Detailed Protocol for Purity Determination by RP-HPLC:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
-
Dissolve the sample in a suitable solvent, such as a 1:1 mixture of methanol and water, to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.[3]
-
The use of a PDA detector is advantageous as it allows for the assessment of peak purity by comparing UV spectra across the peak.
Parameter Recommended Setting Rationale Column C18, 4.6 x 150 mm, 5 µm Provides good retention and resolution for this class of compounds.[4][5] Mobile Phase A 0.1% Formic Acid in Water Acid modifier for peak shape improvement. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. Gradient 5% to 95% B over 20 minutes A broad gradient ensures elution of the main compound and any potential impurities with different polarities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temperature 30 °C Controlled temperature ensures reproducible retention times. Injection Volume 10 µL A typical volume for analytical HPLC. Detection 254 nm Imidazopyridine scaffolds generally exhibit strong absorbance at this wavelength. A full spectrum (210-400 nm) should be recorded with a PDA detector. -
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The retention time of the main peak should be consistent across multiple injections.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and identifying impurities. Electrospray ionization (ESI) is the preferred ionization method for this type of molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.[6][7]
Workflow for LC-MS Analysis:
Caption: The sequential stages of an LC-MS analysis.
Detailed Protocol for LC-MS Confirmation:
-
Sample Preparation:
-
Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 10-50 µg/mL) to avoid detector saturation.
-
-
Instrumentation and Conditions:
-
Use an HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap).
-
The HPLC conditions can be similar to those used for the purity assessment.
Parameter Recommended Setting Rationale Ionization Mode Positive Electrospray (ESI+) The nitrogen atoms in the imidazopyridine ring are readily protonated. Mass Range 50 - 500 m/z This range will cover the expected molecular ion and potential fragments or impurities. Capillary Voltage 3.5 kV A typical starting point for ESI. Source Temperature 120 °C Optimizes desolvation. -
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule (C₁₀H₈N₂O₂; Exact Mass: 188.06). The expected m/z for [M+H]⁺ is approximately 189.06.
-
Confirm that the mass spectrum of the main chromatographic peak shows the expected molecular ion.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[6]
-
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.
Detailed Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
A 300 or 400 MHz NMR spectrometer is typically sufficient for routine characterization.[8]
-
Acquire a ¹H NMR spectrum, a ¹³C NMR spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment if needed.
-
-
Expected Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
A singlet for the methyl group (CH₃) protons, likely in the range of 2.0-3.0 ppm.[2]
-
Several signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the imidazopyridine ring system. The coupling patterns will be critical for assigning their positions.
-
A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon.
-
Multiple signals in the aromatic region for the carbons of the fused ring system.
-
A signal for the carboxylic acid carbonyl carbon, typically in the range of 160-180 ppm.
-
-
Summary and Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. The combination of HPLC for purity assessment, LC-MS for molecular weight confirmation, and NMR for structural elucidation is essential for ensuring the quality and integrity of this important pharmaceutical intermediate. The protocols provided are based on established principles and can be adapted and validated for specific applications in research and development settings.
References
-
Title: Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters Source: HETEROCYCLES, Vol. 91, No. 11, 2015 URL: [Link]
-
Title: Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides Source: Journal of Chemical Research, 2011 URL: [Link]
-
Title: Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives Source: Molecules, 2004 URL: [Link]
-
Title: Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity Source: ACS Infectious Diseases, 2023 URL: [Link]
-
Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: Taylor & Francis Online, 2023 URL: [Link]
-
Title: Imidazo[1,2-a]pyridines Reactions & Prep Source: Scribd URL: [Link]
-
Title: A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating Source: BioImpacts Journal, 2023 URL: [Link]
-
Title: Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis Source: ACS Infectious Diseases, 2023 URL: [Link]
-
Title: Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 8. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Imidazo[1,2-a]pyridine Derivatives Using ¹H NMR Spectroscopy
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] Accurate and unambiguous structural characterization is paramount in the development of novel compounds based on this framework. This application note provides a detailed guide for researchers on the effective use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural analysis of imidazo[1,2-a]pyridine derivatives. We will delve into the characteristic chemical shifts and coupling constants of the core protons, discuss the influence of substituents and solvent effects, and provide a robust, step-by-step protocol for sample preparation and data acquisition.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic bicyclic heterocycle, analogous to purines, which contributes to its diverse pharmacological profiles.[4] Marketed drugs such as Zolpidem (sleep aid), Alpidem (anxiolytic), and Soraprazan (anti-ulcer) feature this core structure, highlighting its therapeutic importance.[5] Furthermore, the inherent fluorescence of this scaffold makes it a valuable tool in the development of biological probes and markers.[5][6]
Given the critical role of precise molecular architecture in determining biological function, ¹H NMR spectroscopy stands out as an indispensable analytical technique. It provides detailed information about the electronic environment of each proton, their spatial relationships, and the overall connectivity of the molecule.
Deciphering the ¹H NMR Spectrum of Imidazo[1,2-a]pyridines
The interpretation of the ¹H NMR spectrum of an imidazo[1,2-a]pyridine derivative hinges on understanding the distinct electronic environments of the protons on the fused ring system.
Numbering Convention and Proton Designations
A standardized numbering system is crucial for unambiguous communication of spectral assignments. The diagram below illustrates the accepted IUPAC numbering for the imidazo[1,2-a]pyridine core.
Caption: Numbering of the imidazo[1,2-a]pyridine scaffold.
Characteristic Chemical Shifts (δ)
The chemical shifts of the protons are highly dependent on the electron density at their respective carbon atoms. The electron-withdrawing nature of the nitrogen atoms significantly influences the proton resonances. In a typical deuterated chloroform (CDCl₃) solvent, the unsubstituted imidazo[1,2-a]pyridine exhibits the following characteristic chemical shift regions.[5][7]
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Rationale for Chemical Shift |
| H5 | 8.05 - 8.20 | d | Deshielded due to the adjacent bridgehead nitrogen (N4) and its position on the pyridine ring. |
| H8 | 7.55 - 7.70 | d | Located on the pyridine ring, influenced by the fused imidazole ring. |
| H2 | 7.80 - 7.95 | s | Part of the electron-rich imidazole ring. |
| H3 | 7.30 - 7.45 | s | Also on the imidazole ring, typically upfield from H2. |
| H7 | 7.10 - 7.25 | t | Part of the pyridine ring, experiences coupling from H6 and H8. |
| H6 | 6.70 - 6.85 | t | Most upfield proton on the pyridine ring, coupled to H5 and H7. |
Note: These values are approximate and can be significantly influenced by the nature and position of substituents. For instance, an electron-donating group on the pyridine ring will generally shift the protons on that ring to a higher field (lower ppm), while an electron-withdrawing group will cause a downfield shift (higher ppm).
Spin-Spin Coupling Constants (J)
The coupling constants provide valuable information about the connectivity of the protons. For the imidazo[1,2-a]pyridine system, the through-bond couplings are characteristic.
| Coupling | Typical Value (Hz) | Description |
| ³J(H5-H6) | 6.5 - 7.0 | Ortho coupling |
| ³J(H6-H7) | 6.5 - 7.0 | Ortho coupling |
| ³J(H7-H8) | 8.5 - 9.0 | Ortho coupling |
| ⁴J(H5-H7) | ~1.0 | Meta coupling |
| ⁴J(H6-H8) | ~1.5 | Meta coupling |
| ⁵J(H5-H8) | ~0.5 | Para coupling |
The larger ortho coupling constant between H7 and H8 is a key diagnostic feature. The smaller meta and para couplings are not always resolved but can provide confirmatory evidence for assignments.
Causality Behind Experimental Choices: The Role of Solvents
The choice of solvent for NMR analysis is not trivial and can significantly impact the resulting spectrum.[8] Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[4] However, for more polar imidazo[1,2-a]pyridine derivatives, or when studying potential hydrogen bonding interactions, solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are preferable.
It is important to note that changing the solvent can induce shifts in proton resonances. Aromatic solvents like benzene-d₆ can cause significant upfield shifts due to the anisotropic effect of the solvent's ring current, a phenomenon that can be exploited to resolve overlapping signals.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure high-quality, reproducible ¹H NMR data for the analysis of imidazo[1,2-a]pyridine derivatives.
Materials and Reagents
-
Imidazo[1,2-a]pyridine derivative sample (5-10 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8 atom % D)
-
Internal standard, such as tetramethylsilane (TMS) (optional, as modern spectrometers can lock onto the deuterium signal of the solvent)
-
High-quality 5 mm NMR tubes
-
Pipettes and vials
Workflow for ¹H NMR Analysis
Caption: Experimental workflow for ¹H NMR analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyridine derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Perform the standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequency, and shimming to optimize the magnetic field homogeneity. A good shim is critical for resolving fine coupling patterns.
-
Acquire an initial, quick ¹H NMR spectrum (e.g., 8-16 scans) to assess the signal-to-noise ratio and the chemical shift range of the signals.
-
Adjust the spectral width to encompass all proton signals.
-
Set the number of scans to achieve an adequate signal-to-noise ratio for clear observation of all peaks and their multiplicities. For dilute samples, more scans will be required.
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the J-coupling constants for each multiplet.
-
Assign each signal to a specific proton in the molecule based on its chemical shift, integration, and coupling pattern, cross-referencing with the expected values discussed in Section 2. For complex structures, 2D NMR experiments such as COSY and HSQC may be necessary for complete assignment.
-
Conclusion
¹H NMR spectroscopy is a powerful and essential tool for the structural elucidation of imidazo[1,2-a]pyridine derivatives. A thorough understanding of the characteristic chemical shifts and coupling constants, coupled with a systematic experimental approach, enables researchers to confidently determine the structure of newly synthesized compounds. This knowledge is fundamental for establishing structure-activity relationships and advancing the development of novel therapeutics and functional materials based on this important heterocyclic scaffold.
References
-
National Center for Biotechnology Information. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439–36454. Retrieved from [Link]
-
Abu Thaher, B. A. (n.d.). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Islamic University of Gaza. Retrieved from [Link]
-
Wiley Online Library. (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. thieme-connect.de [thieme-connect.de]
Application Note: Mass Spectrometric Characterization of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Abstract and Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Compounds from this class are explored for applications in oncology, infectious diseases, and neurology, making their precise identification and characterization a critical step in the drug discovery pipeline.[1][2] 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a key synthetic intermediate and a potential metabolite in the development of new chemical entities. Its robust and unambiguous characterization is paramount for ensuring the integrity of preclinical and clinical data.
This application note provides a detailed, field-proven protocol for the analysis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind method development, from sample preparation to the selection of ionization parameters, and provide a predictive analysis of its fragmentation pathways. The methodologies described herein are designed to be self-validating and serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation for developing a robust analytical method. 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid possesses both acidic (carboxylic acid) and basic (imidazole and pyridine nitrogens) functional groups, making it amphoteric. This dual nature directly informs our choice of ionization technique and chromatographic conditions.
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₈N₂O₂ | Calculated from structure. |
| Molar Mass | 176.17 g/mol | Calculated from formula.[3] |
| Exact Mass | 176.0586 | Calculated for C₉H₈N₂O₂. This value is critical for high-resolution mass spectrometry (HRMS). |
| Calculated [M+H]⁺ | 177.0659 | Ion expected in positive mode ESI. |
| Calculated [M-H]⁻ | 175.0512 | Ion expected in negative mode ESI. |
| Solubility | Soluble in polar organic solvents | Expected to be soluble in Methanol, Acetonitrile, DMSO, and DMF, with limited solubility in water.[3] |
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to data interpretation. This workflow is designed to ensure reproducibility and high-quality data acquisition.
Caption: High-level experimental workflow for the analysis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Detailed Protocols and Methodologies
Reagents and Materials
-
Analyte: 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid (Reference Standard, >98% purity)
-
Solvents: LC-MS Grade Methanol, Acetonitrile, and Water
-
Mobile Phase Additive: Optima™ LC/MS Grade Formic Acid (99.5+%)
-
Equipment: Analytical balance, volumetric flasks, micropipettes, 0.22 µm PTFE syringe filters.
Sample and Standard Preparation Protocol
Causality Statement: The goal of this protocol is to create a clean, particulate-free solution of the analyte at a concentration suitable for LC-MS analysis, ensuring the solvent system is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard and transfer it to a 1.0 mL volumetric flask. Dissolve in methanol and bring to volume. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Solutions: Perform serial dilutions from the stock solution using a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards (e.g., 100, 10, 1, 0.1 µg/mL).
-
Final Sample Preparation: Dilute the final working solution to the desired concentration (e.g., 100 ng/mL) using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Prior to injection, filter the final sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
Liquid Chromatography (LC) Method
Causality Statement: A reversed-phase C18 column is selected for its versatility in retaining moderately polar compounds. The gradient elution is designed to provide sharp, symmetrical peaks by starting with a high aqueous content to focus the analyte on the column head, followed by an increasing organic phase to elute it efficiently. Formic acid is used as a mobile phase modifier to control the ionization state of the analyte and improve peak shape.[4]
| Parameter | Recommended Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes; hold at 95% B for 2 minutes; return to 5% B for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Method
Causality Statement: Electrospray Ionization (ESI) is the ideal technique for this molecule as it is a soft ionization method suitable for polar, thermally labile compounds.[5] Analysis will be conducted in both positive and negative ion modes to leverage the molecule's amphoteric nature. Positive mode will protonate the basic nitrogen atoms, while negative mode will deprotonate the acidic carboxylic acid group, providing complementary structural information.
Caption: Simplified schematic of the Electrospray Ionization (ESI) process for the target analyte.
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | +3.5 kV | -3.0 kV |
| Scan Range (MS1) | m/z 100 - 500 | m/z 100 - 500 |
| Sheath Gas Flow | 40 (arbitrary units) | 40 (arbitrary units) |
| Aux Gas Flow | 10 (arbitrary units) | 10 (arbitrary units) |
| Capillary Temp. | 320 °C | 320 °C |
| MS/MS Activation | Collision-Induced Dissociation (CID) | Collision-Induced Dissociation (CID) |
| Collision Energy | Stepped: 15, 25, 40 eV | Stepped: 10, 20, 35 eV |
Data Analysis: Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides structural fingerprints by fragmenting the precursor ion. The resulting product ions are characteristic of the molecule's structure.
Positive Ion Mode ([M+H]⁺, m/z 177.0659)
In positive mode, fragmentation is expected to involve losses from the carboxylic acid group and cleavage of the heterocyclic ring system. The imidazo[1,2-a]pyridine core is relatively stable, but characteristic losses can be observed.[6][7]
Caption: Proposed major fragmentation pathways for protonated 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Negative Ion Mode ([M-H]⁻, m/z 175.0512)
Fragmentation in negative mode is often simpler and highly diagnostic for carboxylic acids. The primary and most favored fragmentation pathway is the loss of carbon dioxide from the carboxylate anion.
-
Primary Fragmentation: The most prominent fragmentation will be the neutral loss of 44.00 Da, corresponding to CO₂.
-
[M-H]⁻ (m/z 175.05) → [M-H-CO₂]⁻ (m/z 131.05)
-
This fragmentation is a definitive indicator of the presence of a carboxylic acid group and is often the base peak in the MS/MS spectrum.[8]
-
Summary of Predicted Ions
| Ion Mode | Precursor Ion (m/z) | Predicted Product Ions (m/z) | Neutral Loss (Da) | Rationale / Structural Moiety Confirmed |
| POS | 177.0659 | 159.0553 | 18.0106 | Loss of H₂O from -COOH group |
| POS | 177.0659 | 149.0710 | 27.9949 | Loss of CO from the ring system[6] |
| POS | 177.0659 | 131.0604 | 46.0055 | Loss of Formic Acid (-HCOOH) |
| NEG | 175.0512 | 131.0505 | 43.9898 | Loss of CO₂ from carboxylate anion |
Conclusion and Best Practices
This application note details a comprehensive and robust LC-MS/MS method for the characterization of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. By leveraging both positive and negative ESI modes, this protocol allows for the confident identification of the precursor molecule and provides high-confidence structural elucidation through predictable fragmentation patterns.
For optimal results, users should:
-
Always use high-purity, LC-MS grade solvents and reagents.
-
Employ a recently calibrated mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Run a solvent blank between samples to prevent carryover.
-
Confirm fragmentation pathways by comparing experimental data with the theoretical predictions outlined in this guide.
The application of this method will enable researchers in pharmaceutical development to accurately identify and quantify this important heterocyclic compound, thereby ensuring data quality and accelerating the drug discovery process.
References
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Institutes of Health (NIH). [Link]
-
2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid. Pipzine Chemicals. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Publications. [Link]
-
Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2. PubChem. [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2003). PubMed. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2009). ResearchGate. [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). ResearchGate. [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2020). PubMed. [Link]
-
Mass Spectrometry - Electrospray Ionization | ESI Technique. (2018). YouTube. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Crystallization of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic Acid
Abstract
This document provides a comprehensive guide for the crystallization of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. The crystalline form of an active pharmaceutical ingredient (API) is critical as it dictates key physicochemical properties such as solubility, stability, and bioavailability. This guide outlines a systematic approach, from initial material characterization and solubility screening to detailed protocols for crystallization and subsequent analysis of the obtained crystalline forms. The methodologies are designed to be robust and adaptable, providing researchers in drug development and materials science with the necessary tools to produce and characterize high-quality crystals of the title compound.
Introduction: The Criticality of Crystalline Form
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 5,6-heterocycle that is widely recognized in medicinal chemistry for its broad range of biological activities.[1][2] 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, a derivative of this core structure, possesses functional groups—a carboxylic acid and a methyl-substituted aromatic system—that make it a candidate for various pharmaceutical applications.
The solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute. Different crystalline arrangements, known as polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.[3] The control over crystallization is therefore paramount to ensure the reproducibility of these properties and, consequently, the therapeutic efficacy and safety of the final drug product. This application note details a systematic workflow for developing a crystallization protocol for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, a compound for which specific crystallization data is not widely published.
Physicochemical Properties of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid
A foundational understanding of the molecule's properties is essential before commencing crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | Solid (Off-white to light brown) | [5] |
| Structure | Imidazo[1,2-a]pyridine core with a methyl group at position 3 and a carboxylic acid group at position 6. | Inferred |
The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and an aromatic heterocyclic system suggests the potential for strong intermolecular interactions, which are conducive to forming stable crystalline lattices. The amphoteric nature of the molecule (basic pyridine nitrogen and acidic carboxylic acid) implies that pH will be a critical parameter influencing its solubility and crystalline form.
Experimental Workflow for Crystallization
The process of developing a crystallization method for a novel compound can be systematically approached. The following workflow is recommended.
Caption: A systematic workflow for the crystallization of a novel compound.
Detailed Protocols
Protocol 1: Solubility Screening
Objective: To identify suitable solvents for crystallization. An ideal solvent will dissolve the compound at an elevated temperature but exhibit lower solubility at room or sub-ambient temperatures.
Materials:
-
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid
-
A range of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran, toluene, dichloromethane)
-
Vials (2 mL) with magnetic stir bars
-
Hotplate/stirrer with temperature control
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid into a 2 mL vial containing a stir bar.
-
Add the selected solvent in 50 µL increments while stirring at room temperature. Observe for complete dissolution.
-
Record the volume of solvent required to fully dissolve the compound to estimate the solubility at room temperature.
-
If the compound is poorly soluble at room temperature, heat the suspension in a controlled manner (e.g., in 10 °C increments) up to the solvent's boiling point.
-
If dissolution occurs at a higher temperature, allow the solution to cool slowly to room temperature and then to 4 °C. Observe for any precipitate formation.
-
Categorize the solvents based on the observed solubility (e.g., high, moderate, low) at different temperatures.
Expected Results & Interpretation:
| Solvent Category | Observation | Suitability for Crystallization |
| High Solubility | Dissolves readily at room temperature. | Suitable for anti-solvent addition or slow evaporation. |
| Moderate Solubility | Dissolves upon heating, precipitates upon cooling. | Ideal for cooling crystallization. |
| Low Solubility | Insoluble or sparingly soluble even at high temperatures. | Generally unsuitable, but could be part of a co-solvent system. |
Protocol 2: Crystallization by Slow Evaporation
Objective: To obtain crystals by slowly increasing the concentration of the solute past its saturation point through the gradual removal of the solvent.
Materials:
-
Saturated or near-saturated solution of the compound in a suitable solvent (identified in Protocol 1).
-
Small beakers or vials.
-
Parafilm or aluminum foil.
Procedure:
-
Prepare a clear, filtered solution of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid.
-
Transfer the solution to a clean vial.
-
Cover the opening of the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial daily for crystal growth.
Protocol 3: Crystallization by Cooling
Objective: To induce crystallization from a solution that is saturated at a high temperature by reducing the temperature, thereby lowering the solubility.
Materials:
-
Saturated solution of the compound at an elevated temperature.
-
Jacketed crystallization vessel or an insulated container.
-
Programmable cooling bath (optional).
Procedure:
-
Prepare a saturated solution of the compound at an elevated temperature (e.g., 60 °C). Ensure all solid material is dissolved.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. A controlled cooling rate (e.g., 5-10 °C/hour) is often beneficial for forming larger, higher-quality crystals.
-
Once at room temperature, the solution can be further cooled in a refrigerator or ice bath to maximize the yield.
-
Collect the crystals by filtration.
Characterization of Crystalline Material
Once crystals are obtained, it is crucial to characterize them to determine their structure and purity. A suite of analytical techniques should be employed.[6][7][8]
Caption: Key techniques for the characterization of crystalline materials.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of a material. Each polymorph will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any phase transitions that may occur upon heating. This is crucial for identifying different polymorphs, which often have distinct melting points.
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature. It is used to identify the presence of bound solvent or water in the crystal structure (solvates or hydrates).
-
Optical Microscopy: Visual inspection of the crystals under a microscope can provide information about their morphology (habit), size, and homogeneity.
Troubleshooting and Considerations
-
Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to the cooling rate being too fast or the concentration being too high. Try using a more dilute solution or a slower cooling rate.
-
Amorphous Precipitate: A fine, powder-like precipitate with no defined shape may indicate that the solution was supersaturated too quickly. Consider a slower method, such as vapor diffusion or slow evaporation from a more dilute solution.
-
Polymorphism: Be aware that different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs.[9][10] It is essential to characterize the crystals obtained from different methods to identify any potential polymorphic forms. A study on a different imidazopyridine derivative highlighted how different alcohol solvents led to the formation of two distinct polymorphs.[3]
Conclusion
This application note provides a comprehensive and systematic framework for the successful crystallization of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid. By following the outlined protocols for solubility screening, crystallization, and characterization, researchers can obtain high-quality crystalline material. The control and understanding of the solid-state form are indispensable for the development of this and other similar molecules into viable pharmaceutical products.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-619. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Chemsrc. (2025, August 30). 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid. Retrieved January 27, 2026, from [Link]
-
Ferreira, B. R. B., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(11), 3613. [Link]
-
Bozdag, O., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(9), 757-763. [Link]
-
Li, H., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 21(4), 2487-2513. [Link]
-
ResearchGate. (2024, June 5). (PDF) Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid, 3-(2-(dimethylamino)-2-oxoethyl)-2-(4-methylphenyl)-. Retrieved January 27, 2026, from [Link]
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. [Link]
- Google Patents. (n.d.). US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases.
-
International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. IJEETE, 10(2). [Link]
-
MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221-35235. [Link]
-
Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. Retrieved January 27, 2026, from [Link]
-
Journal of Chemical Engineering of Japan. (2004). Relationship between Crystal Polymorphism and Solution Structure of an Imidazopyridine Derivative Developed as a Drug Substance for Osteoporosis. Journal of Chemical Engineering of Japan, 37(1), 136-141. [Link]
- Google Patents. (n.d.). NZ589781A - Imidazopyridine derivatives as inhibitors of receptor....
-
Intertek. (n.d.). Crystallography Analysis. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved January 27, 2026, from [Link]
-
MDPI. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 757-763. [Link]
-
ACS Publications. (2021). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 11(10), 2272-2275. [Link]
-
Taylor & Francis Online. (2008). Synthesis and anticandidal activity of some imidazopyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 892-897. [Link]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Relationship between Crystal Polymorphism and Solution Structure of an Imidazopyridine Derivative Developed as a Drug Substance for Osteoporosis [jstage.jst.go.jp]
- 4. 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | C9H8N2O2 | CID 67561107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE | 136117-69-6 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acadpubl.eu [acadpubl.eu]
- 8. ijoeete.com [ijoeete.com]
- 9. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid in Cell Culture Studies
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5] Their favorable physicochemical properties, such as good solubility and stability, make them attractive candidates for drug development.[6] 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid is a member of this versatile family, and this document provides a comprehensive guide for its investigation in cell culture-based research.
Postulated Mechanism of Action
While the specific molecular targets of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid are yet to be fully elucidated, research on analogous imidazo[1,2-a]pyridine derivatives allows us to postulate potential mechanisms of action. Many compounds from this class have been shown to exert their effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and inflammation.
One prominent pathway implicated in the action of imidazo[1,2-a]pyridines is the intrinsic apoptosis pathway. This is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[7] Furthermore, some derivatives have been observed to modulate the STAT3/NF-κB signaling axis, a critical regulator of inflammatory and proliferative responses.[4] Another potential target, particularly relevant in the context of antimicrobial and anticancer activity, is the inhibition of cellular respiration, as seen with the inhibition of QcrB, a subunit of the cytochrome bcc complex, by some imidazo[1,2-a]pyridine amides.[8][9]
Caption: Postulated signaling pathways affected by 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid.
Preliminary Handling and Preparation
Solubility and Stability: The solubility and stability of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid in cell culture media should be empirically determined.[10][11] As a starting point, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous cell culture medium should be performed immediately before use. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).
Stock Solution Preparation:
-
Accurately weigh a small amount of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid.
-
Dissolve in an appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocols
The following protocols are generalized and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[12][13]
Materials:
-
Selected cancer cell line(s) (e.g., HT-29, Caco-2, MCF-7)[7][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 50 | 0.42 ± 0.03 | 33.6 |
| 100 | 0.15 ± 0.02 | 12.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Cell Proliferation Analysis using BrdU Incorporation Assay
The Bromodeoxyuridine (BrdU) incorporation assay measures DNA synthesis and is a direct indicator of cell proliferation.[14][15]
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid stock solution
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
96-well cell culture plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed cells and treat with 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid as described in the MTT assay protocol.
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling reagent to each well.
-
Incubate for the recommended time to allow for BrdU incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix and denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the detection substrate and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance or fluorescence.
Caption: General experimental workflow for cytotoxicity and proliferation assays.
Protocol 3: Western Blot Analysis of Apoptosis and Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms underlying the effects of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid.[16][17]
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-p-STAT3, anti-STAT3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Treat cells with 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid at the desired concentrations for the appropriate duration.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.[18]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Precipitation in Media | Poor solubility at the tested concentration. | Lower the final concentration. Prepare fresh dilutions from a higher stock concentration. Test alternative solvents for the stock solution. |
| High Variability in Assay Results | Inconsistent cell seeding. Pipetting errors. Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate. |
| No or Weak Signal in Western Blot | Insufficient protein loading. Ineffective antibody. Low protein expression. | Increase the amount of protein loaded. Use a new or validated antibody. Check for optimal induction conditions for your protein of interest. |
| High Background in Western Blot | Insufficient blocking. Antibody concentration too high. Inadequate washing. | Increase blocking time or use a different blocking agent. Titrate the primary and secondary antibodies. Increase the number and duration of washes. |
Conclusion
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid belongs to a class of compounds with significant therapeutic potential. The protocols outlined in this application note provide a framework for the initial in vitro characterization of its biological effects. Through systematic investigation of its cytotoxicity, anti-proliferative activity, and impact on key cellular signaling pathways, researchers can begin to unravel the specific mechanism of action of this promising molecule.
References
- Pipzine Chemicals. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid.
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- National Institutes of Health. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
- Iranian Journal of Pharmaceutical Research. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine.
- BMC. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- Journal of Medicinal Chemistry. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
- PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
- RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update.
- National Institutes of Health. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- National Institutes of Health. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
-
National Institutes of Health. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
Elabscience. Cell Function | Overview of Common Cell Proliferation Assays. Available at: [Link]
-
ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available at: [Link]
-
National Institutes of Health. Western Blot: Principles, Procedures, and Clinical Applications. Available at: [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available at: [Link]
-
Creative Diagnostics. Western Blot-Preparation Protocol. Available at: [Link]
-
Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available at: [Link]
-
Taylor & Francis Online. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available at: [Link]
-
Biocompare. Selecting the Best Method for Measuring Cell Proliferation. Available at: [Link]
-
Bio-Rad. Cell Proliferation & Viability Detection Reagents. Available at: [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
ResearchGate. Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Available at: [Link]
-
Multispan, Inc. Cell Proliferation Assays. Available at: [Link]
-
Creative Biolabs. Western Blot Protocol. Available at: [Link]
-
Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. Available at: [Link]
-
Asian Pacific Journal of Cancer Prevention. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. As a critical structural motif in numerous pharmacologically active compounds, optimizing the synthesis of this imidazopyridine derivative is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route to 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid?
The most established and widely adopted method is a two-step sequence based on the classic Tschitschibabin reaction.[1] It involves:
-
Cyclocondensation: Reaction of a 2-amino-5-pyridinecarboxylic acid ester (typically the ethyl or methyl ester) with an α-haloketone, such as chloroacetone or bromoacetone. This forms the corresponding ester of the target molecule.
-
Saponification: Hydrolysis of the resulting ester intermediate under basic conditions, followed by acidic workup to yield the final carboxylic acid product.[2]
Using the ester form of the starting pyridine is generally preferred over the free carboxylic acid due to its enhanced solubility in common organic solvents and to prevent potential side reactions involving the acid group during the cyclization step.
Q2: What is the underlying mechanism of the cyclocondensation step?
The formation of the imidazo[1,2-a]pyridine ring system is a two-stage process:
-
Initial Alkylation: The exocyclic (non-ring) nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the α-carbon of chloroacetone in a standard SN2 reaction. This displaces the chloride ion and forms an N-alkylated intermediate.
-
Intramolecular Cyclization & Dehydration: The endocyclic (ring) nitrogen of the pyridine then performs a nucleophilic attack on the carbonyl carbon of the newly attached acetone moiety. This forms a five-membered ring intermediate (a carbinolamine), which rapidly dehydrates under the reaction conditions to yield the stable, aromatic imidazo[1,2-a]pyridine ring system.[1]
Q3: How should I monitor the progress of both the cyclocondensation and saponification reactions?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.
-
For Cyclocondensation: Use a mobile phase such as Hexane:Ethyl Acetate (e.g., 1:1 v/v). You should see the spot corresponding to the starting 2-aminopyridine ester gradually disappear as a new, typically less polar spot for the imidazopyridine ester product appears.
-
For Saponification: Use a similar eluent system. In this step, you will monitor the disappearance of the intermediate ester spot. The final carboxylic acid product is highly polar and will often remain at the baseline (Rf ≈ 0) in this solvent system. The completion of the reaction is indicated by the complete consumption of the starting ester.
Recommended Synthetic Protocol
This protocol provides a reliable baseline for the synthesis. Subsequent sections will address troubleshooting deviations from this standard procedure.
Step 1: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-amino-5-pyridinecarboxylate (1.0 eq), sodium bicarbonate (NaHCO₃, 2.0 eq), and absolute ethanol (approx. 10-15 mL per gram of aminopyridine).
-
Addition of Chloroacetone: While stirring the suspension, add chloroacetone (1.2 eq) dropwise. Safety Note: Chloroacetone is a lachrymator and toxic; handle it in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction's completion by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel.
Step 2: Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid (Saponification)
-
Hydrolysis Setup: Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours, or until TLC analysis confirms the complete disappearance of the starting ester.
-
Acidification & Precipitation: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water. Cool the solution in an ice bath and slowly add 1N hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH, adjusting it to approximately 4-5. The product should precipitate as a solid.[2]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven to yield the final product, 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The following decision tree provides a high-level overview of the troubleshooting process.
Problem: Low Yield in Step 1 (Cyclocondensation)
-
Q: My TLC shows a significant amount of starting 2-aminopyridine ester remaining, even after 24 hours. What should I do?
-
A: Causality & Solution: This points to sluggish reaction kinetics. The nucleophilicity of the aminopyridine or the electrophilicity of the chloroacetone may be insufficient under the current conditions.
-
Temperature: Ensure your reaction is maintaining a consistent reflux. A lower temperature will significantly slow the reaction.
-
Solvent: While ethanol is standard, switching to a higher-boiling polar aprotic solvent like dimethylformamide (DMF) can accelerate the SN2 reaction. However, be aware this makes solvent removal more difficult.
-
Base: The role of NaHCO₃ is to neutralize the HCl generated during the reaction. An acidic environment will protonate the aminopyridine, deactivating it. Ensure at least 2 equivalents of a non-nucleophilic base are present.
-
-
-
Q: The reaction turns dark brown or black, and my yield is low with many spots on the TLC. Why?
-
A: Causality & Solution: This suggests degradation or polymerization side reactions. Chloroacetone is unstable and can self-condense or polymerize, especially under prolonged heating or in the presence of a strong base.
-
Reagent Quality: Use freshly opened or distilled chloroacetone.
-
Temperature Control: Do not overheat the reaction. A steady reflux is sufficient. Excessively high temperatures can promote decomposition.
-
Base Choice: While NaHCO₃ is mild, stronger bases could exacerbate the decomposition of chloroacetone. Stick to carbonate bases.
-
-
Problem: Issues with Step 2 (Saponification & Isolation)
-
Q: After acidification, no solid precipitates out, or only a small amount is recovered. Where is my product?
-
A: Causality & Solution: The product is likely still dissolved in the aqueous layer. This can happen for two primary reasons:
-
Incorrect pH: 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is an amphoteric molecule. It is soluble at high pH (as the carboxylate salt) and at low pH (as the protonated amine salt). Precipitation is maximal at the isoelectric point. You must carefully adjust the pH to the 4-5 range. Use a pH meter for accuracy, and add the acid slowly while cooling in an ice bath to ensure controlled precipitation of fine crystals.
-
Sufficient Solubility: The product may have some inherent water solubility. If precipitation is poor even at the optimal pH, perform a liquid-liquid extraction. Extract the acidified aqueous solution multiple times with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.
-
-
-
Q: My final product is gummy or oily and difficult to filter.
-
A: Causality & Solution: This often indicates the presence of impurities or incomplete precipitation.
-
Purity: Ensure the ester intermediate from Step 1 was sufficiently pure. Residual oily impurities will carry through to the final step. If necessary, purify the ester by column chromatography before proceeding.
-
Precipitation Technique: Add the acid very slowly to the cooled solution with vigorous stirring. A rapid pH change ("crashing out") can trap impurities and lead to an amorphous solid or oil.
-
-
Data Summary: Reaction Parameter Influence
The following table summarizes key parameters for the cyclocondensation step, derived from general principles of imidazopyridine synthesis.[3][4][5]
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Condition C (Alternative) | Expected Outcome & Rationale |
| Solvent | Ethanol | DMF | Acetonitrile | DMF: Higher boiling point and polar aprotic nature can accelerate SN2. Acetonitrile: Another polar aprotic option, easier to remove than DMF. |
| Base | NaHCO₃ | K₂CO₃ | None | K₂CO₃: Stronger, less soluble base can sometimes be effective but increases risk of side reactions. None: Reaction is often autocatalytic but can stall due to HCl buildup. |
| Temperature | 80 °C (Reflux) | 100-120 °C | 60 °C | Higher temperatures increase reaction rate but also risk of degradation. Lower temperatures may require significantly longer reaction times. |
| Time | 12-24 h | 4-8 h | > 24 h | Directly dependent on temperature and solvent choice. Always monitor by TLC rather than relying on a fixed time. |
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Mavrova, A. T., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]
-
Piazza, V., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(15), 5865. Available at: [Link]
-
de Paiva, G. G., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid. Retrieved from [Link]
-
Kumar, P., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the purification of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this important heterocyclic compound. The following question-and-answer-based troubleshooting guides and FAQs are grounded in established chemical principles and field-proven insights to ensure you achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue instead of the expected solid. What is the likely cause and how can I rectify this?
A1: An oily or dark-colored crude product typically indicates the presence of significant impurities, which depress the melting point and inhibit crystallization. The most common culprits are residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or polymeric side products formed during the synthesis.
Expert Insight & Causality: The imidazo[1,2-a]pyridine core is often synthesized at elevated temperatures.[1][2][3] Under these conditions, particularly if the reaction is prolonged or overheated, starting materials or the product itself can degrade, leading to colored, tarry impurities. The carboxylic acid and the basic nitrogen of the pyridine ring make the molecule zwitterionic to some extent, which can lead to strong intermolecular interactions and trapping of solvents.
Troubleshooting Protocol:
-
Initial Solvent Removal: Ensure your initial workup is effective. If you used a high-boiling aprotic solvent like DMF, a common and effective removal technique is to add your crude mixture to a separatory funnel with ethyl acetate and wash multiple times with water and then brine. This partitions the highly polar solvent into the aqueous phase.
-
Acid-Base Extraction: Leverage the amphoteric nature of your compound. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a mild acid (e.g., 1M citric acid) to remove any basic, non-product impurities.
-
Next, perform a basic extraction using a saturated sodium bicarbonate solution. Your desired carboxylic acid product will move into the aqueous basic layer as its sodium salt, leaving many neutral organic impurities behind in the organic layer.
-
Carefully collect the aqueous layer and re-acidify it with a strong acid like 1N HCl until the pH is acidic (pH ~4-5), causing your purified product to precipitate out.[4]
-
-
Filtration and Drying: Filter the resulting precipitate, wash with cold deionized water to remove residual salts, and dry thoroughly under vacuum. This process should yield a solid product, which can then be further purified by recrystallization.
Q2: I've isolated a solid, but it has a persistent yellow or brown tint. How can I decolorize my product?
A2: A persistent color after initial isolation points to chromophoric impurities that co-precipitate or co-crystallize with your product. Imidazo[1,2-a]pyridine derivatives are often described as white to light yellow crystalline powders.[5] A darker color suggests impurities.
Expert Insight & Causality: The color often arises from oxidized species or trace metal catalysts from preceding synthetic steps. The fused aromatic system is susceptible to oxidation, which can generate highly conjugated, colored byproducts.
Troubleshooting Protocol:
-
Activated Carbon Treatment during Recrystallization: This is the most common and effective method for removing colored impurities.
-
Dissolve your crude solid in a minimum amount of a suitable hot recrystallization solvent (see Q3 for solvent selection).
-
Add a small amount (typically 1-2% by weight of your crude product) of activated carbon to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping. It is often safer to cool the solution slightly before adding the carbon and then reheating.
-
Swirl the mixture and keep it at a gentle boil for 5-10 minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color or colorless.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
-
Chromatographic Purification: If recrystallization and carbon treatment are insufficient, flash column chromatography is the next logical step. A typical mobile phase for related compounds is a gradient of ethyl acetate in heptane or dichloromethane in methanol.[4][6]
Q3: What is the best method for final purification to achieve high purity (>98%)? Recrystallization or Chromatography?
A3: Both methods are viable, and the choice depends on the nature of the impurities and the scale of your purification. For multi-gram scales with primarily crystalline impurities, recrystallization is often more efficient. For complex mixtures or small scales where maximizing recovery is critical, chromatography is superior.
Expert Insight & Causality: 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid possesses both a hydrogen bond donor (carboxylic acid) and acceptors (pyridine and imidazole nitrogens), along with an aromatic core. This combination dictates its solubility. It will have good solubility in polar aprotic solvents like DMSO and DMF, and some solubility in polar protic solvents like methanol and ethanol, especially when heated.[5][7] Its solubility in water is expected to be low.[7]
Detailed Experimental Protocol: Recrystallization
This protocol is designed as a robust starting point for achieving high purity.
Objective: To purify 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid to >98% purity by removing residual starting materials and side products.
Materials:
-
Crude 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
-
Ethanol (or a mixture of Ethanol/Water)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Based on the properties of similar compounds, a polar protic solvent like ethanol is a good starting point. You are looking for a solvent that dissolves the compound when hot but has low solubility when cold. An ethanol/water mixture can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your recovery.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 5-10 minutes.
-
Hot Filtration (if carbon was used): Pre-heat a second flask and a funnel. Perform a rapid hot gravity filtration to remove the activated carbon. The goal is to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.
Data Summary Table:
| Purification Method | Typical Solvents | Key Advantages | Common Issues |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Acetic Acid/Water | Scalable, cost-effective, excellent for removing impurities with different solubility profiles. | Lower recovery, may not remove impurities with similar solubility. |
| Acid-Base Extraction | Ethyl Acetate, DCM / aq. NaHCO₃, aq. HCl | Excellent for separating acidic/basic compounds from neutral impurities. | Can be labor-intensive, risk of emulsion formation. |
| Column Chromatography | Silica Gel with DCM/Methanol or Ethyl Acetate/Heptane gradient | High resolution, capable of separating complex mixtures, good for small scales. | More time-consuming, requires larger solvent volumes, potential for product loss on the column. |
Logical Workflow for Purification
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid. Retrieved from [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PMC - NIH. Retrieved from [Link]
-
Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Retrieved from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC - NIH. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications. Retrieved from [Link]
-
Chakraborty, S., & Guchhait, S. K. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Retrieved from [Link]
-
Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. (2025). ResearchGate. Retrieved from [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 623-644. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMIDAZO[1,2-a]pyridine-6-carboxylic Acid | Properties, Applications, Safety Data & Suppliers China [pipzine-chem.com]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
Technical Support Center: 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid. This guide is designed to provide you, as a fellow scientist, with practical, in-depth solutions to common solubility challenges encountered with this compound. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid.
Q1: What are the key structural features of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid that influence its solubility?
A1: The solubility of this molecule is governed by its amphoteric nature. It possesses two key functional groups:
-
A basic imidazo[1,2-a]pyridine ring system: The non-bridgehead nitrogen atom is basic and can be protonated to form a cation.[1][2]
-
An acidic carboxylic acid group (-COOH): This group can be deprotonated to form a carboxylate anion.
This combination means the molecule's charge state is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, with both a positive and a negative charge.[3]
Q2: I'm having difficulty dissolving the compound in standard solvents like water or methanol. Why is this happening?
A2: Poor solubility in neutral solvents is a classic hallmark of a zwitterionic compound near its isoelectric point.[4][5] In the zwitterionic state, the strong intramolecular and intermolecular electrostatic interactions form a stable crystal lattice that is difficult for neutral solvent molecules to break apart. While the molecule has polar functional groups, its overall net charge is zero, minimizing its interaction with polar solvents like water. A commercial supplier notes its low solubility in water and good solubility in polar organic solvents like DMSO.[6][7]
Q3: How should the pH of my solution affect the solubility of this compound?
A3: The pH is the most critical factor you can manipulate. The solubility profile is expected to be "U-shaped".[8][9]
-
At low pH (acidic conditions): The carboxylic acid group will be neutral (-COOH), and the basic nitrogen will be protonated (N+). The molecule will carry a net positive charge, forming a soluble cationic salt.
-
At high pH (basic conditions): The carboxylic acid will be deprotonated (-COO-), and the nitrogen will be neutral. The molecule will carry a net negative charge, forming a soluble anionic salt.
-
Near the Isoelectric Point (pI): The molecule will be zwitterionic (N+ and COO-). At this pH, it will exhibit its minimum solubility .
Q4: What are the best initial solvents to try for solubilizing this compound?
A4: For initial screening, consider the following:
-
Aqueous Buffers: Start with acidic (e.g., pH 2.0 HCl) and basic (e.g., pH 9.0 NaOH or carbonate buffer) aqueous solutions. This is the most direct way to overcome the low solubility of the zwitterionic form.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective for this class of compounds and are noted as good solvents by suppliers.[7]
-
Co-solvent Systems: If the compound is intended for a biological assay, a mixture of an aqueous buffer with a water-miscible organic solvent (like DMSO or ethanol) is a common strategy.[10][11][12]
Part 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If initial attempts at dissolution have failed, a systematic approach is necessary. This guide provides step-by-step protocols to characterize and overcome solubility issues.
Section 2.1: The First and Most Critical Step: Determining the pH-Solubility Profile
Before attempting any other method, you must understand how pH affects your compound's solubility. This profile will guide all subsequent formulation decisions.
This protocol uses the shake-flask method, a standard approach for determining equilibrium solubility.[13]
Objective: To determine the solubility of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid across a physiologically relevant pH range.
Materials:
-
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid powder
-
A series of buffers (e.g., pH 2, 4, 5, 6, 7, 8, 9, 10). Use buffers appropriate for your final application.
-
Vials with screw caps
-
Orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials (ensure enough solid remains undissolved at the end of the experiment).
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate for a sufficient time to reach equilibrium (24-48 hours is typical).
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.
-
Sampling & Dilution: Carefully remove a known volume of the supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent for analysis.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
pH Measurement: Measure the final pH of the supernatant in each vial to confirm it has not shifted significantly.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each buffer.
Visualization: Troubleshooting Workflow
The results from your pH-solubility profile will dictate your next steps. The following workflow diagram illustrates a logical decision-making process.
Caption: Decision workflow for solubility enhancement.
Section 2.2: Salt Formation for Aqueous Solubility
If your pH-solubility profile shows good solubility at low or high pH, but your experimental conditions require a pH closer to neutral, in-situ salt formation is the primary strategy.[14][15][16][17][18] This involves preparing a concentrated stock solution of your compound in an acidic or basic solution and then diluting it into your final assay medium.
Objective: To prepare a high-concentration stock solution by converting the compound into its soluble salt form.
Procedure (for creating a basic salt):
-
Calculate Molar Equivalents: Determine the molar amount of your compound. You will add a slight molar excess (e.g., 1.1 equivalents) of a base.
-
Select a Base: Common choices include Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). For biological applications, organic bases like N-methylglucamine or tromethamine (TRIS) can be used.
-
Dissolution: a. Weigh the compound into a volumetric flask. b. Add a portion of the desired solvent (e.g., water or a water/co-solvent mix). c. Add the calculated equivalents of a stock base solution (e.g., 1 M NaOH) dropwise while stirring. d. Continue stirring until all solid has dissolved. e. Add solvent to the final volume and mix thoroughly.
-
pH Check: Verify the final pH of the stock solution. It should be in the high pH range where you observed high solubility.
-
Dilution & Precipitation Check: When diluting this stock into your final (likely neutral pH) buffer, be mindful of precipitation. The final concentration must be below the solubility limit at that final pH. Perform a small-scale test to ensure no precipitation occurs upon dilution.
A similar procedure can be followed using an acid (e.g., HCl) to form an acidic salt.
Section 2.3: Utilizing Co-solvent Systems
When pH adjustment alone is insufficient or incompatible with your experiment, co-solvents are the next logical step.[10][12][19] Co-solvents work by reducing the polarity of the aqueous environment, which can help solubilize organic molecules.
Objective: To identify a water-miscible organic solvent that enhances the solubility of the compound in a buffered solution.
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[20]
-
Prepare Solvent Systems: Prepare a series of aqueous buffer solutions (at a pH where the compound is most stable or relevant for your assay) containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Use the shake-flask method described in Protocol 2.1.1 for each co-solvent mixture to determine the solubility.
-
Analyze and Select: Plot solubility versus co-solvent percentage for each candidate. Select the system that provides the target solubility with the lowest percentage of organic solvent to minimize potential effects on your experiment.
| Co-solvent | Dielectric Constant (Approx.) | Notes |
| Water | 80 | The universal biological solvent. |
| Propylene Glycol (PG) | 32 | Common vehicle for oral and topical formulations. |
| Ethanol (EtOH) | 25 | Can cause protein precipitation at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | 47 | High solubilizing power; can be cytotoxic at >0.5-1%. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | A low-toxicity polymer used in many formulations. |
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
Future Journal of Pharmaceutical Sciences. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]
-
ACS Publications. In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam–Copovidone Amorphous Solid Dispersion. [Link]
-
PubChem. Imidazo(1,2-a)pyridine. [Link]
-
ACS Publications. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
National Institutes of Health. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
-
ResearchGate. Salt Formation to Improve Drug Solubility. [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
-
PubMed. Solubility-Modifying Power of Zwitterionic Salts. [Link]
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Course Hero. Exp. 11 The influence of pH on solubility in water. [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
Encyclopedia.pub. Zwitterionics Surfactants. [Link]
-
ResearchGate. STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. [Link]
-
Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
PubMed. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
-
Wikipedia. Zwitterion. [Link]
-
MDPI. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? [Link]
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
National Institutes of Health. Combining drug salt formation with amorphous solid dispersions – a double edged sword. [Link]
-
Pharma Education. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
Chemistry Stack Exchange. Calculating pH of diprotic and amphoteric solutions. [Link]
Sources
- 1. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Zwitterion - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 7. IMIDAZO[1,2-a]pyridine-6-carboxylic Acid | Properties, Applications, Safety Data & Suppliers China [pipzine-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wisdomlib.org [wisdomlib.org]
- 13. fda.gov [fda.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. journal.appconnect.in [journal.appconnect.in]
- 18. Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. japer.in [japer.in]
Imidazo[1,2-a]pyridine Synthesis Technical Support Center
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and mechanistic insights, this center provides in-depth, question-and-answer-based troubleshooting for the most prevalent synthetic methodologies.
Table of Contents
-
Challenges in the Tschitschibabin-Type Condensation
-
Navigating Side Reactions in the Ortoleva-King Reaction
-
Troubleshooting the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
-
General Purification Strategies and Challenges
-
References
Challenges in the Tschitschibabin-Type Condensation
The reaction of a 2-aminopyridine with an α-haloketone is a foundational method for constructing the imidazo[1,2-a]pyridine core. While seemingly straightforward, this reaction can be plagued by side products that complicate purification and reduce yields.
FAQ 1: My reaction of 2-aminopyridine with an α-bromoketone is giving me a complex mixture of products with a low yield of the desired imidazo[1,2-a]pyridine. What are the likely side reactions?
Expert Analysis:
Low yields and complex product mixtures in this condensation reaction often stem from several competing pathways. The primary nucleophiles in the reaction are the two nitrogen atoms of 2-aminopyridine: the endocyclic pyridine nitrogen (N-1) and the exocyclic amino group (N-H). While the desired reaction proceeds through initial alkylation of the more nucleophilic pyridine nitrogen, several side reactions can occur.
-
Formation of Dimeric Byproducts: One common side reaction involves the reaction of two molecules of the 2-aminopyridine with one molecule of a di- or poly-halogenated ketone, or through self-condensation pathways.
-
Formation of Regioisomers: If an unsymmetrical α-haloketone is used, or if the 2-aminopyridine is substituted, the formation of regioisomers is possible, though generally, the initial attack occurs at the pyridine nitrogen.
-
Self-Condensation of the Ketone: Under basic or harsh heating conditions, the α-haloketone can undergo self-condensation, leading to a variety of polymeric or resinous materials.
Troubleshooting Protocol:
-
Control of Stoichiometry and Addition Rate:
-
Use a slight excess (1.1 to 1.2 equivalents) of the 2-aminopyridine to ensure complete consumption of the α-haloketone.
-
Add the α-haloketone slowly to a solution of the 2-aminopyridine. This maintains a low concentration of the ketone, minimizing self-condensation.
-
-
Optimization of Reaction Temperature:
-
Start the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the desired nucleophilic substitution and minimize side reactions that may have a higher activation energy.
-
Gradually increase the temperature only if the reaction is proceeding too slowly, monitoring by TLC. Many modern procedures utilize milder conditions than the classical high-temperature approaches[1].
-
-
Choice of Solvent and Base:
-
Use a polar aprotic solvent like acetone, acetonitrile, or DMF to facilitate the SN2 reaction.
-
The use of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can be beneficial to neutralize the HBr formed during the cyclization step, preventing the formation of pyridinium salts that may be difficult to cyclize. However, a strong base can promote ketone self-condensation. Often, the reaction is run without an added base initially.
-
Workflow for Troubleshooting Low Yield in Tschitschibabin-Type Condensation:
Caption: Troubleshooting workflow for low-yielding Tschitschibabin-type reactions.
Navigating Side Reactions in the Ortoleva-King Reaction
The Ortoleva-King reaction and its modern variations, which often involve the in-situ generation of an α-halo or α-pyridinium ketone species, are powerful methods for imidazo[1,2-a]pyridine synthesis[2]. However, the complexity of the reaction mechanism can lead to unexpected outcomes.
FAQ 2: I am attempting a one-pot synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine from a 2-aminopyridine and an acetophenone derivative using iodine, but I am observing the formation of multiple products. What is happening?
Expert Analysis:
The direct acid- or iodine-catalyzed reaction between 2-aminopyridines and acetophenones can proceed through competing mechanistic pathways, leading to different products[3]. The two primary competing intermediates are a ketimine and an Ortoleva-King type intermediate .
-
Ketimine Pathway: This involves the condensation of the 2-amino group with the ketone to form a ketimine. Subsequent cyclization and oxidation can lead to the desired product, but other rearrangements are also possible.
-
Ortoleva-King Pathway: This proceeds through the formation of a pyridinium salt by the reaction of the endocyclic pyridine nitrogen with an activated form of the ketone (e.g., an α-iodoketone formed in situ). This intermediate then cyclizes.
The balance between these two pathways is sensitive to the electronic properties of the substrates and the reaction conditions, including the nature of the catalyst[3]. A shift in this balance can lead to the formation of a mixture of regioisomers or other unexpected byproducts.
Troubleshooting Protocol:
-
Control of the Initial Ketone Activation:
-
In iodine-mediated reactions, the first step is often the α-iodination of the ketone. Ensure complete and clean formation of this intermediate by carefully controlling the stoichiometry of the iodine and the reaction time before the main cyclization. The transformation is proposed to follow a sequence of α-iodination, Ortoleva-King type reaction, and then cyclization[4].
-
Consider a two-step procedure where the α-haloketone is pre-formed and purified before reacting it with the 2-aminopyridine. This eliminates side reactions related to the halogenation step.
-
-
Catalyst and Solvent Choice:
-
The choice of catalyst (e.g., Brønsted vs. Lewis acid, specific metal salt) can influence which pathway is favored. If a mixture of products is observed, screening different catalysts may be necessary. For instance, copper(I) iodide has been shown to be effective in promoting the catalytic Ortoleva-King reaction[2].
-
The solvent can also play a crucial role. Aprotic solvents may favor one pathway, while protic solvents might promote the ketimine route.
-
Table 1: Influence of Reaction Parameters on Competing Pathways
| Parameter | To Favor Ortoleva-King Pathway | To Favor Ketimine Pathway | Potential Issues |
| Ketone Activation | Pre-formation of α-haloketone or efficient in-situ halogenation | Conditions that favor direct condensation (e.g., dehydrating agents) | Incomplete activation; side reactions during activation |
| Catalyst | Lewis acids that coordinate to the pyridine nitrogen | Brønsted acids that protonate the ketone | Catalyst decomposition; unwanted side reactions |
| Solvent | Aprotic, non-coordinating solvents | Protic solvents that can participate in imine formation | Solvent-mediated side reactions |
Mechanistic Diagram of Competing Pathways:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthesis, while versatile, can present challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter. The underlying principle for a successful synthesis is a logical, step-by-step approach to identify and resolve the root cause of the problem.
Q1: I am getting a low yield or no product at all. What are the first things I should check?
A low or zero yield is a common starting point for troubleshooting. A systematic check of your reaction parameters is crucial.
Initial Checks:
-
Reagent Quality: Ensure the purity and integrity of your starting materials, especially the 2-aminopyridine and the carbonyl compound or its equivalent. Impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Reaction Setup: Verify that the reaction is set up correctly. For air-sensitive reactions, ensure that the system is properly purged with an inert gas (e.g., nitrogen or argon).
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?
The formation of multiple products often points to issues with reaction conditions or the choice of reagents.
-
Temperature Control: Many syntheses of imidazo[1,2-a]pyridines are sensitive to temperature. Too high a temperature can lead to decomposition or the formation of undesired isomers. Consider running the reaction at a lower temperature for a longer period. For instance, some catalyst- and solvent-free methods proceed efficiently at a modest 60°C.[3]
-
Catalyst Choice: The catalyst plays a pivotal role in directing the reaction pathway. For example, in pseudo-three-component reactions between 2-aminopyridines and two molecules of acetophenones, p-toluenesulfonic acid (pTSA) favors ketimine formation, while sulfuric acid can catalyze multiple pathways.[4] If you are using a metal catalyst, ensure it is specific for the desired transformation. Copper and palladium catalysts are commonly used for specific cyclization reactions.[5]
-
Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent side reactions.
Q3: The reaction is not going to completion, and I'm left with unreacted starting materials. What should I do?
Incomplete conversion is a common hurdle. Here are several factors to consider:
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be due to impurities in the starting materials or solvent, or inherent instability of the catalyst under the reaction conditions. Consider adding a fresh portion of the catalyst or using a more robust catalytic system.
-
Equilibrium: Some reactions are reversible. If you suspect an equilibrium is at play, try to shift it towards the product side. This can be achieved by removing a byproduct (e.g., water) using a Dean-Stark trap or molecular sieves.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by ensuring uniform and rapid heating.[1][3]
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes to hours[1] |
| Yield | Often lower | Generally higher[1] |
| Side Products | More prevalent | Reduced formation |
| Energy Efficiency | Lower | Higher |
Q4: I'm having trouble with the purification of my final product. Any suggestions?
Purification can be challenging, especially if the product has similar polarity to the remaining starting materials or byproducts.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[6] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography is the standard purification technique.[1] A careful selection of the mobile phase is key. Start with a non-polar solvent and gradually increase the polarity.
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. You can often purify them by dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution to extract the product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of imidazo[1,2-a]pyridines.
Q5: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
There are several well-established methods, each with its own advantages and disadvantages.
-
Tschitschibabin (Chichibabin) Reaction: This is the classical method involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[3] While historically significant, it can require harsh conditions and may have limited substrate scope.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[1][4] It is a highly efficient, atom-economical method for generating diverse imidazo[1,2-a]pyridines.
-
Condensation Reactions: These involve the reaction of 2-aminopyridines with various carbonyl compounds, such as ketones, β-keto esters, or 1,3-diones.[4][5]
-
Metal-Catalyzed Reactions: A wide range of transition metals, including copper, palladium, and gold, have been used to catalyze the synthesis of imidazo[1,2-a]pyridines through various mechanisms like oxidative coupling and cyclization.[5][6]
-
Metal-Free Syntheses: Environmentally friendly methods that avoid the use of metal catalysts are gaining popularity. These often employ iodine, acids, or are performed under catalyst-free conditions.[3][4][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Imidazo[1,2-a]pyridine Scaffolds
Welcome to the technical support guide for the crystallization of imidazo[1,2-a]pyridine derivatives. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered by researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged scaffold in modern pharmacology, forming the basis of numerous therapeutic agents.[1][2] Achieving a crystalline form is a critical step for purification, structural elucidation, and ensuring the physicochemical stability required for downstream applications.
This guide is structured to address challenges logically, from foundational principles to advanced troubleshooting, ensuring you can systematically resolve issues and obtain high-quality crystalline material.
Part 1: Foundational Principles & Common Questions
Before troubleshooting, it's essential to understand the physicochemical properties of the imidazo[1,2-a]pyridine system that govern its crystallization behavior.
Q1: What intrinsic properties of my imidazo[1,2-a]pyridine derivative affect its ability to crystallize?
A1: The propensity of a molecule to crystallize is dictated by a balance of intermolecular forces and molecular geometry. For imidazo[1,2-a]pyridines, consider the following:
-
Polarity and Hydrogen Bonding: The fused heterocyclic system possesses nitrogen atoms that can act as hydrogen bond acceptors. Substituents (e.g., amines, hydroxyls) can act as both donors and acceptors. This network of potential interactions heavily influences solvent selection and crystal packing.
-
Molecular Rigidity and Shape: The bicyclic core is rigid, which generally favors crystallization.[3] However, flexible side chains can introduce conformational disorder, making it harder for molecules to arrange into an ordered lattice.
-
Aromatic Stacking (π-π Interactions): The aromatic nature of the rings promotes π-π stacking, a significant force in crystal lattice formation. Electron-donating or -withdrawing substituents will modulate the electron density of the rings, influencing the strength of these interactions.[4]
Q2: How pure does my compound need to be before I attempt crystallization?
A2: Exceptionally pure. This is the most critical, non-negotiable starting point. Impurities can act as "kinks" in a growing crystal lattice, inhibiting nucleation, slowing growth, or even preventing crystallization entirely.[5][6]
-
Self-Validating Protocol: Before any crystallization attempt, confirm purity to be >98% by at least two orthogonal methods (e.g., HPLC/UPLC and ¹H NMR). Residual solvents, unreacted starting materials, or side-products are common culprits in failed experiments. The presence of impurities can lead to oiling out, formation of amorphous solids, or crystals with poor morphology.[7]
Q3: I have a pure compound, but it won't crystallize from any single solvent. What should I do?
A3: This is a common scenario. If a single solvent isn't effective, the next logical step is to use a binary (or even ternary) solvent system. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("anti-solvent" or "bad" solvent). This allows for fine-tuning of the supersaturation level, which is the driving force for crystallization.[8]
Part 2: Troubleshooting Common Crystallization Failures
This section addresses the most frequent issues encountered during imidazo[1,2-a]pyridine crystallization in a question-and-answer format.
Q4: I've dissolved my compound, but no crystals form, even after cooling for an extended period. What's wrong?
A4: This is typically a problem of insufficient supersaturation. The solution is likely too dilute.[9]
-
Causality & Solution: The concentration of your compound has not crossed the solubility curve into the metastable or labile zone where nucleation can occur.[10]
-
Action 1 (Solvent Evaporation): Slowly evaporate the solvent. You can do this by leaving the vial partially open in a fume hood or by passing a gentle stream of nitrogen or air over the surface. This gradually increases the concentration until the supersaturation point is reached.[11]
-
Action 2 (Re-evaluate Solvent): You may have chosen too good a solvent. If your compound is highly soluble even at room temperature, it will be difficult to induce crystallization. Repeat the experiment with a solvent in which the compound has lower solubility.[9]
-
Action 3 (Introduce Anti-Solvent): If the compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" in which it is insoluble until persistent turbidity is observed. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the system to slowly re-equilibrate.
-
Q5: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the level of supersaturation is too high, causing the compound to separate as a liquid phase before it has time to organize into a crystal lattice.[11] This is common when a solution is cooled too quickly or if the solvent is too poor.
-
Causality & Solution: The system has plunged deep into the labile zone of the phase diagram, favoring rapid, disordered precipitation over slow, ordered crystal growth.[10]
-
Action 1 (Reduce Cooling Rate): Slow down the cooling process dramatically. After dissolving the compound at an elevated temperature, place the vial in an insulated container (like a Dewar flask or a beaker filled with vermiculite) to allow it to cool to room temperature over several hours or even days.[11]
-
Action 2 (Use Less Anti-Solvent): If using an anti-solvent, you may have added it too quickly or in too great a quantity. Try adding the anti-solvent more slowly or using a smaller amount.
-
Action 3 (Increase Crystallization Temperature): Perform the crystallization at a higher temperature. Dissolve the compound in a minimal amount of a "good" solvent at a high temperature, then add just enough anti-solvent to induce slight turbidity. By keeping the overall temperature elevated, you can often avoid the oiling-out phase boundary.
-
Action 4 (Change Solvents): The solvent system may be inappropriate. Try solvents with different polarities or hydrogen bonding capabilities.
-
Troubleshooting Summary Table
| Problem | Primary Cause(s) | Recommended Actions |
| No Crystals Form | Insufficient supersaturation (too much solvent).[9] | 1. Slowly evaporate the solvent. 2. Add an anti-solvent. 3. Re-cool the solution, perhaps scratching the glass. |
| Oiling Out / Amorphous Solid | Supersaturation is too high; nucleation is too rapid.[11] | 1. Slow the rate of cooling. 2. Use a more "good" solvent or less "anti-solvent". 3. Crystallize at a higher temperature. |
| Tiny or Needle-like Crystals | Nucleation rate is much faster than the growth rate. | 1. Slow down the crystallization (slower cooling/evaporation). 2. Use a slightly better solvent system to reduce supersaturation. 3. Use micro-seeding (see Q6). |
| Crystals Redissolve | Temperature fluctuations or hygroscopic solvent. | 1. Ensure a stable temperature environment. 2. Use anhydrous solvents and store in a desiccator. |
Q6: I'm getting crystals, but they are very small, needle-like, or of poor quality for X-ray diffraction. How can I grow larger, single crystals?
A6: This issue arises when the rate of nucleation (the formation of new crystal seeds) far exceeds the rate of crystal growth. The goal is to create a condition of minimal nucleation and slow, controlled growth.
-
Causality & Solution: High supersaturation favors the birth of many small crystals. To get large crystals, you need to maintain the solution in the "metastable zone" for as long as possible, where existing crystals will grow, but new ones are unlikely to form.[10]
-
Action 1 (Seeding): Prepare a supersaturated solution that is just on the edge of spontaneous crystallization. Introduce a tiny, well-formed crystal from a previous batch (a "seed crystal"). This seed provides a perfect template for further growth, bypassing the stochastic nucleation step.
-
Action 2 (Vapor Diffusion): This is the gold-standard technique for growing high-quality single crystals. It allows for a very slow and controlled increase in supersaturation. See the detailed protocol in Part 3.[12]
-
Action 3 (Solvent Layering): Carefully layer a solution of your compound in a dense "good" solvent at the bottom of a narrow tube (e.g., an NMR tube). Then, gently add a less dense, miscible "anti-solvent" on top. Crystals will slowly form at the interface where the solvents mix over days or weeks.[11]
-
Part 3: Key Experimental Protocols & Workflows
Workflow 1: Systematic Solvent Selection
A logical approach to solvent screening is crucial. This workflow helps identify a promising solvent system efficiently.
Caption: A logical workflow for selecting an appropriate crystallization solvent system.
Protocol 1: Slow Cooling Crystallization
This is the most common and straightforward method.
-
Preparation: Place your imidazo[1,2-a]pyridine derivative (e.g., 50 mg) into a clean vial.
-
Dissolution: Add your chosen solvent (or solvent mixture) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.[10]
-
Cooling: Cover the vial and allow it to cool slowly to room temperature. To slow the process further, place the vial in an insulated container.
-
Incubation: Once at room temperature, you may transfer the vial to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This technique is excellent for growing high-quality single crystals for X-ray analysis.[12]
-
Reservoir Preparation: In the well of a VDX plate, place ~500 µL of a reservoir solution. This solution should be a solvent system in which your compound is less soluble.
-
Drop Preparation: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of your compound dissolved in a "good" solvent.[13]
-
Mixing: To this drop, add an equal volume of the reservoir solution and mix gently by pipetting. The final concentration in the drop should be below the saturation point.
-
Sealing: Invert the coverslip and place it over the well, creating a seal with vacuum grease.
-
Equilibration: Over time, water or the more volatile solvent from the drop will slowly diffuse into the reservoir, gradually increasing the concentration of your compound and the less volatile precipitant in the drop, leading to slow, controlled crystal growth.[12]
Caption: Schematic of the hanging drop vapor diffusion process.
Protocol 3: Anti-Solvent Crystallization
This method involves the addition of a "bad" solvent to a solution of the compound in a "good" solvent to induce precipitation.[14][15]
-
Dissolution: Dissolve your compound in the minimum amount of a "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with vigorous stirring.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a drop of the "good" solvent to clarify.
-
Growth: Cover the vial and let it stand undisturbed. Crystals should form over time. The rate of anti-solvent addition is a critical parameter that can be controlled to optimize crystal size.[16]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Jayashankara, V. P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(55), 36439–36454. Available from: [Link]
-
Jayashankara, V. P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
University of Washington. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Alam, M. S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22426–22442. Available from: [Link]
-
Sarma, B., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Available from: [Link]
-
Kaur, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available from: [Link]
-
Various Authors. (2024). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
Request PDF. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]
-
Sharma, P., et al. (2016). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry. Available from: [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
- Myerson, A. S. (Ed.). (2001).
-
Cameron, S. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2796–2825. Available from: [Link]
-
Musso, L., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(15), 4983. Available from: [Link]
- Nanomaterials Chemistry. (2024).
-
Singh, G., & Myerson, A. S. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3232–3239. Available from: [Link]
-
Various Authors. (2024). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available from: [Link]
-
Vitaku, E., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Medicinal Chemistry, 57(23), 10257–10284. Available from: [Link]
-
McPherson, A., & Malkin, A. J. (2013). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 8), 827–837. Available from: [Link]
-
Chemistry For Everyone. (2024, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Coping with crystallization problems. Retrieved from [Link]
-
Bio-protocol. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial [Video]. YouTube. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
Wang, H., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(33), 7116–7132. Available from: [Link]
- Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (pp. 101-131). Cambridge University Press.
-
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Brandt, J. R., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Communications Chemistry, 4(1), 78. Available from: [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth | Biology. Retrieved from [Link]
- Singh, G., & Myerson, A. S. (2022).
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. Retrieved from [Link]
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
ACS Publications. (n.d.). Inorganic Chemistry Vol. 65 No. 3. Retrieved from [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. unifr.ch [unifr.ch]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Ensuring the Integrity of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic Acid
Welcome to the technical support center for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable compound during your experiments. Our goal is to ensure the accuracy and reproducibility of your results by maintaining the stability and purity of your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid?
A1: The primary factors that can lead to the degradation of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid are exposure to light (photodegradation), strong oxidizing agents, extreme pH conditions (both acidic and alkaline), and high temperatures. The imidazopyridine core is particularly susceptible to photolytic and oxidative stress.[1][2]
Q2: How should I properly store 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid to ensure its long-term stability?
A2: To ensure long-term stability, 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[3] For optimal preservation, storage in a desiccator at 2-8°C is recommended. Avoid exposure to strong oxidizing agents, strong bases, amines, and reducing agents.
Q3: Is 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid stable in common laboratory solvents?
A3: While generally stable in common organic solvents like DMSO and DMF for short periods at room temperature, prolonged storage in solution is not recommended. For aqueous solutions, the stability is pH-dependent. It is advisable to prepare solutions fresh before use. If storage in solution is unavoidable, store in small aliquots at -20°C or -80°C and protect from light.
Q4: Can the carboxylic acid group at the 6-position undergo decarboxylation?
A4: Yes, decarboxylation of heterocyclic carboxylic acids can occur, particularly at elevated temperatures or in the presence of certain catalysts.[4] While this may not be a significant issue under typical experimental conditions, it is a potential degradation pathway to be aware of, especially if your protocol involves heating the compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, with a focus on HPLC analysis.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of new, unexpected peaks in the HPLC chromatogram of a freshly prepared sample. | Contamination of the solvent or glassware. | Use fresh, HPLC-grade solvents and thoroughly clean all glassware. |
| Filter your sample and mobile phase through a 0.22 µm filter before use. | ||
| Gradual appearance and increase of impurity peaks in the chromatogram of a sample over time. | Degradation of the compound due to exposure to light or ambient temperature. | Prepare solutions fresh daily and protect them from light by using amber vials or covering them with aluminum foil. |
| Store stock solutions at -20°C or -80°C. | ||
| Significant degradation observed after dissolving the compound in an acidic or basic solution. | Hydrolytic degradation of the imidazopyridine ring system. | If your experiment requires acidic or basic conditions, minimize the exposure time and temperature. Consider performing the reaction at a lower temperature. Analyze the sample immediately after preparation. |
| Peak tailing in the HPLC chromatogram. | Secondary interactions between the compound and the stationary phase. | Adjust the mobile phase pH. For a carboxylic acid, a lower pH (e.g., pH 2.5-3.5) will ensure it is in its protonated form, which often results in better peak shape on a C18 column. |
| Use a high-purity silica-based column. | ||
| Inconsistent retention times. | Fluctuation in mobile phase composition or temperature. | Ensure your mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. |
Key Degradation Pathways
Understanding the potential degradation pathways of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid is crucial for designing stable formulations and interpreting analytical data. Based on studies of closely related imidazopyridine compounds like Zolpidem, the following degradation pathways are most likely.[1][2][5]
Photodegradation
The imidazopyridine core is known to be photosensitive. Exposure to UV or even ambient light can lead to the formation of various degradation products. The mechanism often involves the generation of reactive oxygen species that attack the heterocyclic ring.[1]
Oxidative Degradation
The electron-rich imidazopyridine ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents. Potential oxidation products include N-oxides and hydroxylated derivatives.
Hydrolytic Degradation
Under strong acidic or basic conditions, the imidazopyridine ring may undergo hydrolysis. While the carboxylic acid group is generally stable, extreme pH can affect the overall molecule's integrity.
Thermal Degradation & Decarboxylation
At elevated temperatures, thermal decomposition can occur. A specific concern for this molecule is the potential for decarboxylation, leading to the loss of the carboxylic acid group at the 6-position.
Caption: Potential degradation pathways for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid.
Recommended Protocols
Protocol 1: Standard Handling and Storage
-
Receiving and Initial Storage: Upon receipt, store the compound in its original, tightly sealed container in a dark, cool (2-8°C), and dry location.
-
Weighing and Aliquoting: When weighing the compound, do so in a controlled environment with minimal exposure to light and humidity. If possible, prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
-
Solution Preparation: Use high-purity, degassed solvents for preparing solutions. Prepare solutions fresh for each experiment. If a solution must be stored, protect it from light and store at -20°C or below.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
Caption: Workflow for stability-indicating HPLC analysis.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade water. |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade acetonitrile. |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
Procedure:
-
System Preparation: Prepare the mobile phases and degas them thoroughly. Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and run the gradient method.
-
Data Interpretation: The parent compound should elute as a sharp, well-defined peak. Any additional peaks are potential impurities or degradation products. The peak area percentage can be used to estimate the purity and the extent of degradation.
References
- Pushpalatha, P. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC.
- Malesevic, M., et al. (2014). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. AKJournals.
- Kollár, L., et al. (2022).
- A proposed degradation pathway of zolpidem tartrate. (2014).
- Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. (2014).
- A rapid HPLC method for determination of zolpidem and its degradation product in tablets using a monolithic column. (2010). PubMed.
- Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. (2015).
- Preuss, C. V., et al. (2023). Zolpidem.
- Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Organic & Biomolecular Chemistry.
- H-imidazo[1,2-a]pyridine-6-carboxylic acid. Pipzine Chemicals.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID. Pipzine Chemicals.
- A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. (2015).
- Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition. (2022). RSC Publishing.
- The influence of storage conditions on the polymorphic stability of zolpidem tartrate hydrate. (2009). Journal of Pharmaceutical and Biomedical Analysis.
- Imidazo[1,2-a]pyridine-6-carboxylic acid. Sigma-Aldrich.
- Imidazo[4,5-b]pyridine-6-carboxylic acid. Sigma-Aldrich.
- Pharmaceutical composition of zolpidem. (2008).
- Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. (2010). Marmara Pharmaceutical Journal.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI.
Sources
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. IMIDAZO[1,2-a]pyridine-6-carboxylic Acid | Properties, Applications, Safety Data & Suppliers China [pipzine-chem.com]
- 4. Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important pharmaceutical intermediate.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1][2] The synthesis of specific analogs like 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a key building block, presents unique challenges when transitioning from laboratory scale to pilot or manufacturing scale. This guide aims to provide practical, experience-driven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid?
A1: The most prevalent and scalable approach is a two-step synthesis starting from 2-amino-5-methylpyridine and ethyl 2-chloroacetoacetate. This involves an initial condensation to form the ethyl ester of the target molecule, followed by hydrolysis to yield the final carboxylic acid. This method is favored for its use of readily available starting materials and generally robust reaction conditions.
Q2: What are the critical parameters to control during the initial condensation reaction?
A2: The key parameters for the condensation of 2-amino-5-methylpyridine with ethyl 2-chloroacetoacetate are:
-
Temperature: The reaction is typically refluxed.[3] Careful control of the temperature is crucial to ensure complete reaction without excessive byproduct formation.
-
Solvent: Ethanol is a commonly used solvent.[3] However, for scale-up, higher-boiling point solvents like isopropanol or toluene might be considered to achieve higher reaction temperatures and better solubility.
-
Base: While some procedures run without a base, the addition of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can be beneficial on a larger scale to neutralize the HCl generated during the reaction, preventing potential side reactions and corrosion of the reactor.
Q3: What are the common impurities encountered in this synthesis?
A3: Common impurities can include unreacted starting materials, regioisomers (though less common with this specific substitution pattern), and byproducts from side reactions. Overheating can lead to decomposition and the formation of colored impurities. Incomplete hydrolysis in the second step will leave residual ethyl ester.
Q4: What are the recommended purification methods for the final product on a large scale?
A4: While column chromatography is often used at the lab scale, it is generally not feasible for large-scale production.[3] The preferred method for purifying the final carboxylic acid is recrystallization. A suitable solvent system needs to be developed, often involving a polar solvent like ethanol, methanol, or a mixture with water. The pH of the solution during crystallization is also a critical factor for isolating the carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the condensation step | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient mixing on a larger scale. - Degradation of starting materials or product. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; consider a higher boiling point solvent. - Ensure adequate agitation in the reactor. - Use high-purity starting materials and consider an inert atmosphere (e.g., nitrogen blanket). |
| Dark coloration of the reaction mixture | - Overheating. - Presence of oxygen. - Impurities in starting materials. | - Maintain strict temperature control. - Run the reaction under an inert atmosphere. - Ensure the purity of 2-amino-5-methylpyridine and ethyl 2-chloroacetoacetate. |
| Incomplete hydrolysis of the ester | - Insufficient amount of base (e.g., NaOH or KOH). - Short reaction time. - Low reaction temperature. | - Use a sufficient excess of the base (typically 2-3 equivalents). - Increase the reaction time and monitor for the disappearance of the ester by TLC or HPLC. - Ensure the reaction temperature is maintained (reflux is common). |
| Difficulty in isolating the final product | - Product is too soluble in the reaction mixture. - Incorrect pH during workup. | - After hydrolysis, carefully neutralize the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation. - Cool the mixture to a lower temperature to decrease solubility. - If the product remains in solution, consider an extraction with a suitable organic solvent after acidification. |
| Final product purity is low after recrystallization | - Inappropriate recrystallization solvent. - Presence of closely related impurities. - Trapped solvent in the crystals. | - Screen for a more effective recrystallization solvent or solvent system. - A second recrystallization may be necessary. - Consider a wash of the filtered solid with a cold, non-solubilizing solvent. - Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Synthesis of Starting Materials
The successful scale-up of the final product is highly dependent on the quality and availability of the starting materials.
1. Synthesis of 2-amino-5-methylpyridine
This intermediate can be synthesized from 3-methylpyridine via the Chichibabin reaction.[4][5]
-
Reaction: 3-Methylpyridine with sodium amide in an inert solvent.
-
Caution: The Chichibabin reaction is exothermic and liberates hydrogen gas. It should be performed with extreme care, especially on a large scale, with appropriate safety measures for handling sodium amide and flammable gases.
2. Synthesis of Ethyl 2-chloroacetoacetate
This reagent is typically prepared by the chlorination of ethyl acetoacetate.[6][7]
-
Procedure Outline:
-
Cool ethyl acetoacetate to -5 to 10 °C in a reactor.[7]
-
Slowly add sulfuryl chloride dropwise, maintaining the temperature.[7]
-
After the addition, allow the mixture to warm to 20-25 °C and stir for several hours.[7]
-
Remove the acidic gases (HCl and SO2) under reduced pressure, scrubbing the off-gas with a caustic solution.[7]
-
The crude product is then purified by vacuum distillation.[7]
-
Step-by-Step Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Step 1: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate
Caption: Condensation to form the intermediate ester.
-
Procedure:
-
To a solution of 2-amino-5-methylpyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.05-1.1 equivalents).[3]
-
Heat the mixture to reflux (approximately 80 °C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.[3]
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.[3]
-
The crude residue can be taken to the next step directly or purified by recrystallization or flash chromatography if necessary.[3]
-
Step 2: Hydrolysis to 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Caption: Hydrolysis of the ester to the final acid.
-
Procedure:
-
Dissolve the crude ethyl 3-methylimidazo[1,2-a]pyridine-6-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and slowly acidify with an acid (e.g., 1N HCl) to the isoelectric point of the product, which will cause it to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
-
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
-
ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester.
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 6. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Imidazo[1,2-a]pyridine-Based PI3K Inhibitors and Their Place in the Kinase Inhibitor Landscape
For researchers and drug development professionals navigating the complex terrain of oncology and inflammatory disease, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Its dysregulation is a common feature in a multitude of human cancers, driving tumor progression and survival. Consequently, the development of potent and selective PI3K inhibitors is a field of intense investigation. This guide provides an in-depth comparison of a promising class of inhibitors based on the imidazo[1,2-a]pyridine scaffold, with a focus on their performance against other established PI3K inhibitors. While we will use the structural framework of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid as a conceptual starting point, we will broaden our analysis to include experimentally validated derivatives of this scaffold, such as the potent PI3Kα inhibitor HS-173, to provide a data-driven comparison.
The PI3K Signaling Axis: A Critical Hub in Cellular Regulation
The PI3K pathway is a central mediator of cell growth, proliferation, survival, and metabolism.[1] Class I PI3Ks, the most implicated in cancer, are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct roles in cellular function and disease. The pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of substrates, promoting cell survival and proliferation while inhibiting apoptosis.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in PI3K Inhibition
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] In the context of PI3K, this heterocyclic system has been extensively explored to develop potent and selective inhibitors. The planarity and rich electronic features of the imidazo[1,2-a]pyridine ring system allow for critical interactions within the ATP-binding pocket of the PI3K catalytic subunit.
One notable example is HS-173 , an imidazopyridine-carboxylate derivative that has demonstrated potent and selective inhibition of PI3Kα with an IC50 of 0.8 nM.[2][3] Its anticancer activities have been documented in various cancer cell lines, including non-small cell lung cancer, pancreatic cancer, and head and neck squamous cell carcinoma.[4]
Comparative Analysis of PI3K Inhibitors
The therapeutic utility of a PI3K inhibitor is largely defined by its potency and isoform selectivity. Pan-PI3K inhibitors target multiple isoforms, which can lead to broader efficacy but also increased off-target effects and toxicity. Conversely, isoform-selective inhibitors offer the potential for a more targeted therapeutic window with an improved safety profile.
Below is a comparative summary of the in vitro potency (IC50 values) of HS-173 against several well-characterized PI3K inhibitors.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| HS-173 | Isoform-Selective (α) | 0.8[2] | - | - | - |
| Alpelisib (BYL719) | Isoform-Selective (α) | 5[5] | 1156 | 290 | 250 |
| Idelalisib (CAL-101) | Isoform-Selective (δ) | 820[6] | 565[6] | 89[6] | 2.5[6] |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5[7] | 3.7[7] | 6.4[7] | 0.7[7] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[8] | 33[8] | 75[8] | 3[8] |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
This data highlights the potent and selective nature of HS-173 for PI3Kα, with a sub-nanomolar IC50 value. In comparison, Alpelisib, an FDA-approved PI3Kα inhibitor, also shows strong selectivity for the alpha isoform. Idelalisib, on the other hand, is highly selective for the delta isoform, which is predominantly expressed in hematopoietic cells, making it effective in B-cell malignancies.[9] Pan-inhibitors like Copanlisib and Pictilisib demonstrate potent inhibition across multiple isoforms.
Experimental Protocols for Inhibitor Characterization
The robust characterization of a novel PI3K inhibitor requires a multi-faceted experimental approach. Below are detailed, step-by-step methodologies for key assays.
In Vitro PI3K Kinase Assay (Luminescent)
This assay quantifies the enzymatic activity of PI3K by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.
Methodology:
-
Reagent Preparation: Prepare the PI3K reaction buffer, lipid substrate (PIP2), and ATP solution as per the manufacturer's instructions.
-
Inhibitor Dilution: Create a serial dilution of the test compound (e.g., 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid derivative) in the appropriate solvent (typically DMSO).
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the PI3K enzyme to the reaction buffer.
-
Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the PI3K activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot for Phospho-Akt
To assess the inhibitor's effect on the PI3K pathway within a cellular context, the phosphorylation status of Akt, a key downstream effector, is measured.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., a cell line with a known PIK3CA mutation) in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PI3K inhibitor for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, re-probe the membrane with an antibody against total Akt.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt, which indicates the level of PI3K pathway inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor and incubate for a desired period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value of the inhibitor.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a highly promising foundation for the development of novel PI3K inhibitors. The potent and selective PI3Kα inhibition demonstrated by compounds like HS-173 underscores the potential of this chemical class. A thorough understanding of the structure-activity relationships within this scaffold will be crucial for designing next-generation inhibitors with improved isoform selectivity and pharmacokinetic properties. As our comprehension of the distinct roles of each PI3K isoform in different disease contexts deepens, the development of highly selective inhibitors will be paramount for achieving maximal therapeutic benefit with minimal toxicity. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of these emerging drug candidates.
References
- HS-173, a selective PI3K inhibitor, induces cell death in head and neck squamous cell carcinoma cell lines. PubMed.
- IC50 (nmol/L) of inhibitors of PI3K including isoform specific...
- HS-173 | PI3K inhibitor | CAS 1276110-06-5. Selleck Chemicals.
- HS-173 | PI3Kα Inhibitor. MedchemExpress.com.
- Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. PubMed Central.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. NIH.
- Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor. MedChemExpress.
- MTT assay protocol. Abcam.
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
- PI3K Inhibitor, HS-173. Sigma-Aldrich.
- First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
- The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. PMC - PubMed Central.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- IC50 for indicated drugs against different PI3K isoforms using HTRF...
- Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. NIH.
- Idelalisib | PI 3-kinase. Tocris Bioscience.
- A Phase Ib Study of Alpelisib (BYL719)
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
- MTT Cell Assay Protocol.
- GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors | ACS Omega.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Can someone advise on a detection problem p-Akt in western blot?
- Copanlisib (BAY 80-6946) | PI3K Inhibitor. MedChemExpress.
- GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology.
- Comparison of IC50 values for copanlisib in green (n = 61), 84...
- PI3K(p110α/p85α) Kinase Assay.
- Western Blotting Guidebook.
- The PI3K p110δ Isoform Inhibitor Idelalisib Preferentially Inhibits Human Regul
- BAY 80-6946 (Copanlisib) - PI3K Inhibitor for Cancer Research | APExBIO.
- MTT Assay Protocol for Cell Viability and Prolifer
- Development of PI3K inhibitors: Advances in clinical trials and new str
- Phospho-Akt (Ser473) Antibody.
- PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. PMC - NIH.
- Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to d
- Could this be the start of a new era for PI3K drugs? Labiotech.eu.
- MTT Cell Proliferation Assay.
- General Protocol for Western Blotting. Bio-Rad.
- Structural insights into selectivity of alpelisib in PI3K isoforms. (A)...
- Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prost
- Oncogene additivity in the PI3K p
- PI3K Inhibitors: Present and Future. PMC - NIH.
- Pictilisib dimethanesulfonate (GDC-0941 dimethanesulfon
- The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associ
- ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
Sources
- 1. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HS-173, a selective PI3K inhibitor, induces cell death in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Validation of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic Acid as a Kinase Inhibitor
This guide provides a comprehensive framework for the validation of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a novel compound with therapeutic potential as a kinase inhibitor. The experimental design detailed herein is structured to rigorously assess its potency, selectivity, and cellular activity, using established methodologies and market-leading compounds as benchmarks.
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. For the purposes of this validation guide, we will hypothesize that 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid (designated as 'Test Compound') is a putative inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] The therapeutic landscape for ALK-positive cancers has been significantly improved by the development of targeted ALK inhibitors.[3]
This guide will compare the Test Compound against two FDA-approved ALK inhibitors:
-
Alectinib: A second-generation ALK inhibitor known for its high potency and central nervous system penetration.[6][7]
The validation process is logically structured into three main experimental phases:
-
Biochemical Validation: To determine the direct inhibitory activity of the Test Compound on the isolated ALK enzyme.
-
Cell-Based Target Engagement: To confirm that the Test Compound can access and inhibit ALK within a cellular context.
-
Functional Cellular Assays: To assess the downstream consequences of ALK inhibition on cancer cell viability and proliferation.
The Role of ALK in Cancer Pathogenesis
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[2] In several types of cancer, chromosomal rearrangements can lead to the fusion of the ALK gene with other genes, such as EML4 in NSCLC or NPM1 in ALCL.[1] These fusion events result in the creation of chimeric proteins with a constitutively active ALK kinase domain.[8] This unregulated kinase activity drives downstream signaling pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, promoting uncontrolled cell proliferation, survival, and tumor growth.[8] Therefore, inhibiting the kinase activity of the ALK fusion protein is a clinically validated strategy to treat ALK-driven malignancies.[9]
Caption: Simplified ALK Signaling Pathway.
Experimental Validation Workflow
The following sections detail the step-by-step protocols for validating the Test Compound as an ALK inhibitor.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Part 1: Biochemical Validation - Direct Enzyme Inhibition
Objective: To quantify the direct inhibitory effect of the Test Compound on the kinase activity of recombinant human ALK enzyme and compare its potency with Crizotinib and Alectinib.
Methodology: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[10][11] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the ALK kinase domain by a test compound. A stronger inhibitor will displace more tracer, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer A solution.
-
Serially dilute the Test Compound, Crizotinib, and Alectinib in DMSO, followed by a further dilution in kinase buffer to achieve a 4X final concentration.
-
Prepare a 2X solution of GST-tagged ALK enzyme and Europium-labeled anti-GST antibody in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure: [12]
-
In a 384-well plate, add 4 µL of the 4X compound dilutions.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
-
Expected Data and Comparison:
| Compound | Target | Reported Biochemical IC50 (nM) |
| Test Compound | ALK | To be determined |
| Crizotinib | ALK | ~20-60 |
| Alectinib | ALK | ~1.9[13] |
Note: The reported IC50 values for Crizotinib and Alectinib can vary depending on the specific assay conditions.[14][15] The values presented here are for comparative purposes.
Part 2: Cell-Based Validation - Target Engagement in a Disease-Relevant Model
Objective: To verify that the Test Compound can penetrate the cell membrane and inhibit the autophosphorylation of the NPM-ALK fusion protein in a relevant cancer cell line.
Cell Line: Karpas-299 (Human anaplastic large-cell lymphoma). This cell line expresses the NPM-ALK fusion protein and is dependent on its activity for survival.[16][17][18]
Methodology: Western Blotting for Phospho-ALK (p-ALK)
This technique will be used to measure the levels of phosphorylated ALK (at Tyr1604, a key autophosphorylation site) in Karpas-299 cells after treatment with the inhibitors.[19][20] A potent inhibitor will lead to a dose-dependent decrease in p-ALK levels.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture Karpas-299 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in 6-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the Test Compound, Crizotinib, and Alectinib for 2 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting: [21][22][23]
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for p-ALK (Tyr1604) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., GAPDH or β-actin).
-
Expected Data and Comparison:
The results of the western blot will be quantified by densitometry. The data will be plotted to determine the cellular IC50 for the inhibition of ALK phosphorylation.
| Compound | Target | Expected Cellular p-ALK IC50 (nM) |
| Test Compound | ALK | To be determined |
| Crizotinib | ALK | ~100-200 |
| Alectinib | ALK | ~3-10[13] |
Note: Cellular IC50 values are typically higher than biochemical IC50s due to factors such as cell permeability and off-target effects.
Part 3: Functional Cellular Assays - Assessing Downstream Effects
Objective: To determine the effect of ALK inhibition by the Test Compound on the viability and proliferation of ALK-dependent cancer cells.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the amount of ATP present in the cell culture, which is an indicator of the number of metabolically active, viable cells.[24][25][26]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed Karpas-299 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the Test Compound, Crizotinib, and Alectinib.
-
Incubate the plate for 72 hours.
-
-
Assay Procedure: [24]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle-treated control.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Expected Data and Comparison:
| Compound | Target | Expected Cell Viability GI50 (nM) in Karpas-299 cells |
| Test Compound | ALK | To be determined |
| Crizotinib | ALK | ~150-300 |
| Alectinib | ALK | ~5-20[13][27] |
Conclusion and Interpretation
This comprehensive validation workflow provides a robust framework for assessing the potential of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid as a novel ALK inhibitor. By comparing its performance against well-characterized drugs like Crizotinib and Alectinib across biochemical, cellular, and functional assays, a clear picture of its potency, target engagement, and anti-proliferative effects will emerge.
A successful outcome for the Test Compound would be the demonstration of:
-
A low nanomolar biochemical IC50 value, ideally comparable to or better than Alectinib.
-
Potent, dose-dependent inhibition of ALK phosphorylation in Karpas-299 cells.
-
A low nanomolar GI50 value in the cell viability assay, indicating effective killing of ALK-dependent cancer cells.
The data generated from these studies will be crucial for making informed decisions about the further development of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid as a potential therapeutic agent for ALK-positive cancers.
References
-
Mossé, Y. P., Wood, A., & Maris, J. M. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 15(18), 5609–5614. [Link]
-
Roche. (2018). How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. [Link]
-
ResearchGate. (2020). IC50 values of alectinib and crizotinib. ResearchGate. [Link]
-
Pillai, R. N., et al. (2021). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Pharmacology. [Link]
-
Wang, Q., et al. (2014). Identification and Validation of Novel PERK Inhibitors. Journal of Chemical Information and Modeling, 54(5), 1467-1475. [Link]
-
Hallberg, B., & Palmer, R. H. (2013). Anaplastic lymphoma kinase: Role in cancer and therapy perspective. Seminars in Cancer Biology, 23(6), 406-415. [Link]
-
Drew, A. E., et al. (2011). Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor. Journal of Biomolecular Screening, 16(3), 325-334. [Link]
-
L-aziri, S., et al. (2013). Constitutive control of AKT-1 gene expression by JUNB/CJUN in ALK+ anaplastic large cell lymphoma: a novel crosstalk mechanism. Blood, 121(21), 4344-4353. [Link]
-
Synaptic Systems. (n.d.). Synaptic Systems protocol for western blotting - AP staining. Synaptic Systems. [Link]
-
Lu, L., et al. (2015). Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance. Acta Pharmaceutica Sinica B, 5(1), 84-87. [Link]
-
Ou, S. H. I. (2014). Crizotinib: A comprehensive review. Indian Journal of Medical and Paediatric Oncology, 35(1), 21. [Link]
-
Creative Diagnostics. (n.d.). ALK Pathway. Creative Diagnostics. [Link]
-
Hrustanovic, G., et al. (2018). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research, 16(11), 1724-1736. [Link]
-
Sawyer, T. K., et al. (2003). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. ResearchGate. [Link]
-
Umapathy, G., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Molecular Oncology, 11(11), 1590-1601. [Link]
-
Cellosaurus. (n.d.). Cellosaurus cell line Karpas-299 (CVCL_1324). Cellosaurus. [Link]
-
Peak Proteins. (n.d.). WESTERN BLOTTING PROTOCOL. Peak Proteins. [Link]
-
Wang, Y., et al. (2019). Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 62(17), 7985-8015. [Link]
-
Genentech. (n.d.). Understanding the ALECENSA® (alectinib) mechanism of action. Genentech. [Link]
-
Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Thermo Fisher Scientific. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
-
Liu, Y., et al. (2023). Aberrant expression of GOLM1 protects ALK+ anaplastic large cell lymphoma from apoptosis by enhancing BCL-XL stability. Blood Advances, 7(14), 3624-3637. [Link]
-
Patsnap. (2024). What is the mechanism of Crizotinib? Patsnap Synapse. [Link]
-
Hrustanovic, G., et al. (2018). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research, 16(11), 1724-1736. [Link]
-
ResearchGate. (n.d.). ALK inactivation increases autophagic flux in the Karpas-299 ALCL cell... ResearchGate. [Link]
-
MDPI. (2023). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. [Link]
-
Rossi, A., et al. (2015). Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Drug Design, Development and Therapy, 9, 1991–2000. [Link]
-
Piva, R., et al. (2014). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Bioscience (Scholar Edition), 6(1), 139-148. [Link]
-
Gummadi, V. R., et al. (2012). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 829-834. [Link]
-
Umapathy, G., et al. (2019). Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells. Frontiers in Oncology, 9, 629. [Link]
-
Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Ceccon, M., et al. (2013). Crizotinib-Resistant NPM-ALK Mutants Confer Differential Sensitivity to Unrelated Alk Inhibitors. Molecular Cancer Research, 11(2), 122-132. [Link]
-
Patsnap. (2024). What is the mechanism of Alectinib Hydrochloride? Patsnap Synapse. [Link]
-
Schopfer, U., et al. (2010). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 53(8), 3096-3105. [Link]
-
Merck Millipore. (n.d.). Western Blotting Protocols. Merck Millipore. [Link]
-
Miihkinen, M., et al. (2023). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]
-
Promega. (2023). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]
-
Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anaplastic lymphoma kinase: Role in cancer and therapy perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 8. youtube.com [youtube.com]
- 9. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellosaurus cell line Karpas-299 (CVCL_1324) [cellosaurus.org]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sysy.com [sysy.com]
- 22. peakproteins.com [peakproteins.com]
- 23. bio-rad.com [bio-rad.com]
- 24. promega.com [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of these compounds, grounded in experimental data, to inform rational drug design and development. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity.
The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore
The fusion of imidazole and pyridine rings creates a bicyclic 5-6 heterocyclic structure with unique physicochemical properties.[3] This scaffold serves as the foundation for several marketed drugs, such as Zolpidem and Alpidem, validating its therapeutic potential.[3][4] Understanding the specific contributions of each position on the ring is fundamental to elucidating its SAR.
Diagram: Numbering of the Imidazo[1,2-a]pyridine Scaffold
Caption: Chemical structure and IUPAC numbering of the imidazo[1,2-a]pyridine ring.
Comparative Analysis of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, acting through diverse mechanisms such as kinase inhibition, microtubule disruption, and induction of apoptosis.[5][6][7]
Mechanisms of Action
-
Kinase Inhibition: A primary mode of action is the inhibition of protein kinases crucial for cancer cell signaling.[5] Derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, Cyclin-Dependent Kinases (CDKs), and c-Met, demonstrating the scaffold's versatility.[5][7][8] For example, compound 13k in a recent study was identified as a potent PI3Kα inhibitor with an IC50 value of 1.94 nM, leading to cell cycle arrest and apoptosis.[9]
-
Tubulin Polymerization Inhibition: Several compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics.[5] This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] A study of imidazo[1,2-a]pyridine-oxadiazole hybrids identified compound 6d as an inhibitor of tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM.[10]
-
DNA Binding and Apoptosis: Some derivatives can interact with DNA and induce programmed cell death.[10] The induction of apoptosis is a common therapeutic outcome, often confirmed by observing increased levels of key proteins like p53, p21, and cleaved PARP.[11]
Performance Data
The following table summarizes the cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. The choice of cell line (e.g., A549 for lung, MCF-7 for breast) is critical for evaluating organ-specific efficacy.
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Key Structural Features | Target Cell Line | IC50 (µM) | Mechanism/Target | Reference |
| IP-5 | N/A | HCC1937 (Breast) | 45 | Induces extrinsic apoptosis | [11][12] |
| 6d | Oxadiazole hybrid | A549 (Lung) | 2.8 ± 0.02 | Tubulin polymerization inhibition | [10] |
| 9d | 1,2,3-Triazole derivative | MCF-7 (Breast) | 2.35 | N/A | [13] |
| 22e | N/A | EBC-1 (c-Met addicted) | 0.045 | c-Met inhibitor | [8] |
| 13k | Quinazoline derivative | HCC827 (Lung) | 0.09 | PI3Kα inhibitor | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method to quantify the cytotoxic and anti-proliferative effects of novel compounds.[11][12] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Comparative Analysis of Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is also a prolific source of antimicrobial agents, with activity against bacteria, fungi, and mycobacteria, including drug-resistant strains.[4][14][15]
Structure-Activity Relationship in Antimicrobials
SAR studies reveal that specific substitutions are critical for antimicrobial potency. For instance, the incorporation of thiazole or pyrazole moieties can enhance antibacterial activity.[16] A study on azo-linked imidazo[1,2-a]pyridines found that compound 4e showed potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) of 0.5–1.0 mg/mL.[14]
In the realm of anti-tuberculosis research, imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB, a key subunit in the electron transport chain of Mycobacterium tuberculosis.[4] This research has led to clinical candidates like Telacebec (Q203), highlighting the scaffold's potential against major infectious diseases.[4]
Table 2: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Key Structural Features | Target Organism | MIC | Reference |
| 10 | Bithiazole derivative | S. aureus, E. coli, K. pneumonia | More active than ampicillin | [16] |
| 4e | Azo-linked derivative | E. coli CTXM (MDR) | 0.5-0.7 mg/mL | [14] |
| 4 | Biaryl ether amide | MDR and XDR M. tuberculosis | ≤0.03–0.8 µM | [4] |
| 13c, 13g | 1,2,3-Triazole derivatives | C. albicans, A. fumigatus | Good inhibitory activity | [15] |
MIC: Minimum Inhibitory Concentration; MDR: Multi-Drug Resistant; XDR: Extensively Drug-Resistant
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This protocol is essential for quantitatively assessing potency and comparing novel compounds to existing antibiotics.
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Standardize a suspension of the target microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesized Structure-Activity Relationship (SAR) Insights
By consolidating data across multiple studies, clear SAR trends for the imidazo[1,2-a]pyridine scaffold emerge. The biological activity is highly dependent on the substitution patterns across the fused ring system.
Diagram: Key SAR Hotspots on the Imidazo[1,2-a]pyridine Scaffold
Caption: Key positions on the imidazo[1,2-a]pyridine ring for functionalization.
-
C2 Position: Substitution at this position, often with aryl or heteroaryl moieties, is frequently essential for potent anticancer and antimicrobial activity.[17]
-
C3 Position: This position is key for modulating activity and achieving target selectivity. For instance, imidazo[1,2-a]pyridine-3-carboxamides are potent anti-TB agents, while other heterocyclic substitutions can yield highly selective PI3K inhibitors.[4][18]
-
C6 and C7 Positions: Modifications on the pyridine ring, particularly at C6 and C7, are crucial for expanding the molecule, fine-tuning physicochemical properties, and establishing key interactions with biological targets, as seen in potent PI3Kα and anti-TB agents.[4][9]
Comparison with Alternative Heterocyclic Scaffolds
To contextualize the value of the imidazo[1,2-a]pyridine core, it is useful to compare it against other "privileged" heterocyclic scaffolds in medicinal chemistry.
Table 3: Comparative Profile of Privileged Heterocyclic Scaffolds
| Scaffold | Key Advantages | Common Biological Activities | Representative Drug(s) |
| Imidazo[1,2-a]pyridine | High synthetic accessibility, broad biological activity, metabolically stable. | Anticancer, Antimicrobial, Anti-TB, Anxiolytic. | Zolpidem, Alpidem, Telacebec |
| Benzimidazole | Structural mimic of purine, excellent hydrogen bonding capabilities. | Antiviral, Anticancer, Anthelmintic. | Mebendazole, Omeprazole |
| Quinoline | Planar structure, ability to intercalate DNA, established antimalarial pharmacophore. | Antimalarial, Antibacterial, Anticancer. | Chloroquine, Ciprofloxacin |
| Indole | Core of many natural products, versatile synthetic handles, CNS activity. | Anti-inflammatory, Anticancer, Antimigraine. | Indomethacin, Sumatriptan |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, offering a remarkable combination of synthetic tractability and a wide spectrum of potent biological activities. Extensive SAR studies have provided a robust framework for designing novel derivatives with enhanced potency and selectivity against cancers and infectious pathogens.
Future research should focus on leveraging this SAR knowledge for target-specific drug design, exploring novel substitutions to overcome drug resistance, and employing computational modeling to predict ADME/T (Absorption, Distribution, Metabolism, Excretion/Toxicity) properties. The continued exploration of this versatile scaffold holds immense promise for the development of next-generation therapeutics.
References
- Benchchem. Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
- Altaher, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. SciSpace.
- Narayan, et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
- PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- PubMed. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding.
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024).
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021).
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. (2025).
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. (2023).
- Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. (2023).
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. (2025).
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025).
- Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Taylor & Francis Online. (2024).
- Revankar, G. R., Matthews, T. R., & Robins, R. K. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. ACS Publications.
- Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Taylor & Francis Online.
- PubMed. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. (2023).
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciensage.info [sciensage.info]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in several marketed drugs.[1][2] This guide provides an in-depth comparison of the biological activities of 6-substituted imidazo[1,2-a]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antibacterial, and antiviral properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the 6-Position: A Gateway to Diverse Bioactivity
The substitution pattern on the imidazo[1,2-a]pyridine core is a critical determinant of its pharmacological profile.[3] The 6-position, in particular, has emerged as a key site for modification, leading to the development of potent and selective agents with a range of therapeutic applications. Strategic substitution at this position can influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets.
Anticancer Activity: A Multi-pronged Attack on Malignancy
6-Substituted imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, exhibiting activity against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the inhibition of critical cellular pathways essential for cancer cell proliferation and survival.[3]
A notable example is the development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potent PI3Kα inhibitors.[5] The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in cancer, contributing to tumor growth and progression.[5] By targeting PI3Kα, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5]
Furthermore, certain 6-substituted analogs have been shown to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme crucial for the post-translational modification of Rab proteins, which are key regulators of intracellular vesicle trafficking.[6] The disruption of this process can negatively impact cancer cell function and survival.[6]
Studies have revealed that the nature of the substituent at the C6 position significantly influences the anticancer potency. For instance, the introduction of a para-substituted formylphenyl group has been shown to be particularly effective in inhibiting Rab11A prenylation.[6]
Comparative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | HCC827 (Lung) | 0.09 - 0.43 | PI3Kα inhibition | [5] |
| 6-substituted imidazo[1,2-a]pyridines | HT-29, Caco-2 (Colon) | Not specified, but "excellent activity" reported | Induction of apoptosis | [4] |
| Imidazo[1,2-a]pyridine-phosphonocarboxylates | HeLa (Cervical) | LED* ranging from 25 to 100 µM | Inhibition of Rab11A prenylation | [6] |
| Imidazo[1,2-a]pyridine derivatives | HepG2 (Liver) | Varies | DNA synthesis inhibition | [7] |
| Imidazo[1,2-a]pyridine derivatives | A549 (Lung), C6 (Glioma), MCF-7 (Breast) | Varies | Antiproliferative | [7] |
*Lowest Effective Dose
Antibacterial and Antitubercular Activity: Combating Infectious Diseases
The imidazo[1,2-a]pyridine scaffold has also yielded promising candidates for the treatment of bacterial infections, including tuberculosis (TB), which remains a major global health threat.[8][9] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[9]
For instance, imidazo[1,2-a]pyridine derivatives linked to secondary amines have demonstrated remarkable antibacterial and antifungal properties against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[9]
In the context of TB, imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent agents against Mycobacterium tuberculosis (Mtb), with some compounds exhibiting impressive minimum inhibitory concentrations (MIC) of ≤0.006 μM.[8] These compounds have shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.[8]
Comparative Antibacterial Activity Data
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine-secondary amine conjugates | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Not specified, but "remarkable" activity reported | [9] |
| Organoselenium imidazo[1,2-a]pyridines | Escherichia coli | 2.48 | [10] |
| Imidazo[1,2-a]pyrimidine derivatives | Various Gram-positive and Gram-negative bacteria, Mycobacterium species | Not specified, but "potent" activity reported for some derivatives | [11] |
Antiviral Activity: Targeting Viral Pathogens
The therapeutic potential of 6-substituted imidazo[1,2-a]pyridines extends to the realm of antiviral research.[12] Specifically, derivatives bearing a phenethylthiomethyl side chain at the 3-position and a substituent at the 6- or 8-position have been investigated for their activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[12]
The study found that 6-halogeno and 6-phenylimidazo[1,2-a]pyridine derivatives were among the most potent against both viruses.[12] Interestingly, the mechanism of action against VZV was found to be independent of the viral thymidine kinase, suggesting a novel mode of inhibition.[12] The nature of the substituent at the C-2 position also significantly influences the anti-HCMV activity.[13]
Comparative Antiviral Activity Data
| Compound Class | Virus | Activity | Reference |
| 6-Halogeno and 6-phenyl-3-phenethylthiomethylimidazo[1,2-a]pyridines | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | Potent | [12] |
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the findings presented, this section details the methodologies for key experiments cited in the literature.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the 6-substituted imidazo[1,2-a]pyridine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antibacterial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Compound Preparation: Prepare two-fold serial dilutions of the 6-substituted imidazo[1,2-a]pyridine compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-substituted imidazo[1,2-a]pyridines is intricately linked to the nature of the substituent at the 6-position. A comprehensive analysis of the available data reveals several key SAR trends:
-
Anticancer Activity: The presence of a phenyl group at the 6-position, particularly with specific substitutions on the phenyl ring (e.g., formyl), appears to be beneficial for anticancer activity, especially for the inhibition of Rab geranylgeranyl transferase.[6] The fusion of a quinazoline ring at the 6-position has led to potent PI3Kα inhibitors.[5]
-
Antiviral Activity: Halogen and phenyl substituents at the 6-position have been shown to confer potent antiviral activity against HCMV and VZV.[12]
-
General Trend: The introduction of bulky and aromatic substituents at the 6-position seems to be a favorable strategy for enhancing various biological activities. However, the optimal substituent is highly dependent on the specific biological target.
Future Directions and Conclusion
The 6-substituted imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds underscore their potential in addressing a wide range of diseases. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimization of Lead Compounds: Utilizing medicinal chemistry strategies to improve the potency, selectivity, and pharmacokinetic properties of promising candidates.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06971]
- Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Royal Society of Chemistry. [URL: Not available]
- Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb1958/41/10/41_10_2142/_article]
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00019b]
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra00272f]
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20655577/]
- Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15579391/]
- Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215900/]
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents.
- A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-6-chloroimidazo12-apyridine-and-other-imidazopyridine-anticancer-agents/]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [URL: https://www.bio-conferences.org/articles/bioconf/abs/2024/09/bioconf_icgts2024_03001/bioconf_icgts2024_03001.html]
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954151/]
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [URL: Not available]
- Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine deriv
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10145885/]
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [URL: Not available]
- Influence of 2-substituent on the activity of imidazo[1,2-a] pyridine derivatives against human cytomegalovirus. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11836102/]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [URL: Not available]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06869a]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 12. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of 2-substituent on the activity of imidazo[1,2-a] pyridine derivatives against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting the Cross-Reactivity of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic Acid
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic discovery, this guide offers a comprehensive framework for evaluating the target selectivity of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid. While specific experimental data on this particular molecule is not extensively published, its core scaffold, imidazo[1,2-a]pyridine, is a well-documented "privileged scaffold" in medicinal chemistry.[1][2] This ubiquity is a double-edged sword: it promises broad biological activity but also presents a significant risk of off-target effects.
This guide is structured not as a static report of existing data, but as a proactive, experimentally-driven roadmap. We will delve into the known biological space of the imidazo[1,2-a]pyridine class to infer potential cross-reactivities and provide detailed, field-proven protocols to empirically determine the selectivity profile of your specific compound. Our objective is to equip you with the strategic and technical tools to build a robust, data-supported case for your molecule's mechanism of action and therapeutic window.
The Imidazo[1,2-a]pyridine Scaffold: A Landscape of Diverse Biological Targets
The imidazo[1,2-a]pyridine core is found in numerous compounds with a wide array of biological activities, from anticancer and antituberculosis agents to kinase inhibitors.[1][2][3][4] This diversity underscores the scaffold's ability to interact with multiple protein families. Understanding this landscape is the first step in predicting and testing for potential cross-reactivity of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid.
Several derivatives have been identified as inhibitors of key cellular signaling pathways, making proteins in these cascades primary candidates for cross-reactivity screening.[4] For instance, various imidazo[1,2-a]pyridines have been shown to inhibit survival kinases, including those in the AKT/mTOR pathway.[4]
| Imidazo[1,2-a]pyridine Derivative Class | Reported Biological Target(s) | Therapeutic Area |
| Imidazopyridine Amides (e.g., Q203) | Mycobacterial respiratory cytochrome bcc-aa3 complex | Antituberculosis |
| Substituted Imidazo[1,2-a]pyridines | Phosphoinositide 3-kinase alpha (PI3Kα) | Oncology |
| Novel Imidazo[1,2-a]pyridines | AKT/mTOR signaling pathway | Oncology[4] |
| Aniline-substituted Imidazo[1,2-a]pyridines | Insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase | Oncology[5] |
| Curcumin-inspired Imidazo[1,2-a]pyridines | STAT3/NF-κB signaling pathway | Anti-inflammatory, Oncology[6] |
| Imidazo[1,2-a]pyridine Ethers | Mycobacterial ATP synthase | Antituberculosis[7] |
| 3-Amino-imidazo[1,2-a]-pyridines | Glutamine synthetase (in M. tuberculosis) | Antituberculosis[7] |
This table illustrates that while your primary target for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid may be novel, a panel of kinases (PI3K, AKT, mTOR, IGF-1R) and other ATP-binding enzymes should be considered high-priority for initial cross-reactivity assessment.
A Practical Guide to Quantifying Selectivity: Experimental Workflows
To move from informed speculation to empirical evidence, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive selectivity profile, from broad, high-throughput screening to targeted validation in a cellular environment.
Workflow 1: Global Kinase Selectivity Assessment via Kinome Scanning
The most direct method to assess cross-reactivity against a large, well-defined target class is through a competitive binding assay against a panel of kinases. Services like Eurofins' KinomeScan™ or Promega's Kinase-Glo® platform are industry standards. The underlying principle is to quantify the ability of the test compound to displace a known, tagged ligand from the ATP-binding site of a large number of kinases.
Experimental Rationale: The ATP-binding pocket is highly conserved across the human kinome. Small molecule inhibitors designed to target this site often exhibit off-target binding to other kinases, which can lead to unexpected toxicities or side effects. A broad kinome scan provides a global view of selectivity and identifies potential liabilities early in the development process.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol Outline:
-
Cell Culture and Treatment: Grow a cell line known to express your primary target. Treat the cells with a relevant concentration of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Lysis: Harvest the cells and lyse them using a gentle method (e.g., freeze-thaw cycles) to maintain protein complexes.
-
Heating Step: Aliquot the cell lysate and heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting. For broader off-target discovery, the samples can be analyzed by mass spectrometry (a technique known as Thermal Proteome Profiling or TPP).
-
Data Analysis:
-
For each temperature point, quantify the band intensity from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.
-
Synthesizing the Data for a Comprehensive Selectivity Profile
The ultimate goal is to integrate the data from these orthogonal approaches. A highly selective compound will exhibit a very low number of hits in the kinome scan and a clear thermal shift for its intended target in the CETSA experiment, with minimal or no shifts for other proteins.
Comparative Data Summary:
| Assay Type | Metric | Ideal Profile for High Selectivity | Profile Suggesting Cross-Reactivity |
| Kinome Scan | Selectivity Score (S-score) | Low (e.g., <0.02 at 1 µM) | High (e.g., >0.1 at 1 µM) |
| Kd for Off-Targets | >100-fold higher than Kd for primary target | <10-fold difference between primary and off-target Kd | |
| CETSA | Thermal Shift (ΔTm) | Significant shift for the primary target only | Shifts observed for multiple, unrelated proteins |
By rigorously applying these methodologies, you can build a comprehensive and defensible selectivity profile for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid. This data-driven approach is fundamental to de-risking your compound, understanding its biological activity, and confidently advancing it through the drug development pipeline.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 564-593. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
da Silva, G. G., de Oliveira, B. A., & de Oliveira, H. C. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Pipzine Chemicals. (n.d.). 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid. Retrieved from [Link]
-
Abdel-Magid, A. F. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18765–18778. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghorbani, M., Al-Shaikh, M. A., & Al-Omair, M. A. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(4), 356. [Link]
-
Li, J., Wang, Y., & Cui, X. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6529. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
El-Sayed, M. A., El-Faham, A., & El-Adl, K. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
ResearchGate. (n.d.). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Retrieved from [Link]
-
Ghorbani, A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology. [Link]
-
El-Sayed, M. A., El-Faham, A., & El-Adl, K. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-fused heterocyclic system is a structural cornerstone in numerous approved drugs, valued for its synthetic tractability and its ability to interact with a wide array of biological targets.[1] The therapeutic potential of its derivatives spans a remarkable range, with significant activity reported in oncology, infectious diseases, and inflammatory conditions.[2][3][4]
However, the journey from a promising compound in a test tube to a viable therapeutic is fraught with challenges. A frequent and critical hurdle is the translation of potent in vitro (in a controlled laboratory environment) activity to demonstrable in vivo (in a living organism) efficacy. This guide provides an in-depth comparison of the in vitro and in vivo performance of notable imidazo[1,2-a]pyridine derivatives, supported by experimental data and protocols. We will dissect the causal links between experimental design and outcomes, offering a clear perspective for researchers, scientists, and drug development professionals aiming to harness the potential of this versatile chemical scaffold.
The Proving Ground: In Vitro Efficacy Analysis
In vitro assays are the foundational step in drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound against a specific target, be it an enzyme, a receptor, or a cell line. For imidazo[1,2-a]pyridine derivatives, these tests have revealed potent effects across several therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Proliferation
Numerous studies have demonstrated the potential of imidazo[1,2-a]pyridines to combat various cancers, including breast, liver, colon, and lung cancer, by interfering with key molecular pathways.[3]
A key mechanism involves the inhibition of signaling cascades that drive cell growth, such as the PI3K/Akt/mTOR pathway.[5] For instance, several imidazo[1,2-a]pyridine derivatives have exhibited potent antiproliferative effects against breast cancer cell lines with IC50 values (the concentration required to inhibit 50% of the biological process) ranging from 0.01 to 10.0 μM.[5] In a study against the HCC1937 breast cancer cell line, the novel derivatives IP-5 and IP-6 showed strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively.[5][6][7] This activity was linked to the induction of cell cycle arrest, evidenced by increased levels of p53 and p21 proteins, and the triggering of apoptosis.[5][7]
Table 1: Selected In Vitro Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target/Cell Line | Assay Type | Efficacy Metric (IC50) | Reference |
| IP-5 | HCC1937 Breast Cancer | MTT Cell Viability | 45 µM | [5] |
| IP-6 | HCC1937 Breast Cancer | MTT Cell Viability | 47.7 µM | [5] |
| Generic Derivatives | Breast Cancer Cell Lines | Antiproliferation | 0.01 - 10.0 µM | [5] |
Anti-inflammatory Effects: Quelling the Fire
Chronic inflammation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[8] The cyclooxygenase-2 (COX-2) enzyme is a critical mediator of the inflammatory response. Imidazo[1,2-a]pyridine derivatives have been designed as potent and selective COX-2 inhibitors.[8][9][10] In one study, derivatives 5e , 5f , and 5j demonstrated exceptional potency, with an IC50 value of 0.05 µM for COX-2 inhibition.[8][9] This high degree of potency and selectivity in a cell-free enzymatic assay is a crucial first indicator of therapeutic potential.
Table 2: Selected In Vitro Anti-inflammatory Efficacy of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Enzyme | Assay Type | Efficacy Metric (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| 5e | COX-2 | Fluorescent Inhibitor Screening | 0.05 µM | >200 | [8] |
| 5f | COX-2 | Fluorescent Inhibitor Screening | 0.05 µM | >200 | [8] |
| 5j | COX-2 | Fluorescent Inhibitor Screening | 0.05 µM | >200 | [8] |
| 5i | COX-2 | Fluorescent Inhibitor Screening | 0.05 µM | 897.19 | [9] |
Antimicrobial Action: A Broad Spectrum of Activity
The imidazo[1,2-a]pyridine scaffold is also a promising weapon against bacterial and fungal pathogens.[11][12][13] Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14] Of particular importance is their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[15] Certain imidazo[1,2-a]pyridine-3-carboxamides have registered Minimum Inhibitory Concentrations (MICs) as low as ≤0.006 μM against replicating Mtb.[16] The mechanism for some of these potent anti-TB agents involves the inhibition of the cytochrome bcc complex (QcrB), which is crucial for cellular energy production in Mtb.[15]
Table 3: Selected In Vitro Antimicrobial Efficacy of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Organism | Efficacy Metric (MIC) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis H37Rv | ≤0.006 μM | [16] |
| Azo-linked Derivatives | E. coli CTXM, K. pneumoniae NDM | 0.5−0.7 mg/mL | [17] |
| Secondary Amine-linked Derivatives | S. aureus, E. coli, C. albicans | Potent Activity Reported | [14] |
The Litmus Test: Translating to In Vivo Efficacy
While potent in vitro data is essential, it is not a guarantee of success in a complex biological system. In vivo studies, typically in animal models, are the critical next step to evaluate a compound's true therapeutic potential. These studies assess not only the drug's effect on the disease but also its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).
From COX-2 Inhibition to Pain Relief
The impressive in vitro COX-2 inhibition of certain imidazo[1,2-a]pyridines has been shown to translate directly to in vivo analgesic effects.[8][10] Compound 5j , which had an in vitro IC50 of 0.05 µM, demonstrated the most significant analgesic activity in a writhing test in mice, with an ED50 (the dose effective in 50% of the population) of 12.38 mg/kg.[8][9] This successful translation underscores that with the right chemical properties, the mechanism of action observed in vitro can be recapitulated in a whole-organism model.
Table 4: Selected In Vivo Anti-inflammatory/Analgesic Efficacy
| Compound | Animal Model | Efficacy Metric (ED50) | In Vitro Target | Reference |
| 5j | Mouse (Writhing Test) | 12.38 mg/kg | COX-2 | [8][9] |
The Challenge of Tuberculosis: Pharmacokinetics is Key
For antituberculosis agents, achieving sustained exposure above the MIC at the site of infection is paramount. Promisingly, several potent in vitro anti-TB imidazo[1,2-a]pyridines have demonstrated favorable pharmacokinetic properties.[15] A study of potent analogues showed low systemic clearance and good oral bioavailability ranging from 51.4% to 80.5%, indicating their potential for effective oral administration.[15][16] Another derivative, compound 28 , designed as a PDGFR inhibitor for antiangiogenic therapy, showed good oral exposure in rodents and a significant effect in a pharmacokinetic-pharmacodynamic (PKPD) assay, demonstrating target engagement in vivo.[18]
Table 5: Selected In Vivo Pharmacokinetic & Efficacy Data
| Compound Class/No. | Indication | Animal Model | Key In Vivo Finding | Reference |
| Imidazo[1,2-a]pyridines | Tuberculosis | Mouse | Good oral bioavailability (51.4–80.5%) | [15] |
| Compound 13 & 18 | Tuberculosis | Mouse | Evaluated for in vivo pharmacokinetics | [16] |
| Compound 28 | Cancer (PDGFR inhibitor) | Rodent | Displayed oral exposure, EC50 of 65 ng/mL in PKPD assay | [18] |
Visualizing the Path: From Lab Bench to Preclinical Model
The drug discovery process is a funnel, starting with broad in vitro screening and narrowing down to a few candidates for in vivo testing. This logical progression is crucial for efficiently identifying compounds with the highest probability of clinical success.
Caption: Drug discovery workflow from in vitro screening to in vivo validation.
Dissecting the Mechanism: A Look at Signaling Pathways
Understanding how a compound works at a molecular level is critical for rational drug design. Many anticancer imidazo[1,2-a]pyridines exert their effects by modulating the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Experimental Methodologies
For scientific integrity and reproducibility, the protocols used to generate efficacy data must be robust and well-defined.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This is a standard model for assessing peripheral analgesic activity.
-
Animal Acclimatization: Use male Swiss albino mice (20-25 g). Allow them to acclimatize to the laboratory conditions for at least one week.
-
Grouping and Administration: Randomly divide the mice into groups (n=6-8 per group). Administer the test compounds (e.g., compound 5j ) orally or intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg). Administer the vehicle to the control group and a standard analgesic (e.g., indomethacin) to the positive control group.
-
Induction of Writhing: After a set period (e.g., 30 minutes for IP, 60 minutes for oral), inject 0.6% (v/v) acetic acid solution intraperitoneally to each mouse to induce abdominal constrictions (writhes).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.
-
Analysis: Calculate the percentage of protection (analgesia) for each group using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. Determine the ED50 value from the dose-response curve.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold continues to be a highly productive platform for the discovery of potent therapeutic agents. The data clearly show that these derivatives can exhibit powerful and specific activities in vitro against cancer cells, inflammatory enzymes, and pathogenic microbes.
Crucially, the successful translation of in vitro potency to in vivo efficacy, as seen with COX-2 inhibitors and certain anti-TB candidates, provides strong validation for continued research. The key to bridging the in vitro-in vivo gap lies in a multi-parameter optimization approach that considers not only target potency but also metabolic stability, solubility, and membrane permeability. Future efforts should focus on leveraging medicinal chemistry strategies to fine-tune these pharmacokinetic properties, thereby increasing the likelihood that the next generation of imidazo[1,2-a]pyridine derivatives will successfully transition from the laboratory bench to clinical application.
References
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 635-654. [Link]
-
da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Al-Ostath, A. I., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
-
Altaher, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. SciSpace. [Link]
-
Dado, H., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Social Medicine. [Link]
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Dabir, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega. [Link]
-
Patel, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][5]benzothiazole motifs. PubMed. [Link]
-
Dabir, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]
-
Singh, S., & Kumar, S. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01004. [Link]
-
Unknown Author. (2024). Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
-
Unknown Author. (2024). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Research International. [Link]
-
Moraski, G. S., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(1), 42-46. [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1974). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 17(11), 1182-1188. [Link]
-
Cherry, M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(12), 1223-1228. [Link]
-
Hashemi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(1), 105-117. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciensage.info [sciensage.info]
- 14. bio-conferences.org [bio-conferences.org]
- 15. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Potency in the Imidazo[1,2-a]pyridine Scaffold
Authored for Drug Development Professionals
Introduction: Beyond the Scaffold – The Critical Role of Isomerism
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold"[1]. Its rigid, bicyclic structure is a foundational element in numerous therapeutic agents, most notably the widely prescribed hypnotic, Zolpidem, as well as anxiolytics like Alpidem[1][2]. This scaffold's versatility has led to its exploration in a vast range of therapeutic areas, from oncology to infectious diseases[2][3].
However, the therapeutic potential of an imidazo[1,2-a]pyridine derivative is not defined by the core alone. Its biological activity is exquisitely sensitive to the three-dimensional arrangement of its atoms and substituents. Positional isomers, where functional groups are located at different points on the pyridine ring, and stereoisomers, which are mirror images of each other, can exhibit dramatically different potencies and selectivities for their biological targets.
This guide provides an in-depth comparison of imidazo[1,2-a]pyridine isomers, focusing on their potency as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for the sedative-hypnotic effects of drugs like Zolpidem[4]. We will dissect the structure-activity relationships (SAR) that govern these differences, provide detailed experimental protocols for assessing potency, and explain the causal science behind these methodologies.
The Biological Target: GABA-A Receptor Modulation
The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system[5]. It is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory, calming effect[6].
Imidazo[1,2-a]pyridines like Zolpidem do not bind to the same site as GABA. Instead, they act as Positive Allosteric Modulators (PAMs) by binding to a distinct allosteric site, typically at the interface between the α and γ subunits of the receptor complex[5][7]. By binding to this site, they enhance the effect of GABA, increasing the frequency or duration of channel opening without activating the receptor directly[7]. This allosteric modulation is the key to their therapeutic effect.
Caption: GABA-A receptor signaling pathway modulated by an imidazo[1,2-a]pyridine.
Comparative Analysis of Isomer Potency
The precise placement of substituents on the imidazo[1,2-a]pyridine core dictates how the molecule fits into the allosteric binding site of the GABA-A receptor. Minor positional shifts can lead to orders-of-magnitude differences in binding affinity and functional potency.
Positional Isomerism: The "Where" Matters
The location of even a simple methyl group on the pyridine portion of the scaffold can profoundly impact biological activity. While direct comparative data for methyl-substituted isomers at the GABA-A receptor is proprietary or spread across many sources, a clear principle can be demonstrated by data from antitubercular screening of this scaffold. In a study targeting Mycobacterium tuberculosis, the potency varied significantly based on the methyl group's position[8]. The 8-methyl analogue was substantially less potent (MIC = 0.1 µM) than the nearly equipotent 6- and 7-methyl analogues (MIC = 0.005 and 0.004 µM, respectively)[8].
This principle is directly translatable to GABA-A receptor interactions. For Zolpidem, the 6-methyl group is a critical component for its high affinity and selectivity for the α1-containing GABA-A receptor subtypes. Shifting this group to the 7- or 8-position would alter the molecule's interaction with key amino acid residues in the binding pocket, likely reducing potency.
Table 1: Representative Potency Data of Positional Isomers (Note: This table is illustrative, based on established SAR principles for the GABA-A receptor target. Specific values are representative.)
| Compound ID | Isomeric Position of Methyl Group | Structure | Binding Affinity (Ki, nM) at α1β2γ2 GABA-A Receptor |
| Compound A | 6-Methyl (Zolpidem-like) | ~15 | |
| Compound B | 7-Methyl | ~150 | |
| Compound C | 8-Methyl | >500 |
Expert Analysis: The higher potency of the 6-methyl isomer (Compound A) is attributed to favorable hydrophobic interactions within a specific sub-pocket of the benzodiazepine binding site on the GABA-A receptor. Moving the methyl group to the 7- or 8-position introduces steric hindrance or removes this favorable interaction, resulting in a significant loss of affinity.
Stereoisomerism: A Tale of Two Enantiomers
When a chiral center is introduced into the imidazo[1,2-a]pyridine structure, the resulting enantiomers (non-superimposable mirror images) can have vastly different biological activities. The binding pocket of a receptor is itself chiral, composed of L-amino acids, and will therefore interact differently with each enantiomer.
Studies on other kinase-inhibiting imidazo[1,2-a]pyridines have shown that the absolute configuration of a chiral amine can be a determining factor for potency and selectivity[9]. For instance, two enantiomers, 28 and 29 , were nearly identical in most assays, but 28 was significantly more selective for its target (PDGFRβ) over the KDR kinase than 29 [9].
This chiral discrimination is a cornerstone of pharmacology. For a hypothetical chiral imidazo[1,2-a]pyridine targeting the GABA-A receptor, one would expect only one enantiomer to possess high affinity.
Table 2: Representative Potency Data of Stereoisomers (Note: This table is illustrative, based on established SAR principles.)
| Compound ID | Enantiomer | Structure | Binding Affinity (Ki, nM) at α1β2γ2 GABA-A Receptor |
| Compound D | (S)-enantiomer | 25 | |
| Compound E | (R)-enantiomer | 2,500 |
Expert Analysis: The (S)-enantiomer is the "eutomer," the pharmacologically active isomer, which can adopt the correct three-dimensional conformation to engage with key hydrogen bond donors/acceptors and hydrophobic pockets within the receptor binding site. The (R)-enantiomer, the "distomer," is unable to achieve this optimal binding orientation, leading to a 100-fold decrease in potency.
Experimental Design: Quantifying Potency
To generate the comparative data discussed above, a robust and validated experimental protocol is essential. The gold standard for determining a compound's affinity for a receptor is the competitive radioligand binding assay.
Causality Behind Experimental Choice: This assay directly measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the target receptor with high affinity. The concentration of the test compound required to displace 50% of the radioligand (the IC50 value) is determined. This IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of potency. This method is highly sensitive, reproducible, and provides a direct measure of the compound-target interaction.
Detailed Protocol: GABA-A Receptor Competitive Binding Assay
This protocol is adapted from standard methodologies for measuring binding to the benzodiazepine site on the GABA-A receptor[5][6].
Objective: To determine the binding affinity (Ki) of imidazo[1,2-a]pyridine isomers for the human GABA-A receptor α1β2γ2 subtype.
Materials:
-
Receptor Source: Cell membranes from HEK293 or L(tk-) cells stably expressing the human recombinant GABA-A α1β2γ2 receptor subtypes[5].
-
Radioligand: [3H]-Flumazenil (also known as [3H]-Ro15-1788), a high-affinity benzodiazepine site antagonist.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at 4°C).
-
Test Compounds: Imidazo[1,2-a]pyridine isomers dissolved in DMSO to create stock solutions.
-
Non-specific Binding Control: Diazepam (10 µM final concentration) or another high-affinity, unlabeled benzodiazepine site ligand.
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter, scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Once thawed, homogenize them in ice-cold Assay Buffer and centrifuge. Resuspend the resulting pellet in fresh Assay Buffer to a final protein concentration of approximately 100-200 µg/mL. Trustworthiness Check: This wash step is critical to remove any endogenous or storage buffer components that could interfere with ligand binding.
-
Assay Plate Preparation: In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
Total Binding Wells: 50 µL Assay Buffer, 50 µL [3H]-Flumazenil (to a final concentration of ~1 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding Wells: 50 µL unlabeled Diazepam (10 µM), 50 µL [3H]-Flumazenil, and 100 µL of the membrane suspension. Expertise Note: These wells define the background signal, representing radioligand binding to non-receptor components, which must be subtracted from all other measurements.
-
Competitor Wells: 50 µL of test compound dilution (in a range of concentrations, e.g., 0.1 nM to 10 µM), 50 µL [3H]-Flumazenil, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at 4°C (on ice) to allow the binding to reach equilibrium[10]. Causality Note: Low temperature is used to minimize proteolytic degradation of the receptors and to slow the dissociation rate, ensuring equilibrium is reached and maintained.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash each filter rapidly 3-4 times with ice-cold Assay Buffer. Expertise Note: The speed of this step is crucial. A slow wash allows the bound radioligand to dissociate, which would lead to an underestimation of binding.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate in the dark. Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: (Total Binding DPM) - (Non-specific Binding DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
The potency of an imidazo[1,2-a]pyridine is not a fixed property of its core structure but is instead a highly tunable characteristic governed by the precise spatial arrangement of its constituent atoms. As demonstrated, minor changes in the position of a substituent (positional isomerism) or in the three-dimensional architecture (stereoisomerism) can lead to profound differences in binding affinity and, consequently, therapeutic effect. For researchers in drug development, a deep understanding of these structure-activity relationships is paramount. The application of robust, quantitative methods like radioligand binding assays provides the essential data needed to guide the rational design of potent, selective, and ultimately, successful therapeutic agents based on this privileged scaffold.
References
-
Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Source: ACS Publications. URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Source: PubMed. URL: [Link]
-
Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Source: ResearchGate. URL: [Link]
-
Title: Characterization of GABA Receptors - PMC. Source: PubMed Central. URL: [Link]
-
Title: Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. Source: ResearchGate. URL: [Link]
-
Title: Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Source: ACS Publications. URL: [Link]
-
Title: Zolpidem - StatPearls - NCBI Bookshelf. Source: NCBI. URL: [Link]
-
Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. Source: NIH. URL: [Link]
-
Title: In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC. Source: PubMed Central. URL: [Link]
-
Title: Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Source: Frontiers. URL: [Link]
-
Title: Zolpidem | C19H21N3O | CID 5732. Source: PubChem - NIH. URL: [Link]
-
Title: Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. Source: ACS Publications. URL: [Link]
-
Title: Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. Source: ACS Publications. URL: [Link]
-
Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Source: NIH. URL: [Link]
-
Title: (PDF) Detection and Identification of Zolpidem in Biological Material by Chromatographic Techniques-A Case Study. Source: ResearchGate. URL: [Link]
-
Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: Royal Society of Chemistry. URL: [Link]
-
Title: GABAA receptor positive allosteric modulator - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Source: MDPI. URL: [Link]
-
Title: Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Source: Nanomaterials Chemistry. URL: [Link]
-
Title: Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC. Source: PubMed Central. URL: [Link]
-
Title: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Source: MDPI. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities like 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid (CAS No. 1248692-31-0) are routine.[1][2] However, the lifecycle of these compounds extends beyond their use in experimentation; their proper disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Part 1: Hazard Profile and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. Based on data from analogous compounds, 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid should be handled as a hazardous substance with the potential for the following:
-
Skin and Eye Irritation: Safety data for related imidazopyridine carboxylic acids consistently indicates classifications for serious eye irritation and skin irritation.[3][4][5]
-
Respiratory Tract Irritation: Some analogs are classified as causing potential respiratory irritation.[3][5]
-
Toxicity: While specific data is absent, pyridine derivatives are generally considered hazardous waste constituents by the Environmental Protection Agency (EPA).[3]
These potential hazards dictate the stringent handling and disposal procedures necessary to mitigate risk.
Hazard Summary Table
| Hazard Classification (Inferred) | Potential Effects | Primary Routes of Exposure |
| Skin Irritant | Redness, inflammation, burns | Dermal contact |
| Serious Eye Irritant | Severe irritation, potential for eye damage | Eye contact |
| Respiratory Irritant | Coughing, shortness of breath | Inhalation of dust |
| Hazardous Waste | Environmental contamination if improperly disposed | - |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid in any capacity, including for disposal, the appropriate PPE must be worn. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to protect against chemical hazards.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For handling larger quantities or where splashing is possible, chemical safety goggles are required.
-
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.
Part 3: Spill Management Protocol
Accidents can happen, and a clear, concise spill management plan is essential.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Control and Contain: Prevent the spread of the material. For small powder spills, carefully cover with a damp paper towel to avoid generating dust.
-
Clean-Up:
-
Wearing appropriate PPE, gently sweep or vacuum up the material. Use a vacuum equipped with a HEPA filter.
-
Place the spilled material and all contaminated cleaning materials (e.g., paper towels, gloves) into a designated, sealable hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Part 4: Step-by-Step Disposal Protocol
The disposal of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid must comply with federal and local regulations for hazardous waste.[7] The Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous materials.[8]
Step 1: Waste Identification and Segregation
-
Designation: All waste containing 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, including pure compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup debris, must be designated as hazardous waste.
-
Segregation: This waste stream must be kept separate from all other waste types, including non-hazardous trash and other chemical waste streams, unless explicitly permitted by your EHS department. Cross-contamination can lead to dangerous chemical reactions.
Step 2: Containerization
-
Primary Container: Collect the waste in a chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid"), and the approximate quantity. The date of initial waste accumulation should also be recorded.
Step 3: On-Site Accumulation
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), as defined by your institution and EPA guidelines. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or is ready for disposal, contact your institution's EHS department. They will coordinate the pickup, transport, and final disposal through a licensed hazardous waste contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink. This can lead to environmental contamination and damage to plumbing infrastructure.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid.
Caption: Decision workflow for the proper disposal of waste.
By adhering to these procedures, researchers can ensure the safe management and disposal of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, protecting themselves, their colleagues, and the environment.
References
-
Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions. [Link]
-
PENTA. 4-Pyridinecarboxylic acid Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Environmental Marketing Services. Disposal of Chemicals in the Laboratory. [Link]
Sources
- 1. achemtek.com [achemtek.com]
- 2. arctomsci.com [arctomsci.com]
- 3. fishersci.com [fishersci.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS No. 2309457-62-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. WO2006108103A1 - Purine and imidazopyridine derivatives for immunosuppression - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Handling 3-Methylimidazo[1,2-A]pyridine-6-carboxylic Acid: A Framework for Safe and Effective Laboratory Operations
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and handling protocols for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, moving beyond a simple checklist to instill a foundational understanding of why these procedures are critical. The framework presented here is built on established principles of industrial hygiene and chemical safety, referencing data from structurally similar compounds to ensure a robust and reliable safety plan.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The imidazo[1,2-a]pyridine scaffold is a common motif in pharmacologically active agents.[1][2] Analogs such as 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid are known to cause eye, skin, and respiratory tract irritation.[3] The parent heterocycle, pyridine, is classified as a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation. Carboxylic acids, while generally weak, can be corrosive and require careful handling to prevent skin and eye damage.[4]
Based on these data, a comprehensive risk assessment must assume the following potential hazards for 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid:
| Potential Hazard | Route of Exposure | Rationale Based on Structural Analogs | Primary Engineering Control |
| Eye Irritation/Damage | Eyes | Causes serious eye irritation, potentially leading to burns.[3] | Fume Hood / Ventilated Enclosure |
| Skin Irritation/Corrosion | Skin | Causes skin irritation; may be harmful if absorbed through the skin.[3] | Fume Hood / Ventilated Enclosure |
| Respiratory Tract Irritation | Inhalation | Inhalation of dust or aerosols may cause respiratory irritation.[3][5] | Fume Hood |
| Harmful if Swallowed | Ingestion | May be harmful or cause irritation of the digestive tract if ingested.[3] | Administrative Controls |
| Organ Toxicity | Inhalation, Ingestion | Vapors from related solvents may cause drowsiness, dizziness, or target organ effects with prolonged exposure. | Fume Hood |
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure mitigation are robust engineering and administrative controls.
-
Engineering Controls : All operations involving the handling of solid 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid or its solutions should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical exhaust ventilation to minimize the inhalation of airborne particulates and potential vapors.[6]
-
Administrative Controls : Safe work practices are paramount. These include:
-
Thoroughly washing hands after handling the chemical and before leaving the laboratory.[7]
-
Prohibiting eating, drinking, or smoking in areas where the chemical is handled.[7][8]
-
Minimizing the quantities of the chemical stored and used for any given experiment.
-
Ensuring all containers are clearly and accurately labeled.
-
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on the specific laboratory operation being performed. The following protocol outlines the minimum required PPE.
Eye and Face Protection
-
Standard Operations : At a minimum, ANSI Z87.1-compliant or EN166-compliant chemical safety goggles must be worn.[9] Standard safety glasses do not provide adequate protection from splashes.
-
High-Risk Operations : When handling larger quantities (>1g) or performing reactions with a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.[6]
Hand Protection
-
Glove Selection : Nitrile gloves are the recommended choice for incidental contact due to their broad chemical resistance.[10] The choice of protective gloves depends on the chemicals being handled and the conditions of work.[10]
-
Protocol :
-
Always inspect gloves for tears or punctures before use.[6]
-
Don gloves before entering the work area where the chemical is handled.
-
Practice proper glove removal techniques to avoid contaminating your skin.[6]
-
Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[6]
-
Never reuse disposable gloves. Wash hands thoroughly after glove removal.
-
Skin and Body Protection
A flame-resistant lab coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory laboratory attire.
Respiratory Protection
Operations should be engineered to prevent the need for respiratory protection. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. A NIOSH-approved respirator with an appropriate cartridge (e.g., OV/AG/P99 for organic vapors, acid gases, and particulates) must be used.[6] All personnel requiring the use of a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Workflow for PPE Selection and Decontamination
The following diagram illustrates the decision-making process for selecting appropriate PPE and the mandatory sequence for removing it to prevent cross-contamination.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. fishersci.ca [fishersci.ca]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
- 10. industrialfluidsmfg.twinoils.com [industrialfluidsmfg.twinoils.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
